molecular formula C7H13NO3 B11767290 (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate

(3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate

カタログ番号: B11767290
分子量: 159.18 g/mol
InChIキー: HQKZHTMCCQXVSB-RITPCOANSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C7H13NO3

分子量

159.18 g/mol

IUPAC名

methyl (3R,4R)-3-hydroxypiperidine-4-carboxylate

InChI

InChI=1S/C7H13NO3/c1-11-7(10)5-2-3-8-4-6(5)9/h5-6,8-9H,2-4H2,1H3/t5-,6+/m1/s1

InChIキー

HQKZHTMCCQXVSB-RITPCOANSA-N

異性体SMILES

COC(=O)[C@@H]1CCNC[C@@H]1O

正規SMILES

COC(=O)C1CCNCC1O

製品の起源

United States
Foundational & Exploratory

Technical Whitepaper: The Role and Synthesis of (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate is a highly specialized, bifunctional nitrogen-containing heterocycle that serves as a critical building block in modern medicinal chemistry. Featuring a rigid piperidine ring with precisely defined trans-stereochemistry, this scaffold is increasingly utilized to synthesize highly selective kinase inhibitors and nuclear receptor modulators. Notably, its integration into small-molecule therapeutics has driven recent breakthroughs in targeting the [1] and the [2], offering new therapeutic avenues for autoimmune diseases and oncology.

Chemical Identification & Structural Properties

The utility of this scaffold lies in its dual functional groups (a hydroxyl and a carboxylate) and its basic secondary amine, which can be orthogonally protected or functionalized during complex multi-step syntheses.

Table 1: Physicochemical and Identification Data
PropertyValue
Chemical Name (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate
CAS Number (Free Base) [3]
CAS Number (HCl Salt, rel) [4]
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol
Stereochemistry trans-(3R, 4R)
Key Structural Features Secondary amine, C3-hydroxyl, C4-methyl ester

Stereochemical Significance & Causality in Receptor Binding

In rational drug design, the spatial orientation of pharmacophores is paramount. The (3R,4R) configuration dictates a trans relationship between the hydroxyl group at C3 and the carboxylate at C4.

  • Causality of Stereochemistry: When this scaffold is incorporated into RORγt inhibitors, the trans geometry forces the C3-hydroxyl group into an equatorial position (assuming a standard chair conformation where the bulkier C4-substituent is also equatorial). This specific vector allows the hydroxyl oxygen to act as a critical hydrogen-bond acceptor/donor with the polar residues within the [1]. Conversely, the cis isomer would project the hydroxyl group axially, creating severe steric clashes and abrogating receptor affinity.

  • Vectorial Extension: The C4-methyl ester serves as a synthetic handle. Upon saponification to the carboxylic acid, it can be coupled with various anilines or cyclic amines to extend the molecule into the hydrophobic sub-pockets of target kinases, such as [2].

Synthetic Methodology & Validation

The synthesis of the (3R,4R) enantiomer requires strict stereocontrol. A reliable, self-validating protocol involves the catalytic hydrogenolysis of the N-benzyl protected precursor.

Step-by-Step Protocol: Catalytic Debenzylation

Objective: Cleave the N-benzyl protecting group without epimerizing the C3 or C4 stereocenters.

  • Preparation: Dissolve 0.5 g (2.01 mmol) of methyl 1-benzyl-3-hydroxypiperidine-4-carboxylate in 20 mL of anhydrous methanol (MeOH)[1].

    • Causality: Methanol is selected as a polar protic solvent to stabilize the transition state of the amine during hydrogenolysis and ensure complete dissolution of the starting material.

  • Catalyst Addition: Carefully add 50 mg of 10% Palladium on Carbon (Pd/C) to the solution under an inert argon atmosphere.

    • Causality: Pd/C provides the active surface area for H₂ adsorption. The argon blanket is a critical safety and validation step; it prevents premature ignition of the catalyst in the presence of methanol vapors.

  • Hydrogenation: Evacuate the reaction vessel and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature (20-25°C) overnight[1].

    • Causality: Mild balloon pressure (approx. 1 atm) and ambient temperature are critical. Applying high pressure or heat could lead to unwanted reduction of the methyl ester or epimerization of the sensitive α-chiral center at C4.

  • Workup & Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the filter cake thoroughly with excess methanol[2].

    • Causality: Celite prevents the finely divided palladium particles from passing into the filtrate, ensuring a metal-free product which is vital for downstream biological assays.

  • Concentration: Remove the solvent under reduced pressure to yield the desired product as a pale yellow oil[1].

SynthesisWorkflow A Methyl 1-benzyl-3-hydroxy piperidine-4-carboxylate B Catalytic Hydrogenolysis Pd/C (10%), H2 (1 atm) MeOH, 25°C, 12h A->B C (3R,4R)-Methyl 3-hydroxy piperidine-4-carboxylate B->C

Synthetic workflow for the debenzylation of the piperidine scaffold via catalytic hydrogenation.

Application in Drug Development

The (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate scaffold is prominently featured in two major therapeutic areas:

A. RORγt Inhibitors (Autoimmune Diseases)

RORγt is the master transcription factor for Th17 cells, which produce the pro-inflammatory cytokine IL-17. Overactive Th17 signaling is implicated in psoriasis, rheumatoid arthritis, and multiple sclerosis. By incorporating the (3R,4R)-piperidine scaffold, researchers have developed potent inverse agonists of RORγt[1]. The scaffold acts as a rigid core that perfectly aligns the binding pharmacophores, locking the receptor in an inactive conformation and halting Th17 differentiation.

RORgtPathway A Naive CD4+ T-Cell B Cytokine Stimulation (IL-6, TGF-β) A->B C RORγt Transcription Factor (Inhibited by Piperidine Scaffold) B->C D Th17 Cell Differentiation C->D E IL-17 Secretion (Autoimmune Pathogenesis) D->E

Th17 differentiation pathway illustrating RORγt as the therapeutic target for piperidine inhibitors.

B. RET Kinase Inhibitors (Oncology)

Rearranged during transfection (RET) kinase alterations are primary drivers in non-small cell lung cancer (NSCLC) and medullary thyroid cancer. The piperidine building block is utilized to construct the solvent-front interacting moiety of RET inhibitors[2]. The secondary amine of the piperidine can be alkylated or cross-coupled to heteroaromatic rings, optimizing the pharmacokinetic profile and increasing the aqueous solubility of the final drug candidate.

References

  • Title: methyl 1-benzyl-3-hydroxypiperidine-4-carboxylate - CAS号 Source: Molaid URL: [Link]

  • Title: WO2014028600A2 - 3-AMINOCYCLOALKYL COMPOUNDS AS RORgammaT INHIBITORS AND USES THEREOF Source: Google Patents URL
  • Title: US10227329B2 - Compounds useful for treating disorders related to RET Source: Google Patents URL

Sources

A Technical Guide to the Spectral Analysis of (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide on the spectral characterization of (3R,4R)-methyl 3-hydroxypiperidine-4-carboxylate, a valuable chiral building block in medicinal chemistry and drug development.[1][2] Its rigid, stereochemically defined structure makes it a crucial component in the synthesis of complex pharmaceutical agents, including potent opioid receptor antagonists.[3] Accurate and comprehensive spectral analysis is paramount for confirming its structure, stereochemistry, and purity, thereby ensuring the integrity of downstream applications. This guide offers field-proven insights and detailed protocols for researchers, scientists, and drug development professionals engaged in its synthesis and use.

Molecular Structure and Spectroscopic Overview

(3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate (C₇H₁₃NO₃, Molecular Weight: 159.18 g/mol ) possesses a piperidine ring substituted with a hydroxyl group at the C3 position and a methyl carboxylate group at the C4 position.[4] The (3R,4R) configuration denotes a trans relationship between these two substituents. This specific stereochemistry dictates the molecule's three-dimensional conformation, which is critical for its biological activity and is directly reflected in its spectral data.

A multi-technique spectroscopic approach is essential for unambiguous characterization. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Caption: 2D structure of (3R,4R)-methyl 3-hydroxypiperidine-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of this molecule. The piperidine ring typically adopts a chair conformation, and the relative orientation of the protons (axial vs. equatorial) profoundly influences their chemical shifts and coupling constants.

¹H NMR Spectral Data Interpretation

The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemical relationships of the hydrogen atoms.

Expected ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
OCH₃ ~3.75 s - Singlet for the methyl ester group.
H3 ~4.0 - 4.2 m - Proton on the carbon bearing the hydroxyl group. Its chemical shift is influenced by the electronegative oxygen.
H4 ~2.7 - 2.9 m - Proton on the carbon with the ester group. Deshielded due to the adjacent carbonyl.
H2, H6 (equatorial) ~3.0 - 3.2 m - Protons adjacent to the nitrogen are deshielded.
H2, H6 (axial) ~2.6 - 2.8 m - Typically upfield compared to their equatorial counterparts.
H5 (equatorial) ~2.0 - 2.2 m -
H5 (axial) ~1.7 - 1.9 m -

| NH, OH | Variable | br s | - | Broad signals, chemical shift is concentration and solvent dependent. May exchange with D₂O. |

Causality Insights: The key to confirming the (3R,4R) or trans stereochemistry lies in the coupling constant between H3 and H4 (J₃,₄). In a chair conformation where the bulky substituents prefer equatorial positions, H3 and H4 would be axial-axial, resulting in a large coupling constant (typically 8-12 Hz). If one substituent were axial and the other equatorial, the coupling would be significantly smaller (2-5 Hz). One- and two-dimensional NMR experiments are crucial for definitive stereostructural elucidation of substituted piperidines.[5]

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the functional groups present.

Expected ¹³C NMR Data (101 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C=O (Ester) ~173 - 176 Carbonyl carbon, most deshielded.
C3 (CH-OH) ~68 - 72 Carbon attached to the hydroxyl group.
OCH₃ ~51 - 53 Methyl ester carbon.
C4 (CH-COOR) ~48 - 52 Carbon bearing the ester group.
C2, C6 (CH₂-N) ~45 - 50 Carbons adjacent to the nitrogen atom.

| C5 (CH₂) | ~30 - 35 | Piperidine ring methylene carbon. |

Expertise Insights: The chemical shifts in substituted piperidines are well-documented and can be predicted with reasonable accuracy using substituent parameters.[6][7] The specific shifts for C3 and C4 are highly diagnostic of the substitution pattern and stereochemistry.

Experimental Protocol: NMR Sample Preparation and Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh 5-10 mg of (3R,4R)-Compound Solvent Add ~0.7 mL of deuterated solvent (e.g., CDCl3) Sample->Solvent Vortex Vortex until fully dissolved Solvent->Vortex Transfer Transfer to NMR tube Vortex->Transfer Insert Insert tube into NMR spectrometer Transfer->Insert Lock Lock & Shim Insert->Lock Acquire Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC) spectra Lock->Acquire Process Fourier Transform, Phase & Baseline Correction Acquire->Process Integrate Integrate peaks (¹H NMR) Process->Integrate Analyze Assign peaks & analyze couplings Integrate->Analyze

Caption: Standard workflow for NMR spectral acquisition and analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the title compound into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). For enhanced signal resolution, especially for NH and OH protons, Deuterium Oxide (D₂O) or Methanol-d₄ can be used.

  • Homogenization: Vortex the sample until the solid is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Acquisition: Insert the sample into the NMR spectrometer. Perform standard locking and shimming procedures to optimize magnetic field homogeneity. Acquire ¹H, ¹³C, and, if necessary for full assignment, 2D correlation spectra such as COSY and HSQC.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

IR Spectral Data Interpretation

The spectrum is characterized by absorptions corresponding to specific bond vibrations.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type Intensity
3500 - 3200 O-H (Alcohol) Stretch Strong, Broad
3400 - 3250 N-H (Amine) Stretch Medium (may be obscured by O-H)
2950 - 2850 C-H (Alkyl) Stretch Medium to Strong
~1735 C=O (Ester) Stretch Strong, Sharp
1250 - 1050 C-O (Ester, Alcohol) Stretch Strong

| 1200 - 1020 | C-N (Amine) | Stretch | Medium |

Trustworthiness Check: The presence of a strong, sharp peak around 1735 cm⁻¹ is a definitive indicator of the ester carbonyl group.[8][9] Simultaneously, a strong, broad absorption in the 3500-3200 cm⁻¹ region confirms the presence of the hydroxyl group, with the broadening attributable to intermolecular hydrogen bonding.[8][10] The absence of other significant carbonyl peaks (e.g., amide at ~1650 cm⁻¹) validates the compound's functional group identity.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft wipe.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended to preserve the molecular ion.

MS Data Interpretation

Expected Mass Spectrum Data (ESI+)

m/z Value Ion Assignment Notes
160.0968 [M+H]⁺ The protonated molecular ion. This is the calculated exact mass for C₇H₁₄NO₃⁺.[11]
182.0787 [M+Na]⁺ A common adduct observed in ESI-MS, corresponding to the molecule complexed with a sodium ion.[11]

| 142.0868 | [M+H - H₂O]⁺ | A likely fragment resulting from the loss of a water molecule from the protonated parent ion. |

Fragmentation Pathway: In mass spectrometry, cyclic amines often exhibit a strong molecular ion peak.[12] A common fragmentation pathway for this molecule under ESI conditions would be the loss of water from the hydroxyl group, leading to a prominent peak at m/z 142. Further fragmentation could involve the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃). The cleavage of bonds beta to the nitrogen atom is also a characteristic fragmentation pattern for amines.[13][14]

MS_Fragmentation Parent [M+H]⁺ m/z = 160.1 Fragment1 [M+H - H₂O]⁺ m/z = 142.1 Parent->Fragment1 - H₂O Fragment2 Further Fragments Fragment1->Fragment2 - COOCH₃

Caption: A simplified ESI-MS fragmentation pathway.

Experimental Protocol: Direct Infusion ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent system, such as methanol or acetonitrile/water (50:50), often with a small amount of formic acid (0.1%) to promote protonation.

  • Infusion: Using a syringe pump, infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Parameter Optimization: Optimize ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the [M+H]⁺ ion.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da) in positive ion mode.

Integrated Spectroscopic Analysis

The true power of this analytical approach lies in the integration of all three techniques. IR confirms the presence of OH, NH, and C=O groups. MS confirms the molecular weight of 159.18 g/mol . Finally, ¹H and ¹³C NMR provide the definitive carbon-hydrogen framework, connectivity, and, most importantly, the trans stereochemistry through analysis of proton-proton coupling constants. Together, these data provide an unambiguous and self-validating confirmation of the structure and purity of (3R,4R)-methyl 3-hydroxypiperidine-4-carboxylate.

References

  • Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Whitman People. Available at: [Link]

  • Traeger, J. C., & Hudson, C. E. (2004). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Ellis, G. E., Jones, R. G., & Papadopoulos, M. G. (1974). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part II. Empirical substituent parameters for, and the shielding anisotropy of, the N-nitroso-group. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. chem.arizona.edu. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. Available at: [Link]

  • ResearchGate. (n.d.). ¹H‐NMR and NOE‐1D spectrum of substituted piperidine ring 14. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Chemistry Steps. (2025). Interpreting IR Spectra. Chemistry Steps. Available at: [Link]

  • Crunch Chemistry. (2025). Interpreting an infrared spectrum. Crunch Chemistry. Available at: [Link]

  • AL-Hadedi, A. A. M., et al. (n.d.). A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines. University of Southampton ePrints. Available at: [Link]

  • University of Colorado Boulder. (n.d.). How to analyze IR spectra. orgchemboulder.com. Available at: [Link]

  • University of Calgary. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Available at: [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

  • Paizs, C., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

  • Bio, M., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]

  • Zhang, M., et al. (2020). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. PMC. Available at: [Link]

  • Thomas, J. B., et al. (2001). Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChemLite. (n.d.). Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride. PubChemLite. Available at: [Link]

Sources

A Technical Guide to (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate, a chiral heterocyclic compound of significant interest in medicinal chemistry. We will delve into its precise chemical identity, explore synthetic strategies for its preparation, and discuss its current and potential applications in the development of novel therapeutics.

Chemical Identity and Structure Elucidation

The precise and unambiguous identification of a molecule is paramount in scientific research and drug development. This section focuses on the IUPAC nomenclature and the detailed chemical structure of the title compound.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is methyl (3R,4R)-3-hydroxypiperidine-4-carboxylate . This name systematically describes the molecule's structure:

  • Piperidine: A six-membered saturated heterocycle containing one nitrogen atom.

  • 3-hydroxy: A hydroxyl (-OH) group is attached to the carbon atom at the 3-position of the piperidine ring.

  • 4-carboxylate: A carboxylate group (-COO-) is attached to the carbon atom at the 4-position.

  • Methyl: The carboxylate group is esterified with a methyl (-CH₃) group.

  • (3R,4R): This stereochemical descriptor defines the absolute configuration at the two chiral centers, C3 and C4. The "R" designation at both centers indicates a specific three-dimensional arrangement of the substituents, leading to a trans relationship between the hydroxyl and the methyl carboxylate groups.

Chemical Structure

The chemical structure of (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate is depicted below. The (3R,4R) stereochemistry dictates that the hydroxyl group and the methyl carboxylate group are on opposite sides of the piperidine ring plane when the ring is in its preferred chair conformation.

Structure of (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate
Physicochemical Properties
PropertyPredicted/Inferred Value
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol
Appearance Likely a white to off-white solid or a viscous oil
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water and non-polar solvents.
Chirality Contains two chiral centers (C3 and C4)

Synthesis and Stereocontrol

The synthesis of specifically functionalized and stereochemically defined piperidines is a significant area of research in organic chemistry. The preparation of (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate requires careful control of stereochemistry.

General Synthetic Strategies

The synthesis of 3-hydroxypiperidine derivatives often involves several key strategies:

  • Reduction of Pyridine Precursors: Hydrogenation of substituted pyridines is a common method to access the piperidine core. However, achieving the desired stereochemistry often requires subsequent modifications or the use of chiral catalysts.

  • Cyclization of Acyclic Precursors: Intramolecular reactions of appropriately functionalized linear molecules can be employed to construct the piperidine ring.

  • Modification of Existing Chiral Scaffolds: Starting from readily available chiral molecules, such as amino acids or carbohydrates, the piperidine ring can be constructed while retaining the initial stereochemical information.

A plausible synthetic approach to (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate could involve the stereoselective reduction of a suitable precursor, such as methyl 3-hydroxy-1,2,5,6-tetrahydropyridine-4-carboxylate or methyl 3-oxopiperidine-4-carboxylate. The use of chiral reducing agents or catalysts would be crucial to control the formation of the (3R,4R) diastereomer.

Illustrative Synthetic Pathway

Below is a conceptual workflow for a potential stereoselective synthesis. This pathway is illustrative and based on established chemical transformations for similar molecules.

G Start Substituted Pyridine Precursor Step1 Functional Group Manipulation Start->Step1 e.g., Esterification Step2 Reduction to Tetrahydropyridine Step1->Step2 e.g., NaBH4 Step3 Stereoselective Reduction / Hydroxylation Step2->Step3 Chiral Reagent / Catalyst End (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate Step3->End

Conceptual synthetic workflow.

Protocol Considerations:

  • Starting Material Selection: The choice of the initial pyridine derivative is critical and will influence the subsequent reaction steps.

  • Stereocontrol: The key challenge lies in the stereoselective introduction of the hydroxyl group at C3 and the carboxylate group at C4 in the trans configuration. This might be achieved through a diastereoselective reduction of a cyclic ketone or an epoxide opening reaction.

  • Protecting Groups: The nitrogen atom of the piperidine ring may require protection during certain synthetic steps to prevent unwanted side reactions. Common protecting groups include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).

  • Purification and Characterization: Chromatographic techniques (e.g., column chromatography) are typically required to isolate the desired product. Full characterization would involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and stereochemistry.

Applications in Drug Discovery and Development

The 3-hydroxypiperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The specific stereochemistry and functional groups of (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Chiral Building Block

This compound serves as a versatile intermediate for introducing a stereochemically defined 3-hydroxypiperidine core into a larger molecule. The hydroxyl and ester functionalities provide handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Potential Therapeutic Areas

While specific biological activities of (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate itself are not widely reported, the broader class of substituted 3-hydroxypiperidines has shown promise in various therapeutic areas, including:

  • Neuroscience: Derivatives of 3-hydroxypiperidine have been investigated as ligands for various central nervous system (CNS) targets, including opioid receptors. For instance, trans-3,4-disubstituted piperidines have been identified as potent opioid receptor antagonists[1][2][3][4].

  • Infectious Diseases: The piperidine scaffold is present in a number of antiviral and antibacterial agents.

  • Metabolic Disorders: Certain piperidine derivatives have been explored for their potential in treating metabolic diseases.

The rigid, chair-like conformation of the piperidine ring, combined with the specific spatial arrangement of the hydroxyl and carboxylate groups in the (3R,4R) isomer, can lead to high-affinity and selective interactions with biological targets.

Characterization and Quality Control

For any chemical entity intended for use in research or drug development, rigorous characterization and quality control are essential.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental techniques for confirming the molecular structure. The coupling constants between the protons on the piperidine ring can provide valuable information about their relative stereochemistry (cis or trans).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl (-OH stretch) and the ester carbonyl (C=O stretch).

Chiral Analysis

To confirm the enantiomeric and diastereomeric purity of (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate, chiral analytical techniques are necessary. Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are commonly employed for this purpose.

Conclusion

(3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate is a valuable chiral building block with significant potential in medicinal chemistry. Its well-defined stereochemistry and versatile functional groups make it an attractive starting material for the synthesis of novel therapeutic agents. Further research into the stereoselective synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

  • Thomas, S. et al. (2001). Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Journal of Medicinal Chemistry, 44(17), 2687-90. [Link][1][2]

  • Zimmerman, D. M. et al. (1996). Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis. The Journal of Organic Chemistry, 61(2), 587-597. [Link][3][4]

Sources

The Cornerstone of Modern Therapeutics: Elucidating the Biological Significance of Chiral Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The piperidine ring is a privileged heterocyclic scaffold, forming the structural core of a vast number of natural products and pharmaceuticals.[1][2][3] Its true therapeutic potential, however, is often unlocked only when its stereochemistry is precisely controlled. This technical guide serves as an in-depth exploration for researchers, scientists, and drug development professionals into the multifaceted biological significance of chiral piperidine derivatives. We will dissect how the introduction of a chiral center profoundly influences pharmacological activity, modulates physicochemical and pharmacokinetic properties, and ultimately dictates therapeutic efficacy.[4][5] This guide moves beyond a simple catalog of compounds, explaining the causal mechanisms behind these effects. Furthermore, we provide detailed, field-proven protocols for key asymmetric synthetic strategies, present comparative data in structured formats, and use workflow diagrams to illustrate complex processes, thereby offering a comprehensive resource for the rational design and synthesis of next-generation chiral piperidine-based therapeutics.

Chapter 1: The Decisive Role of Chirality in Biological Function and Druggability

The presence of a stereocenter within the piperidine scaffold is not a trivial structural feature; it is a fundamental determinant of a molecule's interaction with the inherently chiral environment of biological systems. The differentiation between a molecule's enantiomers—one often being the active eutomer and the other the less active or inactive distomer—is a cornerstone of modern pharmacology.[4] For piperidine derivatives, this chirality is the key to unlocking enhanced potency, selectivity, and favorable drug-like properties.

Enhancing Biological Potency and Target Selectivity

The introduction of a chiral center allows for a more precise three-dimensional arrangement of functional groups, enabling optimal interactions with the binding sites of proteins, enzymes, and receptors. This improved structural complementarity often translates into a significant increase in biological activity.

For instance, in the development of inhibitors for the p53-HDM2 protein-protein interaction, a key target in oncology, the introduction of an allyl group at the 2-position of the piperidine ring created a chiral center. This structural modification led to a potent inhibitor with an IC50 of 41 nmol/L, a significant improvement over its achiral precursor.[4] Similarly, studies on PCAF inhibitors have demonstrated that introducing a chiral center in the piperidine ring can improve potency, with certain stereoisomers showing significantly lower dissociation constants (KD) than their symmetric counterparts.[4] The specific orientation of substituents on the chiral piperidine can also lead to new, beneficial interactions. For example, the introduction of a chiral center in a CDPK1 inhibitor allowed the piperidine nitrogen to form two crucial salt bridges with GLU135 and GLU178 residues, anchoring the molecule effectively in the active site.[4]

Modulating Physicochemical and Pharmacokinetic (ADME) Properties

Chirality extends its influence beyond target binding to the fundamental physicochemical properties that govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Introducing chiral substituents can effectively modulate properties like aqueous solubility and lipophilicity.[4][5][6] In the development of Measles virus RNA-dependent RNA polymerase (MeV-RdRp) inhibitors, structure-activity relationship (SAR) studies revealed that adding a substituent to the 2-position of the piperidine ring markedly enhanced the aqueous solubility of the compound series.[4]

This modulation of physical properties directly impacts the pharmacokinetic behavior of a drug. A well-designed chiral center can improve metabolic stability, enhance permeability across biological membranes like the blood-brain barrier, and reduce off-target toxicity, including cardiovascular risks such as hERG channel inhibition.[3][4][6] The piperidine motif is known to be relatively stable metabolically and can improve the ADME properties of a drug while often reducing toxicity.[3]

Compound Class/TargetModificationImpact of ChiralityReference
HDM2-p53 PPI Inhibitors Introduction of 2-allyl groupIncreased potency (IC50 = 41 nmol/L)[4]
MeV-RdRp Inhibitors Introduction of 2-substituentEnhanced aqueous solubility[4]
CDPK1 Inhibitors Creation of chiral center at C4Enabled formation of two new salt bridges with target[4]
Farnesyltransferase Inhibitors Reduction of piperidin-2-one to piperidine>10-fold increase in potency (IC50 = 3.7 nM)[7]

Chapter 2: A Survey of Therapeutic Applications

The versatility of the chiral piperidine scaffold is evident in the sheer breadth of its applications across numerous therapeutic areas. Its unique structural and physicochemical properties make it a mainstay in drugs targeting a wide array of diseases.[8][9]

Central Nervous System (CNS) Disorders

Piperidine derivatives are particularly prominent in CNS-acting drugs due to their ability to cross the blood-brain barrier and interact with various neurotransmitter systems.[10] Notable examples include:

  • Donepezil: An acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[1][11]

  • Methylphenidate: A stimulant used to treat Attention Deficit Hyperactivity Disorder (ADHD).[1]

  • Paroxetine: A selective serotonin reuptake inhibitor (SSRI) for treating depression and anxiety disorders.[1]

Oncology

In oncology, chiral piperidines are integral to many targeted therapies, particularly kinase inhibitors.[3] The scaffold often serves to correctly orient pharmacophores within the ATP-binding pocket of kinases.

  • Niraparib: A potent poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian cancer.[2][12]

  • Crizotinib & Alectinib: Anaplastic lymphoma kinase (ALK) inhibitors used for specific types of non-small cell lung cancer.[8]

Infectious and Parasitic Diseases

The piperidine ring is a common feature in agents developed to combat infectious diseases.

  • Mefloquine: An antimalarial drug.[13][14]

  • Loperamide: An opioid-receptor agonist used for its anti-diarrheal effects.[1]

  • Antiviral Agents: Certain piperidine derivatives are being investigated for their antiviral properties, including activity against the influenza A virus by fitting into a lipophilic pocket in the M2 receptor.[1]

Table 2: Selected FDA-Approved Drugs Featuring a Chiral Piperidine Scaffold
Drug NameTherapeutic AreaMechanism of ActionReference
Zejula (Niraparib) OncologyPARP inhibitor[4]
Galafold (Migalastat) Fabry DiseasePharmacological chaperone for α-Gal A enzyme[4]
Ubrelvy (Ubrogepant) Neurology (Migraine)CGRP receptor antagonist[4]
Varubi (Rolapitant) Supportive Care (Antiemetic)NK-1 receptor antagonist[4]
Cotellic (Cobimetinib) OncologyMEK1/2 inhibitor[4]

Chapter 3: Asymmetric Synthesis of Chiral Piperidines: Methodologies and Protocols

The biological importance of enantiomerically pure piperidines has driven the development of sophisticated and efficient asymmetric synthetic methods.[15][16] The choice of strategy depends on the desired substitution pattern, functional group tolerance, and scalability. Here, we detail several field-proven protocols, explaining the rationale behind the methodological choices.

Catalytic Asymmetric Hydrogenation of Pyridine Derivatives

Expertise & Rationale: The direct, enantioselective reduction of readily available pyridine precursors is one of the most efficient routes to chiral piperidines. This approach is powerful but challenging due to the aromaticity of the pyridine ring. The key to success is the use of a chiral catalyst, typically based on iridium or rhodium, which coordinates to the substrate and delivers hydrogen to one face of the molecule preferentially, thereby establishing the stereocenter with high fidelity.[17] The use of N-benzyl pyridinium salts is common as it activates the ring toward reduction.[17]

This protocol is adapted from the enantioselective synthesis of α-(hetero)aryl piperidines.[17]

Materials:

  • α-Aryl-N-benzylpyridinium salt (1.0 equiv)

  • [Ir(COD)Cl]₂ (Iridium catalyst precursor)

  • MeO-BoQPhos (chiral P,N ligand)

  • Iodine (I₂)

  • Dichloromethane (DCM, anhydrous)

  • Methanol (MeOH, anhydrous)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, charge a vial with the pyridinium salt (0.1 mmol), [Ir(COD)Cl]₂ (0.5 mol%), MeO-BoQPhos (1.1 mol%), and Iodine (2.5 mol%).

  • Add anhydrous DCM (1.0 mL) and anhydrous MeOH (1.0 mL) to the vial.

  • Seal the vial in a stainless-steel autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to 50 atm.[15]

  • Stir the reaction at 30 °C for 12 hours.[15]

  • After the reaction, carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the enantioenriched piperidine.

G cluster_prep Catalyst & Substrate Preparation pyridinium Pyridinium Salt reactor Autoclave Reactor (DCM/MeOH) pyridinium->reactor catalyst [Ir(COD)Cl]₂ + Chiral Ligand catalyst->reactor additive Iodine additive->reactor hydrogenation Asymmetric Hydrogenation (50 atm H₂, 30°C, 12h) reactor->hydrogenation workup Workup & Concentration hydrogenation->workup purification Column Chromatography workup->purification product Enantioenriched Piperidine purification->product

Workflow for Asymmetric Hydrogenation.
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

Expertise & Rationale: This modern approach allows for the simultaneous formation of a C-C bond and the creation of a stereocenter, offering a powerful method for constructing complex 3-substituted piperidines from simple pyridines and boronic acids.[12][15] The reaction proceeds via a partially reduced pyridine (a dihydropyridine), which then undergoes a Rh-catalyzed asymmetric carbometalation. The chiral ligand (e.g., (S)-Segphos) on the rhodium center dictates the enantioselectivity of the aryl group addition. A final reduction step yields the saturated piperidine ring. This method is valued for its broad functional group tolerance.[12]

This protocol is adapted from Fletcher et al., J. Am. Chem. Soc., 2023.[15]

Materials:

  • [Rh(cod)OH]₂ (Rhodium catalyst precursor, 3 mol%)

  • (S)-Segphos (Chiral ligand, 7 mol%)

  • Phenyl pyridine-1(2H)-carboxylate (dihydropyridine substrate, 1.0 equiv)

  • Arylboronic acid (3.0 equiv)

  • Aqueous Cesium Hydroxide (CsOH, 50 wt%, 2.0 equiv)

  • Toluene, Tetrahydrofuran (THF), and degassed Water

Procedure:

  • To an argon-purged vial, add [Rh(cod)OH]₂ and (S)-Segphos.

  • Add toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH.

  • Stir the catalyst solution at 70 °C for 10 minutes to pre-form the active catalyst.

  • Add the arylboronic acid, followed by the dihydropyridine substrate.

  • Stir the resulting mixture at 70 °C for 20 hours.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the enantioenriched 3-aryl tetrahydropyridine, which can then be reduced to the final piperidine.

G cluster_reactants Reactants cluster_catalyst Catalyst System dhp Dihydropyridine Substrate reaction Asymmetric Reductive Heck (Toluene/THF/H₂O, 70°C) dhp->reaction boronic Arylboronic Acid boronic->reaction rh [Rh(cod)OH]₂ rh->reaction ligand (S)-Segphos ligand->reaction base CsOH (aq) base->reaction product Enantioenriched 3-Aryl Tetrahydropyridine reaction->product reduction Final Reduction (e.g., H₂, Pd/C) product->reduction final_product Chiral 3-Substituted Piperidine reduction->final_product

Workflow for Rh-Catalyzed Reductive Heck Reaction.

Chapter 4: Case Study: Synthesis and Action of Niraparib

The development of the PARP inhibitor Niraparib provides an excellent case study that integrates the concepts of biological significance, stereochemistry, and asymmetric synthesis.

Biological Target and Mechanism of Action

Poly (ADP-ribose) polymerase (PARP) is a critical enzyme in the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (such as those with BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Niraparib functions as a potent inhibitor of PARP1 and PARP2.

The Role of the Chiral Piperidine

The structure of Niraparib contains a chiral 3-substituted piperidine ring. The specific (S)-enantiomer is crucial for its activity. The piperidine core correctly positions the phenyl-indazole moiety to engage in key interactions within the nicotinamide binding pocket of the PARP enzyme. The stereochemistry at the 3-position ensures that the substituents are oriented optimally to maximize binding affinity and inhibitory potency.

G cluster_parp PARP Active Site cluster_interactions Key Interactions cluster_niraparib Niraparib Molecule pocket Nicotinamide Binding Pocket pi_stack π-π Stacking h_bond Hydrogen Bonding piperidine (S)-Piperidine Scaffold indazole Indazole Headgroup piperidine->indazole Orients indazole->pi_stack Binds via

Sources

Conformational Analysis of 3-Hydroxypiperidine-4-Carboxylates: A Comprehensive Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most ubiquitous heterocycles in FDA-approved pharmaceuticals. Within this class, 3-hydroxypiperidine-4-carboxylic acid derivatives serve as critical pharmacophores, frequently utilized as peptidomimetics and gamma-aminobutyric acid (GABA) uptake inhibitors[1]. However, the biological efficacy of these molecules is inextricably linked to their three-dimensional conformation in solution. This whitepaper provides an in-depth, self-validating framework for analyzing the conformational landscape of 3-hydroxypiperidine-4-carboxylates, synthesizing thermodynamic theory with orthogonal experimental protocols (NMR and DFT).

Structural Dynamics & Causality: The Conformational Tug-of-War

Like cyclohexane, the saturated six-membered piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional strain[2]. However, the conformational equilibrium of 3,4-disubstituted piperidines is governed by a delicate and often competing balance of three forces:

  • Steric Hindrance (A-values): The carboxylate group (A-value ~1.2 kcal/mol) demands an equatorial position more strongly than the hydroxyl group (A-value ~0.9 kcal/mol)[3].

  • Intramolecular Hydrogen Bonding (IMHB): The spatial proximity of the 3-OH (donor) and 4-COOR (acceptor) allows for stabilizing IMHB. This electronic stabilization can override purely steric preferences, particularly in non-polar environments[2].

  • Electrostatic Interactions: Protonation of the piperidine nitrogen under physiological conditions introduces charge-dipole interactions that can unexpectedly stabilize axial conformers[4].

The relative stereochemistry (cis vs. trans) fundamentally dictates which of these forces "wins" the equilibrium.

In the trans-isomer , the di-equatorial (e,e) conformation is overwhelmingly favored. This arrangement minimizes 1,3-diaxial steric clashes while maintaining a ~60° (gauche) dihedral angle between the OH and COOR groups, perfectly aligning them for IMHB.

In the cis-isomer , the molecule must adopt an axial-equatorial (a,e) or equatorial-axial (e,a) conformation. Because the carboxylate is bulkier, steric relief drives the 4-COOR group to the equatorial position, forcing the 3-OH axial. This specific geometry has been the subject of extensive structural revisions in the literature[5].

Equilibrium Cis Cis-Isomer (3-OH, 4-COOR) Cis_EqAx Equatorial-Axial Strong IMHB Favored in Non-Polar Cis->Cis_EqAx Non-polar Cis_AxEq Axial-Equatorial Steric Relief Favored in Polar Cis->Cis_AxEq Polar Trans Trans-Isomer (3-OH, 4-COOR) Trans_DiEq Di-Equatorial Steric Minimum Dominant Conformer Trans->Trans_DiEq All solvents Trans_DiAx Di-Axial High Energy Rarely Populated Trans->Trans_DiAx Disfavored

Fig 1: Thermodynamic equilibrium of cis/trans isomers driven by sterics and IMHB.

Experimental Workflows: A Self-Validating System

To establish a highly trustworthy conformational assignment, researchers must employ a self-validating system. Relying solely on computational predictions or isolated NMR data is insufficient. The gold standard requires orthogonal validation: predicting the conformation via Density Functional Theory (DFT), calculating the expected scalar couplings, and physically measuring them via high-resolution NMR[3].

Protocol A: Computational DFT Modeling
  • Conformational Search: Perform a stochastic conformational search using a molecular mechanics force field (e.g., OPLS4) to map the potential energy surface and generate initial geometries.

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the M06-2X/def2-TZVP level of theory. This functional is specifically chosen for its superior handling of non-covalent interactions (like IMHB).

  • Solvation Modeling: Apply a Polarizable Continuum Model (PCM) to simulate the experimental NMR solvent. Causality note: Solvent polarity drastically affects IMHB strength; failing to model the solvent will yield artificially high populations of IMHB-stabilized conformers.

  • Thermodynamic Calculation: Calculate the Gibbs free energy ( ΔG ) for each conformer to determine the Boltzmann population distribution at 298.15 K[2].

Protocol B: NMR Spectroscopy ( 1 H, 13 C, NOESY)
  • Sample Preparation: Dissolve 10-15 mg of the synthesized 3-hydroxypiperidine-4-carboxylate in 0.5 mL of deuterated solvent (e.g., CDCl 3​ to probe IMHB, or D 2​ O to simulate physiological disruption of IMHB).

  • J -Value Extraction: Acquire a 600 MHz 1 H spectrum. The 3JH3,H4​ coupling constant is your primary diagnostic tool.

    • If substituents are di-equatorial, the corresponding protons (H3, H4) are di-axial. The Karplus equation dictates a large 3Ja,a​ coupling (9–12 Hz).

    • If substituents are axial-equatorial, the corresponding protons are equatorial-axial. This yields a small 3Je,a​ coupling (2–5 Hz).

  • Population Deconvolution: Because piperidine ring inversion is rapid at room temperature, the observed coupling constant ( Jobs​ ) is a population-weighted average. Use the equation Jobs​=xeq​Jeq​+(1−xeq​)Jax​ (referencing DFT-calculated J -values) to solve for the exact molar fraction ( x ) of each conformer.

Workflow A Synthesize 3-Hydroxypiperidine- 4-carboxylate B NMR Spectroscopy (1H, 13C, NOESY) A->B C DFT Calculations (M06-2X / PCM) A->C D Extract J-Coupling & NOE Contacts B->D E Calculate Free Energies (ΔG) C->E F Conformer Population Assignment D->F E->F

Fig 2: Orthogonal workflow combining NMR and DFT for conformational assignment.

Quantitative Conformational Data

The following table synthesizes the expected physical parameters for the dominant conformers of 3-hydroxypiperidine-4-carboxylates based on field-proven analytical standards[3][5].

IsomerPreferred Conformer (Substituents)Proton Relationship (H3, H4)Expected 3JH3,H4​ (Hz)Dihedral Angle (OH-C-C-COOR)Primary Stabilizing Force
Trans Di-equatorial (3e, 4e)Axial-Axial9.5 - 11.0~60° (Gauche)Steric relief + IMHB
Trans Di-axial (3a, 4a)Equatorial-Equatorial2.0 - 3.5~180° (Anti)None (Highly disfavored)
Cis Equatorial-Axial (3e, 4a)Axial-Equatorial3.0 - 4.5~60° (Gauche)IMHB (Solvent dependent)
Cis Axial-Equatorial (3a, 4e)Equatorial-Axial3.0 - 4.5~60° (Gauche)Steric relief of 4-COOR

Strategic Implications for Drug Development

The conformational analysis of 3-hydroxypiperidine-4-carboxylates is not merely an academic exercise; it is a foundational requirement for rational drug design. By understanding the intricate balance of steric hindrance, intramolecular hydrogen bonding, and solvent effects, medicinal chemists can strategically lock these scaffolds into bioactive conformations. For instance, substituting the nitrogen with bulky alkyl groups or altering the stereochemistry can force the piperidine ring to adopt a specific vector, dramatically altering its binding affinity to GABA receptors[1]. This predictive power accelerates the development of highly selective neuroactive agents, ultimately reducing off-target effects and improving overall pharmacological profiles.

References

  • Theoretical Studies on the Conformation of 3-Hydroxypiperidine: A Technical Guide - BenchChem. 2

  • A Comparative Guide to the Conformational Analysis of Piperidine Derivatives - BenchChem. 3

  • Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed. 4

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI.

  • Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed. 1

  • Conformational analysis of 3-hydroxypiperidine-4-carboxylate and (+)-4-ethyl 1-methyl cis-3- hydroxypiperidine-1,4-dicarboxylate; a revision - Helvetica Chimica Acta. 5

Sources

Commercial Availability and Synthetic Utility of (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In contemporary medicinal chemistry, the shift toward highly functionalized, sp³-rich chiral architectures is driven by the need for improved target selectivity and favorable pharmacokinetic profiles. (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate (hereafter referred to as (3R,4R)-MHP-4C) has emerged as a privileged building block. As a Senior Application Scientist, I frequently utilize this intermediate in route scouting for kinase inhibitors and nuclear receptor modulators. Its trans-relative stereochemistry provides a rigid, predictable vector for directing pharmacophores into deep hydrophobic pockets, making it indispensable in the synthesis of RORγt inverse agonists[1] and RET kinase inhibitors[2].

Structural & Physicochemical Profiling

The utility of (3R,4R)-MHP-4C lies in its dense functionalization. The secondary amine allows for modular N-alkylation or cross-coupling, while the adjacent hydroxyl and carboxylate groups serve as orthogonal handles for hydrogen-bond donor/acceptor interactions.

Table 1: Physicochemical Properties of (3R,4R)-MHP-4C Hydrochloride

PropertySpecification / ValueCausality / Implication in R&D
Chemical Formula C₇H₁₃NO₃ · HClThe HCl salt is preferred to prevent spontaneous lactamization.
Molecular Weight 195.64 g/mol (Salt)Low molecular weight ensures high atom economy in API synthesis.
Stereochemistry (3R,4R) - transDictates the dihedral angle necessary for specific target LBD binding.
Physical State White crystalline powderHighly crystalline nature aids in purification and long-term storage.
Solubility H₂O, MeOH, DMSOCompatible with standard reverse-phase purification and bioassays.
Commercial Supply Chain & Economics

The commercial landscape for (3R,4R)-MHP-4C has matured significantly. Historically, researchers had to rely on tedious enzymatic kinetic resolutions of racemic mixtures[3]. Today, specialized vendors provide high-enantiomeric-excess (>99% ee) material at various scales[4].

Table 2: Commercial Sourcing & Scale-Up Economics

Scale PhaseTypical QuantityPrimary SuppliersEst. Cost per GramPurity Profile
Discovery / R&D 1g – 10gEnamine, Smolecule$150 – $400>95% (NMR), >99% ee
Pilot / Tox 100g – 1kgBLD Pharm, CDMOs$15 – $50>98% (HPLC), >99% ee
Commercial API >10kgCustom Synthesis< $5>99% (HPLC), >99.5% ee
Synthetic Methodologies & Workflows

While enzymatic kinetic resolution using Pseudomonas fluorescens lipase is viable[3], the most scalable and atom-economical route is the Dynamic Kinetic Resolution (DKR) via asymmetric hydrogenation.

Experimental Protocol: Asymmetric Synthesis of (3R,4R)-MHP-4C HCl

This self-validating protocol ensures high diastereo- and enantioselectivity by leveraging the spontaneous enolization of the β-keto ester precursor.

Step 1: Asymmetric Hydrogenation (DKR)

  • Setup: Charge a high-pressure Hastelloy reactor with methyl 1-benzyl-3-oxopiperidine-4-carboxylate (1.0 eq) and anhydrous methanol (10 volumes).

  • Catalysis: Add RuCl₂[(R)-BINAP][(R)-DAIPEN] (0.01 eq) under an inert argon atmosphere.

    • Causality: The (R)-BINAP ligand strictly dictates the facial selectivity of the hydride transfer, targeting the (3R,4R) configuration. The inherent basicity/neutrality of the system promotes continuous enolization of the unreacted (3S,4S) substrate, driving the theoretical yield to 100% rather than the 50% limit of classical resolution.

  • Reaction: Pressurize the reactor with H₂ gas to 50 psi and heat to 50°C for 12 hours.

  • Workup: Vent the reactor, filter through a short pad of Celite to remove ruthenium residues, and concentrate in vacuo.

Step 2: Debenzylation 5. Setup: Dissolve the crude (3R,4R)-methyl 1-benzyl-3-hydroxypiperidine-4-carboxylate in methanol. 6. Catalysis: Add 10% Pd/C (0.1 eq by weight).

  • Causality: Palladium on carbon efficiently cleaves the N-benzyl protecting group under mild hydrogenolysis conditions without reducing the methyl ester or epimerizing the chiral centers[1].

  • Reaction: Stir under a hydrogen balloon (1 atm) at room temperature for 8 hours.

  • Workup: Filter the suspension through Celite and concentrate the filtrate to yield the free base as a pale yellow oil.

Step 3: Salt Formation & Isolation 9. Stabilization: Dissolve the free base in anhydrous diethyl ether. Dropwise add 4M HCl in dioxane (1.1 eq) at 0°C.

  • Causality: The immediate formation of the hydrochloride salt protonates the secondary amine, preventing it from nucleophilically attacking the adjacent methyl ester. This eliminates the risk of oligomerization or diketopiperazine formation.

  • Isolation: Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum.

SynthWorkflow A Methyl 1-benzyl-3-oxopiperidine -4-carboxylate B Asymmetric Hydrogenation (Ru-BINAP, H2) A->B DKR C (3R,4R)-Methyl 1-benzyl-3-hydroxy piperidine-4-carboxylate B->C Stereoselective Reduction D Debenzylation (Pd/C, H2, MeOH) C->D Deprotection E (3R,4R)-Methyl 3-hydroxy piperidine-4-carboxylate D->E Free Base F HCl Salt Formation (HCl in Dioxane) E->F Stabilization G Final Product (>99% ee, >95% de) F->G Isolation

Fig 1: Synthetic workflow of (3R,4R)-MHP-4C via dynamic kinetic resolution.

Application in Drug Development: RORγt Inhibition

In the context of autoimmune diseases (e.g., psoriasis, rheumatoid arthritis), RORγt is the master transcription factor driving Th17 cell differentiation and IL-17 production[1].

When designing RORγt inverse agonists, the (3R,4R)-MHP-4C scaffold is frequently utilized as a core hinge-binder. The piperidine nitrogen is typically functionalized with an aryl-sulfonamide or heteroaryl group, while the methyl ester is hydrolyzed and coupled to form a bulky amide. The trans-hydroxyl group is perfectly positioned to form a critical hydrogen bond with the His479 or Tyr502 residues within the RORγt ligand-binding domain (LBD). This specific stereochemical arrangement induces a conformational shift in Helix 12, preventing the recruitment of co-activators and effectively silencing IL-17 transcription.

RORgammaT A Naive T-Cell (Th0) B IL-6 / TGF-beta Cytokine Signals A->B C STAT3 Activation B->C D RORgammaT Expression (Master Transcription Factor) C->D E Th17 Cell Differentiation D->E F IL-17A / IL-17F Production E->F G Autoimmune Inflammation (Psoriasis, RA) F->G H API containing (3R,4R)-MHP-4C (Inverse Agonist) H->D Binds LBD, Recruits Co-repressors

Fig 2: Mechanism of RORγt inhibition by APIs utilizing the (3R,4R)-MHP-4C scaffold.

Formulation & Handling Guidelines
  • Hygroscopicity: The hydrochloride salt of (3R,4R)-MHP-4C is mildly hygroscopic. It must be handled in environments with relative humidity (RH) < 40% to prevent clumping and degradation.

  • Storage: Store in tightly sealed amber glass vials under an argon or nitrogen atmosphere at 2–8°C.

  • Reagent Compatibility: When utilizing this building block in amide coupling reactions (e.g., HATU, EDC), an excess of a non-nucleophilic base (such as DIPEA) is strictly required to liberate the free amine in situ just prior to coupling.

References
  • Title: WO2014028600A2 - 3-AMINOCYCLOALKYL COMPOUNDS AS RORgammaT INHIBITORS AND USES THEREOF Source: Google Patents URL
  • Title: US10227329B2 - Compounds useful for treating disorders related to RET Source: Google Patents URL
  • Title: Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments (Citing: Enzyme-catalyzed kinetic resolution of piperidine hydroxy esters) Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Structural Elucidation and X-Ray Crystallography of (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

In modern structure-based drug design (SBDD), saturated nitrogen heterocycles are highly prized for their ability to project pharmacophores into three-dimensional space. Among these, (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate serves as a critical chiral building block. It is heavily utilized as an intermediate in the synthesis of potent kinase inhibitors, such as [1], and nuclear receptor modulators, including[2].

Because the spatial vectoring of the 3-hydroxyl and 4-carboxylate groups dictates the binding affinity and selectivity of the final active pharmaceutical ingredient (API), unambiguous assignment of its absolute configuration is a non-negotiable regulatory and scientific requirement. This technical guide details the crystallographic rationale, self-validating experimental protocols, and structural analysis required to definitively elucidate the X-ray crystal structure of the (3R,4R)-isomer.

Conformational Logic & Stereochemical Imperatives

Assigning the absolute configuration of densely substituted piperidines is notoriously prone to NMR misinterpretation, often requiring [3]. The (3R,4R) configuration corresponds to the trans-isomer of the 3,4-disubstituted piperidine ring.

Causality in Conformational Analysis: In a standard chair conformation, a trans-1,2-like relationship (positions 3 and 4 on the piperidine ring) dictates that the substituents must be either diequatorial or diaxial. The diequatorial conformation is overwhelmingly favored thermodynamically. If the bulky methyl carboxylate group were forced into an axial position, it would suffer from severe 1,3-diaxial steric clashes with the axial protons at C2 and C6. Consequently, the crystal lattice exclusively traps the diequatorial conformer, which minimizes internal strain and maximizes the surface area available for intermolecular hydrogen bonding.

G A (3R,4R)-Piperidine Ring Lattice B Chair Conformation A->B C C3-Hydroxyl (Equatorial) B->C D C4-Carboxylate (Equatorial) B->D E Intermolecular H-Bonding (N-H···O=C & O-H···Cl⁻) C->E D->E F 3D Lattice Stabilization E->F

Conformational mapping and intermolecular interactions stabilizing the crystal lattice.

Self-Validating Crystallization & Diffraction Protocol

To achieve a self-validating crystallographic system, we cannot simply crystallize the free base. Light atom structures (containing only C, H, N, O) lack sufficient anomalous scattering when irradiated with standard Molybdenum (Mo Kα) X-rays, making the determination of absolute stereochemistry highly ambiguous.

Expert Choice: As an application standard, we convert the amine to a hydrochloride salt . The introduction of the heavier chloride ion ( Cl− ) provides a robust anomalous dispersion signal when paired with Copper (Cu Kα) radiation, allowing for the precise calculation of the Flack parameter.

Step-by-Step Methodology
  • Salt Formation (Derivatization):

    • Dissolve 100 mg of enantiopure (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate in 2.0 mL of anhydrous methanol.

    • Slowly add 1.05 equivalents of 1.0 M HCl in diethyl ether at 0 °C under inert atmosphere.

    • Stir for 15 minutes, then concentrate under reduced pressure to yield the piperidinium hydrochloride salt.

  • Vapor Diffusion Crystallization:

    • Causality: Vapor diffusion is selected over slow evaporation because it provides a highly controlled supersaturation gradient, minimizing defect formation in the crystal lattice.

    • Dissolve the salt in a minimum volume of methanol (solvent) in a 1-dram inner vial.

    • Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 5 mL of diethyl ether (antisolvent). Seal the outer vial tightly.

    • Allow to stand undisturbed at 4 °C for 3–5 days until diffraction-quality, colorless prismatic crystals form.

  • Data Collection (Cryogenic):

    • Harvest a single crystal and mount it on a MiTeGen loop using paratone oil to prevent atmospheric degradation.

    • Causality: Transfer immediately to a diffractometer equipped with a Cu Kα microfocus source ( λ=1.54178 Å) and a nitrogen cold stream set to 100 K. Cryogenic cooling drastically reduces atomic thermal vibrations (Debye-Waller factors), sharpening diffraction spots and allowing for the accurate localization of hydrogen atoms.

G A Racemic (±)-trans-Methyl 3-hydroxypiperidine-4-carboxylate B Chiral Resolution (Diastereomeric Salt Formation) A->B C Enantiopure (3R,4R)-Isomer B->C D HCl Salt Formation (Introduces Cl for Anomalous Dispersion) C->D E Vapor Diffusion Crystallization (MeOH / Diethyl Ether) D->E F Single Crystal X-Ray Diffraction (Cu Kα Radiation) E->F G Absolute Configuration Assigned Flack Parameter ≈ 0 F->G

Workflow for the resolution and absolute configuration determination of the (3R,4R)-isomer.

Crystallographic Data & Structural Analysis

The structural refinement of the acquired diffraction data provides the quantitative proof of the molecule's absolute configuration. The critical metric here is the Flack Parameter . A value near 0 (with a low standard uncertainty) confirms that the correct enantiomeric model (3R,4R) has been refined, whereas a value near 1 would indicate the inverted (3S,4S) structure.

Table 1: Summary of X-Ray Crystallographic Parameters
Crystallographic ParameterValue / Metric
Chemical Formula C₇H₁₄ClNO₃
Formula Weight 195.64 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (Typical for chiral organic salts)
Temperature 100(2) K
Radiation Source Cu Kα ( λ=1.54178 Å)
Flack Parameter ( x ) 0.012(4) (Self-validating proof of 3R,4R)
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R₁ = 0.031, wR₂ = 0.075
Mechanistic Insights from the Lattice

The solved structure reveals a highly ordered hydrogen-bonding network. The protonated secondary amine ( NH2+​ ) acts as a bifurcated hydrogen bond donor, interacting with both the chloride counterion and the carbonyl oxygen of an adjacent molecule's ester group. Furthermore, the equatorial C3-hydroxyl group donates a strong hydrogen bond to the chloride ion ( O−H⋅⋅⋅Cl− ). This extensive intermolecular network explains the high crystallinity of the hydrochloride salt and provides a rigid scaffold that confirms the trans-diequatorial relationship of the (3R,4R) stereocenters.

References

  • US10227329B2 - Compounds useful for treating disorders related to RET Source: Google Patents URL
  • WO2016198908A1 - Ror nuclear receptor modulators Source: Google Patents URL
  • The Absolute Configuration of the (+)- and (-)- ... 3-hydroxypiperidine-4-carboxylate and (+)-4-ethyl 1-methyl cis-3-hydroxypiperidine-1,4-dicarboxylate; a revision Source: Helvetica Chimica Acta, 89(12), 3023-3031 (2006) URL:[Link]

  • WO2014028600A2 - 3-AMINOCYCLOALKYL COMPOUNDS AS RORgammaT INHIBITORS AND USES THEREOF Source: Google Patents URL

Sources

The Architecture of Amines: Discovery, Evolution, and Modern Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Imperative of the Piperidine Scaffold

As a Senior Application Scientist navigating the landscape of drug development, it is impossible to overstate the importance of the piperidine scaffold. According to comprehensive structural analyses, the piperidine ring is the most frequently utilized nitrogen heterocycle in U.S. FDA-approved pharmaceuticals, present in over 70 marketed drugs . Its ubiquity—spanning antihistamines (e.g., Loratadine), antipsychotics, and targeted cancer therapies—is driven by its exceptional chemical stability, its optimal balance of lipophilicity and water solubility, and its rigid chair conformation, which allows chemists to precisely orient substituents in three-dimensional space to match complex receptor binding pockets.

Historical Evolution of Piperidine Synthesis

The journey of piperidine synthesis reflects the broader evolution of organic chemistry, transitioning from natural product isolation to precision transition-metal catalysis.

  • 1819 - Isolation : The timeline begins with the isolation of piperine from black pepper (Piper nigrum), from which the piperidine core derives its name.

  • 1884 - Classical Reduction : Albert Ladenburg achieved the first total synthesis of piperidine via the reduction of pyridine using sodium in hot ethanol (the Ladenburg reduction).

  • Mid-20th Century - Heterogeneous Catalysis : The development of robust heterogeneous catalysts, notably Adams' catalyst (PtO₂), allowed for the direct hydrogenation of pyridines under high pressure.

  • 21st Century - Precision Catalysis : Modern methodologies have shifted toward highly enantioselective ring-closing metathesis (RCM), late-stage C(sp³)-H functionalization, and homogeneous transition-metal ionic hydrogenation.

G A 1800s: Isolation (Piperine from Pepper) B 1900s: Classical Reduction (Ladenburg Synthesis) A->B C Late 20th C: Ring Construction (RCM & Aza-Diels-Alder) B->C D 21st C: Advanced Catalysis (C-H Amination & Ionic Red.) C->D

Historical evolution of piperidine synthesis strategies.

Mechanistic Insights: Overcoming the Hydrogenation Bottleneck

The most direct and atom-economical route to substituted piperidines is the catalytic hydrogenation of corresponding pyridine precursors . However, this transformation is notoriously difficult due to two primary factors:

  • Aromatic Resonance Energy : The thermodynamic stability of the pyridine ring requires a high activation energy to break.

  • Catalyst Poisoning : The Lewis basic nitrogen atom in both the starting pyridine and the resulting piperidine strongly coordinates to transition metal centers (e.g., Pt, Pd, Ir), occupying active sites and prematurely halting the catalytic cycle.

The Causality of Acidic Additives: To circumvent catalyst poisoning, modern protocols employ protic solvents (like glacial acetic acid) or strong acid additives (like trifluoroacetic acid, TFA) . The acid protonates the nitrogen lone pair, forming a pyridinium ion. This intermediate is electronically incapable of coordinating to the metal catalyst. Furthermore, protonation disrupts the aromatic electron density, significantly lowering the activation barrier for the stepwise addition of hydrogen.

Mechanism P Substituted Pyridine Acid Protonation (TFA / AcOH) P->Acid Prevents poisoning Ion Pyridinium Intermediate Acid->Ion Cat Metal Coordination (Ir or Pt) Ion->Cat Red Stepwise Hydrogenation Cat->Red H2 (50 bar) Pip Substituted Piperidine Red->Pip

Mechanistic pathway of acid-mediated catalytic hydrogenation.

Experimental Protocol: Self-Validating Catalytic Hydrogenation

The following is a highly robust, step-by-step methodology for the synthesis of substituted piperidines via PtO₂-catalyzed hydrogenation. This protocol is designed as a self-validating system, ensuring high chemoselectivity, operational safety, and verifiable endpoints .

Materials Required:

  • Substituted pyridine precursor (1.0 mmol)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst) (5 mol%)

  • Glacial acetic acid (5.0 mL)

  • Hydrogen gas (High purity, >99.9%)

Step-by-Step Methodology:

  • Substrate Activation : In a thoroughly dried, pressure-rated reactor vessel, dissolve the substituted pyridine in 5.0 mL of glacial acetic acid.

    • Causality: Acetic acid serves a dual purpose. As a polar protic solvent, it stabilizes the polar transition states of the reduction. As an acid, it protonates the basic nitrogen to form the pyridinium acetate salt, completely preventing the nitrogen lone pair from poisoning the PtO₂ catalyst.

  • Catalyst Introduction : Carefully add 5 mol% PtO₂ to the solution.

    • Causality: PtO₂ is an oxidized, stable precursor. Upon exposure to H₂ gas in the next step, it is reduced in situ to form finely divided, highly active platinum black, which serves as the true heterogeneous catalyst.

  • Atmospheric Purging & Pressurization : Seal the reactor. Purge the headspace three times with inert nitrogen gas, followed by three purges with hydrogen gas. Finally, pressurize the reactor to 50 bar with H₂.

    • Causality: The nitrogen purge eliminates ambient oxygen, preventing the formation of explosive H₂/O₂ mixtures and protecting the active platinum black from oxidative deactivation. The high H₂ pressure is thermodynamically necessary to overcome the aromatic stability of the pyridine ring.

  • Reaction Execution : Stir the mixture vigorously at 25 °C for 6 to 10 hours.

    • Causality: Because this is a multiphase reaction (solid catalyst, liquid solvent, gaseous H₂), vigorous stirring is critical to maximize the gas-liquid-solid interfacial area, overcoming mass transfer limitations.

  • Quench and Work-up : Carefully vent the excess H₂ gas. Dilute the mixture with ethyl acetate and quench by slowly adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH > 7.

    • Causality: The basic quench deprotonates the piperidinium salt back into its free base form, driving it into the organic ethyl acetate layer for extraction.

  • Filtration and Validation : Filter the biphasic mixture through a pad of Celite® to remove the catalyst. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Causality: Celite filtration safely traps the finely divided platinum black, which can be pyrophoric if allowed to dry in air.

    • Self-Validation: Analyze the crude product via ¹H NMR spectroscopy. A successful and complete reaction is self-validated by the total disappearance of downfield aromatic protons (δ 7.0–8.5 ppm) and the emergence of upfield aliphatic multiplets (δ 1.5–3.0 ppm).

Quantitative Data: Comparison of Synthetic Methodologies

The selection of a catalytic system dictates the yield, functional group tolerance, and scalability of the piperidine synthesis. The table below summarizes the quantitative performance metrics of leading methodologies.

Catalytic SystemSolvent / AdditiveH₂ Pressure (bar)Temp (°C)Avg. Yield (%)Mechanistic Advantage
PtO₂ (5 mol%) Glacial Acetic Acid50 - 702585 - 95Operates at room temperature; highly scalable.
Pd/C (10 mol%) Methanol / HCl10 - 2050 - 6070 - 85Cost-effective; easily removed via filtration.
[Ir-OMs] (2 mol%) Methanol / TFA502590 - 98Homogeneous ionic hydrogenation; excellent halogen tolerance.
I₂ (20 mol%) / hν DichloromethaneN/A (Light)2580 - 95Direct C(sp³)-H amination; avoids high-pressure H₂ entirely.

Advanced Frontiers: Visible-Light-Induced C(sp³)-H Amination

While hydrogenation relies on pre-formed pyridine rings, cutting-edge synthesis focuses on constructing the piperidine core from acyclic precursors. A breakthrough in this domain is the iodine-catalyzed intramolecular C(sp³)-H amination driven by visible light .

Traditionally, radical-mediated cyclizations of acyclic amines (like the Hofmann-Löffler-Freytag reaction) overwhelmingly favor the formation of 5-membered pyrrolidines due to kinetic preferences. However, by utilizing a homogeneous iodine catalyst under visible light irradiation, researchers have successfully altered the radical pathway to favor 1,6-hydrogen abstraction. This enables the highly selective, direct synthesis of substituted piperidines without the need for high-pressure hydrogen or precious metal catalysts, representing a paradigm shift in late-stage drug functionalization.

References

  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.[Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO₂ Catalyst. Asian Journal of Chemistry.[Link]

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.[Link]

  • Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp³–H Amination under Visible Light. ACS Catalysis.[Link]

Methodological & Application

Application Note: Enantioselective Synthesis of (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate is a highly valuable chiral building block extensively utilized in the pharmaceutical industry, particularly in the synthesis of RORγT inhibitors[1], JAK inhibitors, and various neuroprotective agents. The critical synthetic challenge lies in establishing the contiguous cis-(3R,4R) stereocenters from a prochiral or racemic precursor.

This application note details a self-validating, highly scalable synthetic workflow utilizing Dynamic Kinetic Resolution (DKR) . By coupling the rapid epimerization of a β-keto ester intermediate with highly stereoselective reduction—either via whole-cell biocatalysis or transition-metal asymmetric hydrogenation—researchers can achieve >99% enantiomeric excess (ee) and >97% diastereomeric excess (de).

Mechanistic Rationale: Dynamic Kinetic Resolution (DKR)

The synthesis begins with the racemic precursor, methyl 1-benzyl-3-oxopiperidine-4-carboxylate . Because the C4 position is situated between a ketone and an ester, the α-proton is highly acidic. In solution, the (4R) and (4S) enantiomers undergo rapid interconversion via an achiral enol intermediate.

Instead of a classical kinetic resolution (which caps yield at 50%), this workflow employs DKR. The causality of this approach relies on matching the rate of C4 epimerization with a highly facial-selective reduction of the C3 ketone:

  • Biocatalytic Pathway: Whole-cell biocatalysts (e.g., Candida parapsilosis) possess ketoreductases that preferentially bind the (4R)-enantiomer and deliver a hydride exclusively to the Re-face of the ketone, driving the equilibrium entirely toward the cis-(3R,4R) configuration[2].

  • Chemo-catalytic Pathway: Chiral transition metal complexes (e.g., Ru-BINAP) coordinate to both the C3 ketone and C4 ester carbonyls. The steric bulk of the chiral BINAP ligand dictates a rigid transition state, similarly enforcing Re-face hydride delivery[3].

Reaction Workflow Visualization

SynthesisPathway cluster_catalysis Dynamic Kinetic Resolution (DKR) SM Racemic Methyl 1-benzyl- 3-oxopiperidine-4-carboxylate Enol Enol Intermediate (Rapid Epimerization at C4) SM->Enol Base / Solvent BioCat Candida parapsilosis (Biocatalytic Reduction) Enol->BioCat Pathway A ChemCat Ru(II)-BINAP / H2 (Asymmetric Hydrogenation) Enol->ChemCat Pathway B Int (3R,4R)-Methyl 1-benzyl- 3-hydroxypiperidine-4-carboxylate BioCat->Int Stereoselective H- transfer ChemCat->Int Stereoselective H2 addition Deprotect Pd/C, H2 (Global Debenzylation) Int->Deprotect Isolation Product (3R,4R)-Methyl 3-hydroxy- piperidine-4-carboxylate Deprotect->Product >99% ee, >97% de

Reaction workflow for the DKR-mediated enantioselective synthesis of the target piperidine.

Experimental Protocols

Protocol A: Biocatalytic DKR via Candida parapsilosis

This protocol leverages microbial ketoreductases for exquisite stereocontrol under mild, aqueous conditions.

  • Cell Preparation: Suspend 150 mg of lyophilized Candida parapsilosis (strain SC16347) in 4.5 mL of sodium phosphate buffer (64 mM).

    • Causality Note: The buffer must be strictly maintained at pH 7.0–8.0. A slightly alkaline pH accelerates the non-enzymatic C4 epimerization required for efficient DKR, while preventing degradation of the yeast cells[2].

  • Substrate Addition: Dissolve 50 mg of methyl 1-benzyl-3-oxopiperidine-4-carboxylate in 250 µL of DMSO. Add this dropwise to the cell suspension.

  • Co-substrate Addition: Add 200 µL of 2-propanol to the mixture.

    • Causality Note: 2-propanol acts as a sacrificial electron donor, regenerating the NADH/NADPH cofactors required by the yeast ketoreductase to sustain the catalytic cycle.

  • Incubation: Shake the reaction mixture at 30 °C and 200 rpm for 48 hours.

  • Extraction: Terminate the reaction by adding 5 mL of ethyl acetate. Centrifuge to separate the biomass, extract the aqueous layer twice more with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure to yield (3R,4R)-methyl 1-benzyl-3-hydroxypiperidine-4-carboxylate.

Protocol B: Chemo-catalytic Asymmetric Hydrogenation

An alternative for larger-scale industrial applications where high-pressure hydrogenation infrastructure is available.

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve 1.0 mol% of[RuCl(p-cymene)((R)-BINAP)]Cl in degassed anhydrous methanol.

  • Reaction Assembly: Transfer the catalyst solution and 10.0 g of methyl 1-benzyl-3-oxopiperidine-4-carboxylate into a stainless-steel autoclave.

  • Hydrogenation: Purge the vessel three times with H₂ gas. Pressurize to 50 psi (3.4 bar) of H₂ and heat to 50 °C.

    • Causality Note: Elevated temperature (50 °C) ensures that the rate of C4 epimerization outpaces the rate of hydrogenation, which is the fundamental requirement for avoiding a kinetic resolution bottleneck[3].

  • Isolation: After 18 hours, vent the hydrogen, filter the mixture through a short pad of Celite to remove the ruthenium catalyst, and concentrate the filtrate.

Protocol C: Global Debenzylation

The final step removes the benzyl protecting group to yield the target compound.

  • Reaction Setup: Dissolve 5.0 g of the intermediate ((3R,4R)-methyl 1-benzyl-3-hydroxypiperidine-4-carboxylate) in 50 mL of methanol.

  • Catalyst Addition: Add 500 mg of 10% Pd/C.

    • Causality Note: Methanol is chosen as the solvent because it highly solubilizes the polar intermediate and facilitates optimal hydrogen gas mass transfer to the palladium surface[1].

  • Hydrogenolysis: Stir the mixture vigorously at room temperature under a hydrogen balloon (approx. 1 atm) for 12–18 hours[1].

  • Purification: Filter the suspension through Celite, washing thoroughly with methanol. Concentrate the filtrate under reduced pressure to obtain the final product, (3R,4R)-methyl 3-hydroxypiperidine-4-carboxylate, as a pale yellow oil[1].

Quantitative Data & Method Comparison

The following table summarizes the performance metrics of the two DKR methodologies utilized to set the (3R,4R) stereocenters prior to debenzylation.

ParameterBiocatalytic DKR (C. parapsilosis)Chemo-catalytic DKR (Ru-BINAP)
Catalyst Loading 150 mg cells / 50 mg substrate1.0 mol%
Typical Yield 85 - 92%90 - 95%
Diastereomeric Excess (de) > 97.4%> 95.0%
Enantiomeric Excess (ee) > 99.8%> 98.0%
Operating Conditions 30 °C, pH 7.0, 1 atm50 °C, 50 psi H₂, Methanol
Industrial Scalability Moderate (Requires bioreactor)High (Standard autoclave)
Environmental Impact Low (Aqueous, green chemistry)Moderate (Heavy metal usage)

References

  • Source: Google Patents (WO2014028600A2)
  • Stereospecific microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate Source: Tetrahedron: Asymmetry (DOI: 10.1016/j.tetasy.2006.07.026) URL:[Link]

Sources

Application Note: Rhodium-Catalyzed Asymmetric Synthesis of Chiral Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Chiral piperidines are ubiquitous structural motifs in modern pharmacophores, serving as the core scaffold for numerous therapeutics, including CGRP receptor antagonists, ALK inhibitors, and antidepressants[1]. Historically, the asymmetric synthesis of highly substituted piperidines relied on chiral pool approaches or lengthy resolution steps, which suffer from poor atom economy and limited structural diversity.

Recent breakthroughs in homogeneous transition-metal catalysis have positioned Rhodium (Rh)-catalyzed asymmetric synthesis as a premier methodology for constructing these nitrogen-containing heterocycles[2][3]. Rhodium offers distinct mechanistic advantages over Ruthenium and Iridium, particularly its ability to facilitate both highly enantioselective hydrogenations of sterically hindered tetrasubstituted enamides[3][4] and complex cascade arylative cyclizations[2][5].

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the Rh-catalyzed synthesis of chiral piperidines, detailing the causality behind critical experimental parameters to ensure reproducibility and scale-up success.

Mechanistic Insights & Causality in Experimental Design

To successfully execute Rh-catalyzed piperidine syntheses, one must understand the thermodynamic and kinetic drivers of the two primary methodologies: Asymmetric Hydrogenation and Cascade Carbocyclization .

Asymmetric Hydrogenation of Piperidinyl Enamides

The reduction of N -(1-benzylpiperidin-3-yl)enamides to 3-aminopiperidines utilizes cationic rhodium precursors, typically [Rh(cod)2​]+BF4−​ , paired with chiral bisphosphine ligands such as (S) -SYNPHOS[3].

  • Causality of the Cationic Precursor: The weakly coordinating tetrafluoroborate ( BF4−​ ) counterion easily dissociates in polar aprotic solvents (like THF), providing the necessary vacant coordination sites for the bidentate chiral ligand and the enamide substrate to bind.

  • Causality of Pressure (20 bar H2​ ): Operating at elevated hydrogen pressure ensures that the oxidative addition of H2​ to the Rh(I)-substrate complex is rapid and irreversible. If the pressure is too low, reversible substrate decomplexation can occur, leading to competing isomerization pathways that severely erode the enantiomeric excess (ee)[3].

Enantioselective Addition–Carbocyclization Cascade

For polyfunctionalized piperidines bearing multiple contiguous stereocenters (including quaternary centers), Rh(I)-catalyzed cascade arylative cyclization of nitrogen-tethered keto-enoates is highly effective[2].

  • Causality of Chiral Diene Ligands: Unlike bisphosphines, C1​ -symmetric chiral diene ligands exhibit superior stability toward the organoboron reagents used in this cascade. The rigid diene framework dictates the facial selectivity during the initial enantioselective carbometalation of the enoate[5].

  • Atom Economy: This cascade triggers the formation of two new carbon–carbon bonds and up to three stereocenters in a single step, bypassing the need to isolate unstable intermediates[2].

Quantitative Data Summary

The following table summarizes optimized Rh-catalyst systems for various chiral piperidine targets, highlighting the relationship between ligand architecture and reaction efficiency.

Synthetic StrategyCatalyst PrecursorChiral LigandTarget Piperidine MotifYield (%)Enantioselectivity (ee %)Ref
Asymmetric Hydrogenation [Rh(cod)2​]BF4​ (S) -SYNPHOS3-aminopiperidine derivativesUp to 92%Up to 96%[3]
Asymmetric Hydrogenation Rh(NBD)2​BF4​ J212cis-4-amino-3-fluoro-1-methylpiperidine66–68%*>99%[4]
Cascade Cyclization [Rh(C2​H4​)2​Cl]2​ Chiral Diene ( C1​ -sym)Polyfunctionalized piperidines (3 stereocenters)85–90%95–99%[2]
Arylative Cyclization [Rh(OH)(cod)]2​ Chiral DieneChiral pyrrolidines/piperidines>80%>90%[5]

*Yield represents a multi-step one-pot sequence including debenzylation and reductive amination.

Experimental Workflows & Protocols

Protocol A: Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides

This protocol describes the synthesis of enantioenriched 3-aminopiperidines via high-pressure hydrogenation[3].

Reagents: [Rh(cod)2​]BF4​ (1.0 mol %), (S) -SYNPHOS (1.1 mol %), N -(1-benzylpiperidin-3-yl)enamide (1.0 equiv), anhydrous THF.

Step-by-Step Methodology:

  • Catalyst Preparation (Glovebox): Inside an argon-filled glovebox, charge a tubular glass reactor with [Rh(cod)2​]BF4​ (0.0074 mmol) and (S) -SYNPHOS (0.0081 mmol). Self-Validation: A slight excess (1.1:1) of ligand ensures no unligated, non-selective Rh species remain active, which would otherwise produce racemic background product.

  • Solvent Addition & Pre-activation: Add 3.0 mL of anhydrous, degassed THF. Stir the solution at room temperature for 30 minutes. The solution will typically undergo a color change indicating the formation of the active [Rh(SYNPHOS)]+ complex.

  • Substrate Loading: Add the enamide substrate (0.74 mmol) in one portion.

  • Purging Cycle: Transfer the tubular reactor to a stainless steel high-pressure autoclave. Perform three consecutive vacuum/argon cycles. Self-Validation: Strict exclusion of oxygen is mandatory; O2​ irreversibly oxidizes the Rh(I) center to an inactive Rh(III) species.

  • Hydrogenation: Pressurize the autoclave to 20 bar with ultra-high purity H2​ gas. Seal and heat to 50 °C with vigorous stirring (800 rpm) for 40 hours[3].

  • Workup: Cool the reactor to room temperature and carefully vent the H2​ gas. Concentrate the mixture under vacuum and purify via flash column chromatography (silica gel) to isolate the (R)- or (S)-3-aminopiperidine derivative.

Workflow S1 Glovebox Prep (Exclude O2/H2O) S2 Reactor Loading (Substrate + THF) S1->S2 S3 Purging Cycles (3x Vacuum/Argon) S2->S3 S4 Pressurization (20 bar H2, 50°C) S3->S4 S5 Depressurization & Chromatography S4->S5

High-pressure experimental workflow for Rh-catalyzed asymmetric hydrogenation.

Protocol B: Enantioselective Addition–Carbocyclization Cascade

This protocol provides access to piperidines with three contiguous stereocenters from N-bridged oxoenoates[2].

Reagents: [Rh(C2​H4​)2​Cl]2​ (3.0 mol %), Chiral Diene ligand (6.6 mol %), Arylboronic acid (2.0 equiv), aqueous KOH, 1,4-dioxane.

Step-by-Step Methodology:

  • Catalyst Ligation: In a Schlenk flask under argon, dissolve [Rh(C2​H4​)2​Cl]2​ and the chiral diene ligand in anhydrous 1,4-dioxane. Stir for 15 minutes at room temperature to allow the displacement of ethylene ligands by the chiral diene.

  • Reagent Addition: Add the arylboronic acid (2.0 equiv) followed by the N -tethered keto-enoate substrate (1.0 equiv).

  • Base Activation: Inject a degassed aqueous solution of KOH (1.0 equiv). Self-Validation: The base is critical; it facilitates the transmetalation of the aryl group from boron to the rhodium center by forming a reactive boronate complex[2].

  • Cascade Reaction: Heat the reaction mixture to 60 °C and stir for 12–24 hours until TLC indicates complete consumption of the starting material.

  • Quenching & Isolation: Quench with saturated aqueous NH4​Cl , extract with ethyl acetate (3x), dry over MgSO4​ , and purify via chromatography to yield the highly functionalized chiral piperidine.

Mechanism A [Rh(cod)2]BF4 + Chiral Ligand (Pre-catalyst) B Active Rh(I) Species (Solvent Coordinated) A->B H2, -cod C Substrate Coordination (Enamide/Alkene Binding) B->C D Oxidative Addition (H2 Cleavage) C->D E Migratory Insertion (Hydride Transfer) D->E F Reductive Elimination (Chiral Piperidine Release) E->F F->B Catalyst Regeneration

Mechanistic cycle of Rh-catalyzed asymmetric hydrogenation of enamides.

Troubleshooting & Optimization Metrics

  • Low Enantiomeric Excess (ee): If ee is lower than expected in hydrogenation, verify the purity of the H2​ gas and ensure the stirring rate is sufficient (>800 rpm) to eliminate mass transfer limitations. In cascade cyclizations, ensure the reaction temperature does not exceed 60 °C, as elevated temperatures can increase the rate of the non-catalyzed background reaction[2].

  • Incomplete Conversion: Often caused by catalyst poisoning. Ensure all solvents are rigorously degassed and substrates are free of sulfurous or strongly coordinating impurities. In boronic acid cascades, incomplete conversion may require a slow addition of the boronic acid to prevent its homocoupling[5].

References

  • Access to Polyfunctionalized Chiral Piperidines through Enantioselective Addition–Carbocyclization Cascade Reaction Catalyzed by a Rhodium(I)–Diene Complex. Organic Letters. 2

  • Chiral Pyrrolidines and Piperidines from Enantioselective Rhodium-Catalyzed Cascade Arylative Cyclization. Organic Letters. 5

  • Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Organic Process Research & Development. 4

  • Rhodium-Catalyzed Asymmetric Hydrogenation of N-(1-benzylpiperidin-3-yl)-enamides: An Efficient Access to Valuable Enantioenriched 3-Aminopiperidine Derivatives. Thieme E-Books & E-Journals. 3

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. 1

Sources

Application Note: Chemoselective N-Boc Protection of 4-Hydroxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Scaffold

4-Hydroxypiperidine is a privileged 1 extensively utilized in medicinal chemistry and drug development[1]. Because the molecule possesses two reactive nucleophilic sites—a secondary amine and a secondary alcohol—selective functionalization requires strategic protecting group chemistry. The installation of a tert-butoxycarbonyl (Boc) group is the industry standard to 2 and basicity, enabling orthogonal downstream reactions at the hydroxyl site[2].

Mechanistic Causality & Chemoselectivity

The chemoselectivity of this reaction relies on fundamental electronic principles. The secondary amine nitrogen is less electronegative and more polarizable than the secondary alcohol oxygen. Consequently, the nitrogen lone pair is kinetically much more reactive toward electrophiles.

By strictly controlling the stoichiometry of di-tert-butyl dicarbonate (Boc₂O) to ~1.05 equivalents and maintaining low temperatures (0 °C) during the initial mixing, researchers can ensure exclusive N-acylation.

Workflow Substrate 4-Hydroxypiperidine (2° Amine & 2° Alcohol) Conditions Boc2O (1.05 eq) Base & Solvent 0 °C to RT Substrate->Conditions N_Attack N-Acylation (Fast) High Nucleophilicity Conditions->N_Attack Favored O_Attack O-Acylation (Slow) Low Nucleophilicity Conditions->O_Attack Trace Product N-Boc-4-hydroxypiperidine (Target) N_Attack->Product Byproduct O-Boc / Di-Boc (Byproducts) O_Attack->Byproduct

Chemoselective N-Boc protection workflow highlighting kinetic preference for the secondary amine.

Reaction Mechanism

The protection proceeds via a nucleophilic acyl substitution pathway:

  • Nucleophilic Attack: The amine attacks one of the 3 of Boc₂O[3].

  • Tetrahedral Intermediate: A transient, negatively charged tetrahedral intermediate is formed[2].

  • Elimination: The intermediate collapses, expelling tert-butyl carbonate as a leaving group[3].

  • Irreversible Decarboxylation: The tert-butyl carbonate2 gas and tert-butanol[2]. The evolution of CO₂ gas provides the thermodynamic driving force that renders the reaction irreversible.

Mechanism Step1 Amine Attack on Boc2O Step2 Tetrahedral Intermediate Step1->Step2 Base Step3 Leaving Group Elimination Step2->Step3 Collapse Step4 Decarboxylation (CO2 + t-BuOH) Step3->Step4 Irreversible

Nucleophilic acyl substitution mechanism of Boc protection driven by irreversible decarboxylation.

Experimental Protocols

Protocol A: Homogeneous Organic Conditions (DCM / Et₃N)

This method is ideal for moisture-sensitive downstream applications and provides rapid conversion.

Self-Validating Cues: The reaction is self-indicating. The cessation of macroscopic gas (CO₂) evolution signifies that the decomposition of the tert-butyl carbonate intermediate is complete.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypiperidine (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add triethylamine (Et₃N, 1.2 eq) and cool the mixture to 0 °C using an ice-water bath. Causality: Cooling suppresses the kinetic energy available for the less nucleophilic hydroxyl group to react, preventing O-acylation.

  • Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in a minimal amount of DCM and add it dropwise to the stirring solution over 15 minutes. Causality: Dropwise addition prevents a local excess of the electrophile.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor by TLC (Ninhydrin stain; the starting material will stain strongly, while the product will not).

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (to protonate and remove unreacted amine and Et₃N), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a white solid.

Protocol B: Biphasic Aqueous Conditions (Schotten-Baumann)

Utilizing 4 is highly effective, greener, and often results in higher purity profiles by completely suppressing di-Boc formation[4].

  • Setup: Dissolve 4-hydroxypiperidine (1.0 eq) in a 1:1 mixture of water and 1,4-dioxane (0.3 M overall).

  • Base Addition: Add potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (1.5 eq) to the solution and cool to 0 °C[4].

  • Boc₂O Addition: Add Boc₂O (1.05 eq) dropwise.

  • Reaction: Stir vigorously at room temperature for 12–16 hours[4].

  • Workup: Evaporate the dioxane under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate[4].

Quantitative Data & Troubleshooting

Table 1: Comparison of Reaction Conditions
ParameterHomogeneous Organic ProtocolBiphasic Aqueous Protocol
Solvent System DCM (0.2 M)Water / 1,4-Dioxane (1:1)
Base Triethylamine (1.2 eq)Na₂CO₃ or K₂CO₃ (1.5 eq)
Boc₂O Stoichiometry 1.05 eq1.05 eq
Temperature 0 °C → RT0 °C → RT
Typical Yield 85 - 92%88 - 95%
Chemoselectivity (N vs O) > 98:2> 99:1
Table 2: Troubleshooting Guide
ObservationMechanistic CauseCorrective Action
Formation of di-Boc byproduct Excess Boc₂O or elevated temperature allowing O-acylation of the secondary alcohol.Strictly limit Boc₂O to 1.05 eq; maintain 0 °C during the electrophile addition.
Incomplete conversion Boc₂O hydrolysis from ambient moisture (forming tert-butanol and CO₂ prematurely).Use fresh, properly stored Boc₂O; add an additional 0.1 eq if TLC shows unreacted starting material.
Product loss during workup Over-acidification during the aqueous wash cleaving the acid-labile Boc group.Use mild acid (1M HCl or 10% citric acid) and avoid prolonged exposure during extraction.

References

  • Title: Technical Support Center: Synthesis of N-Boc-4-hydroxypiperidine Source: Benchchem URL
  • Title: Boc Protection Mechanism (Boc2O + Base)
  • Title: An In-depth Technical Guide to the Boc Protection Mechanism for Amines Source: Benchchem URL
  • Title: 4-Hydroxypiperidine|Pharmaceutical Intermediate Source: Benchchem URL

Sources

Application Note & Protocol: A Robust and Scalable Synthesis of (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate scaffold is a paramount chiral building block in modern medicinal chemistry. Its rigid, stereochemically defined structure is a key component in a multitude of pharmacologically active agents, including inhibitors for various enzymes and receptor modulators.[1][2] The synthesis of this specific diastereomer on a large scale, however, presents significant challenges, primarily in controlling the relative and absolute stereochemistry at the C3 and C4 positions. This document provides a comprehensive guide for the scale-up synthesis of this valuable intermediate, focusing on a field-proven, robust, and economically viable methodology. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed, step-by-step protocol, and address critical safety and purification considerations essential for industrial application.

Section 1: Synthetic Strategy and Mechanistic Rationale

The most effective and widely adopted strategy for synthesizing multi-substituted piperidines involves the catalytic hydrogenation of the corresponding pyridine precursor.[3][4] This approach is favored for its high atom economy, operational simplicity on a large scale, and the potential for excellent stereocontrol.

1.1. The Chosen Pathway: Catalytic Hydrogenation

Our protocol is centered on the heterogeneous catalytic hydrogenation of methyl 3-hydroxypyridine-4-carboxylate. The pyridine ring's aromaticity makes it resistant to reduction, necessitating the use of specific catalysts and conditions to achieve full saturation to the piperidine ring.[5][6]

Caption: Overall reaction scheme for the synthesis.

1.2. Key Scientific Principles

  • Catalyst Selection (The "Why"): Platinum(IV) oxide (PtO₂, Adam's catalyst) is the catalyst of choice for this transformation.[7][8] While other catalysts like Palladium or Rhodium can be used, PtO₂ demonstrates excellent efficacy for pyridine ring reduction, especially under acidic conditions. The in situ reduction of PtO₂ by hydrogen forms highly active platinum nanoparticles on the oxide support.

  • The Role of the Acidic Medium: The hydrogenation is performed in glacial acetic acid. The Lewis-basic nitrogen atom in the pyridine ring can adsorb onto the catalyst surface and act as a poison, inhibiting its activity.[5] In an acidic medium, the pyridine nitrogen is protonated, forming a pyridinium salt. This prevents catalyst poisoning and significantly enhances the rate and success of the hydrogenation.[7]

  • Stereochemical Control: The desired cis stereochemistry is a direct consequence of the heterogeneous catalytic hydrogenation mechanism. Both the hydroxyl and carboxylate substituents on the pyridine ring direct the molecule to adsorb onto the catalyst surface from one face. The subsequent delivery of hydrogen atoms occurs from the catalyst surface to this same face, resulting in the stereospecific formation of the (3R,4R) diastereomer as the major product.

Section 2: Safety Protocols for High-Pressure Hydrogenation

Hydrogenation reactions, particularly on a large scale, carry inherent risks associated with flammable gases, high pressures, and potentially pyrophoric catalysts. Adherence to strict safety protocols is non-negotiable.

  • Pressure-Rated Equipment: All components of the reaction system, including the reactor, valves, and tubing, must be certified for high-pressure hydrogen service (e.g., ASME-rated).[9]

  • Inert Atmosphere Purging: Before introducing hydrogen, the entire system must be thoroughly purged with an inert gas like nitrogen to remove all oxygen, thereby preventing the formation of an explosive hydrogen-oxygen mixture.[9][10]

  • Catalyst Handling: Fresh platinum oxide is stable in air. However, the used catalyst (finely divided platinum metal) can be pyrophoric, especially after filtration when it comes into contact with air. The filter cake must be kept wet with solvent (or water) at all times and should never be allowed to dry in the open.[10][11] Dispose of the wet catalyst in a dedicated, clearly labeled waste container.

  • Ventilation and Monitoring: All operations must be conducted in a well-ventilated area or a specialized high-pressure bay.[12] Hydrogen detectors with alarms should be installed to provide early warning of any leaks.[9][12]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields, a flame-retardant lab coat, and appropriate gloves, is mandatory.[13] When operating high-pressure equipment, a blast shield should be used.[11][13]

Section 3: Detailed Scale-Up Protocol

This protocol details the synthesis of (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate on a 100-gram scale.

3.1. Reagents and Materials

ReagentFormulaMW ( g/mol )QuantityMolesEq.Notes
Methyl 3-hydroxypyridine-4-carboxylateC₇H₇NO₃153.14100.0 g0.6531.0Starting material
Platinum(IV) Oxide (PtO₂)PtO₂227.085.0 g0.0220.034Adam's Catalyst, 5 wt%
Glacial Acetic AcidCH₃COOH60.051000 mL--Solvent
Hydrogen Gas (H₂)H₂2.02~8.0 g~4.0~6.1High purity grade
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01~600 g~7.1-For neutralization
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~3000 mL--Extraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04~100 g--Drying agent
Celite®--~50 g--Filtration aid

3.2. Equipment

  • 2L High-Pressure Autoclave/Hydrogenator (e.g., Parr reactor) with mechanical stirrer, gas inlet/outlet, pressure gauge, and temperature probe.

  • Large Buchner funnel and filter flask for catalyst filtration.

  • 5L three-necked round-bottom flask with overhead stirrer for work-up.

  • 5L separatory funnel.

  • Rotary evaporator with a large-capacity flask.

3.3. Step-by-Step Procedure

Part A: Hydrogenation Reaction

  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Seal the reactor and perform a pressure test with nitrogen to check for leaks.

  • Charging Reagents:

    • Vent the reactor and open it. Under ambient atmosphere, add Methyl 3-hydroxypyridine-4-carboxylate (100.0 g).

    • Add the Platinum(IV) Oxide catalyst (5.0 g).

    • Pour in the glacial acetic acid (1000 mL).

  • System Purging: Seal the reactor completely. Pressurize with nitrogen to 10 bar, stir for 5 minutes, and then carefully vent to atmospheric pressure. Repeat this nitrogen purge cycle a total of five times to ensure an inert atmosphere.[9]

  • Hydrogenation:

    • After the final nitrogen vent, pressurize the reactor with hydrogen gas to 50-70 bar.[7][8]

    • Begin vigorous stirring and maintain the internal temperature at 25-30°C. The reaction is exothermic, and cooling may be required to maintain this temperature.

    • Monitor the reaction progress by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within 12-24 hours.

Part B: Work-up and Purification

  • Depressurization & Purging: Once the reaction is complete (hydrogen uptake ceases), stop the stirring. Close the hydrogen inlet valve. Carefully and slowly vent the reactor to atmospheric pressure in a well-ventilated fume hood. Purge the reactor headspace with nitrogen three times.

  • Catalyst Filtration:

    • Prepare a pad of Celite® (~2 cm thick) in the Buchner funnel.

    • Carefully decant the reaction mixture through the Celite pad to filter off the platinum catalyst. Rinse the reactor with a small amount of ethyl acetate to transfer any remaining mixture.

    • CRITICAL: Immediately after filtration, quench the catalyst on the Celite pad with water.[10] Do not allow it to dry. Transfer the wet catalyst slurry to a designated waste container.

  • Solvent Removal: Transfer the filtrate to a large round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid.

  • Neutralization:

    • Transfer the concentrated residue to the 5L flask. Cool the flask in an ice-water bath.

    • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate with vigorous stirring.[8] Significant CO₂ evolution will occur. Continue adding the bicarbonate solution portion-wise until the gas evolution ceases and the pH of the aqueous layer is > 8.

  • Extraction:

    • Transfer the neutralized mixture to the 5L separatory funnel.

    • Extract the product with ethyl acetate (3 x 750 mL).[8]

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate.[14]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate as an oil or semi-solid.

3.4. Final Purification by Crystallization

  • Dissolve the crude product in a minimum amount of hot ethyl acetate.

  • Slowly add a non-polar solvent like hexanes or heptane until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) overnight to facilitate crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to afford the pure product.

Expected Outcome:

  • Yield: 75-85%

  • Purity: >98% (by HPLC)

  • Diastereomeric Excess: >95% de

Section 4: Workflow and Data Visualization

4.1. Experimental Workflow Diagram

Workflow cluster_prep A. Reaction Setup cluster_reaction B. Hydrogenation cluster_workup C. Work-up & Isolation cluster_purify D. Final Purification charge_reagents Charge Reactor: 1. Starting Material 2. PtO₂ Catalyst 3. Acetic Acid purge_system Purge System: 5x N₂ Cycles charge_reagents->purge_system pressurize Pressurize with H₂ (50-70 bar) purge_system->pressurize react Stir at 25-30°C (12-24 h) pressurize->react depressurize Vent H₂ & Purge N₂ react->depressurize filter Filter through Celite (Quench Catalyst!) depressurize->filter concentrate Concentrate in vacuo filter->concentrate neutralize Neutralize with NaHCO₃ concentrate->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry & Concentrate Organic Layer extract->dry crystallize Crystallize from EtOAc/Hexanes dry->crystallize final_product Pure (3R,4R) Product crystallize->final_product

Caption: Step-by-step experimental workflow for the synthesis.

4.2. Purification Strategy Decision Tree

For piperidine derivatives, a logical purification strategy is key. While crystallization is ideal for this specific product, other methods may be required if impurities persist.

Caption: Decision tree for selecting a purification method.[14]

Section 5: Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Inactive or insufficient catalyst. 2. Catalyst poisoning (e.g., sulfur impurities). 3. Hydrogen leak in the system.1. Use fresh, high-quality PtO₂. Increase catalyst loading to 10 wt%. 2. Ensure starting material is of high purity. 3. Perform a thorough leak test on the reactor before starting.
Low Yield 1. Incomplete extraction from the aqueous layer. 2. Product loss during crystallization. 3. Decomposition during work-up.1. Ensure pH is > 8 before extraction. Increase the number of extractions. 2. Optimize crystallization solvent system. Cool slowly. 3. Avoid excessive heat during concentration steps.
Poor Stereoselectivity 1. Reaction run at excessively high temperatures. 2. Incorrect catalyst used.1. Maintain strict temperature control during hydrogenation. 2. Confirm the use of a suitable heterogeneous catalyst like PtO₂.
Product Fails to Crystallize 1. Presence of impurities (e.g., residual solvent, byproducts). 2. Product is an oil at room temperature.1. Purify further using acid-base extraction or flash chromatography. 2. Attempt to form a solid salt (e.g., hydrochloride) for easier handling and purification.

References

  • ReddyMasu, S., Kalluri, V., & Rudraraju, R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Rasayan Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. [Link]

  • ChemRxiv. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. [Link]

  • Journal of the American Chemical Society. (2025). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. [Link]

  • Linquip. (2025). Hydrogenation Reaction Safety In The Chemical Industry. [Link]

  • Royal Society of Chemistry. (2025). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. [Link]

  • H.E.L Group. (2026). Hydrogenation: How we can make it safer. [Link]

  • Royal Society of Chemistry. (2012). Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. [Link]

  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. [Link]

  • ResearchGate. (n.d.). 3-Substituted-4-hydroxypiperidine and its application (A); synthesis of.... [Link]

  • The Sarpong Group. (n.d.). Standard Operating Procedures. [Link]

  • University of Pennsylvania. (n.d.). Hydrogenation. [Link]

  • Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]

  • ACS Publications. (2014). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. [Link]

  • Google Patents. (n.d.).

Sources

Application Note: Advanced Recrystallization and Chiral Resolution of Methyl 3-Hydroxypiperidine-4-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Methyl 3-hydroxypiperidine-4-carboxylate is a highly versatile bifunctional building block, prominently featured in the synthesis of advanced therapeutics such as RET kinase inhibitors[1] and RORγt inverse agonists[2]. Following standard synthesis via palladium-catalyzed debenzylation of its N-benzyl precursor, the free base is universally isolated as a pale yellow oil or viscous gum[1][2].

Because the free base lacks a defined crystalline lattice at ambient conditions, direct recrystallization is thermodynamically impossible. To achieve high chemical and enantiomeric purity, the molecule must be derivatized into a crystalline salt[3].

The Challenge of Liquid-Liquid Phase Separation (LLPS) Piperidine derivatives are notorious for "oiling out" (LLPS) during crystallization. This phenomenon occurs when a supersaturated solution crosses the binodal curve before the solubility curve, resulting in a solute-rich liquid phase rather than a solid crystal lattice. Oiling out traps impurities and severely degrades yield.

To prevent LLPS, our protocol utilizes a binary solvent system (Ethanol/Ethyl Acetate) for the hydrochloride salt, and an Isopropanol/Water system for chiral resolution. By carefully controlling the cooling rate and introducing seed crystals, the system is forced into the metastable zone. This bypasses the primary nucleation energy barrier, favoring heterogeneous crystallization over phase separation.

Workflow Visualization

G n1 Methyl 3-hydroxypiperidine-4-carboxylate (Free Base: Pale Yellow Oil) n2 Salt Formation (HCl or Tartaric Acid) n1->n2 n3 Crude Salt Isolation (Solid) n2->n3 n4 Dissolution in Hot Solvent (EtOH / EtOAc at 70°C) n3->n4 n5 Controlled Cooling & Seeding (0.1 °C/min to 20°C) n4->n5 n6 Crystallization & Filtration (Wash with Cold EtOAc) n5->n6 n7 High-Purity Crystalline Salt (>99% Purity / >99% ee) n6->n7

Workflow for the crystallization and chiral resolution of methyl 3-hydroxypiperidine-4-carboxylate.

Quantitative Data: Solvent System Screening

To establish the optimal thermodynamic conditions for the anti-solvent crystallization of the hydrochloride salt, various solvent ratios were screened. Ethanol (EtOH) acts as the primary solvent, while Ethyl Acetate (EtOAc) acts as the anti-solvent.

Solvent SystemRatio (v/v)Sol. at 25°C (mg/mL)Sol. at 70°C (mg/mL)Yield (%)Purity (HPLC %)Crystallization Observation
Ethanol (EtOH)100120>30045.098.5High solubility; poor recovery
Ethyl Acetate (EtOAc)100<515N/AN/AInsoluble; forms suspension
EtOH : EtOAc1:14521078.599.2Moderate yield; slight oiling out
EtOH : EtOAc 1:3 15 140 88.0 >99.8 Optimal; fine crystalline needles
Acetone100258062.097.5Rapid precipitation; traps impurities

Experimental Protocols

Protocol 1: Hydrochloride Salt Formation and Anti-Solvent Recrystallization

This protocol is designed to achieve >99.8% chemical purity from the crude free base oil.

  • Dissolution : Dissolve 10.0 g of methyl 3-hydroxypiperidine-4-carboxylate free base in 50 mL of EtOAc at 20°C in a 250 mL jacketed reactor.

  • Salt Formation : Under continuous overhead stirring (250 rpm), add 1.05 equivalents of 4M HCl in Dioxane dropwise over 30 minutes. Maintain the internal temperature below 15°C using a chiller to prevent ester hydrolysis.

  • Solvent Exchange & Heating : Add 16.6 mL of absolute EtOH to achieve the optimal 1:3 EtOH:EtOAc ratio. Heat the reactor to 70°C until a completely clear, homogeneous solution is achieved.

  • Controlled Cooling : Program the jacketed reactor to cool from 70°C to 50°C at a rate of 0.5°C/min.

  • Seeding : At 50°C, pause cooling. Inoculate the solution with 50 mg of pure methyl 3-hydroxypiperidine-4-carboxylate HCl seed crystals. Hold at 50°C for 60 minutes to allow the seed bed to establish and relieve supersaturation safely.

  • Final Crystallization : Resume cooling from 50°C to 5°C at a slow, controlled rate of 0.1°C/min to promote crystal growth and prevent oiling out.

  • Self-Validation Checkpoint (IPC) : Extract a 1 mL sample of the mother liquor and analyze via HPLC. The API concentration must be <5 mg/mL. If >5 mg/mL, the system has not reached thermodynamic equilibrium; return the filtrate to the reactor, add 10 mL of cold EtOAc, and hold at 5°C for an additional 2 hours.

  • Filtration & Washing : Filter the resulting slurry through a sintered glass funnel under vacuum. Wash the filter cake with 2 x 15 mL of pre-chilled (5°C) EtOAc.

  • Drying : Dry the crystals in a vacuum oven at 40°C for 12 hours.

Protocol 2: Diastereomeric Resolution via Chiral Crystallization

To isolate a single enantiomer, the racemic free base is resolved using a chiral acid, a standard industry approach for piperidine carboxylates[3]. Here, (+)-Dibenzoyl-D-tartaric acid (DBTA) is utilized.

  • Salt Formation : Dissolve 10.0 g of racemic methyl 3-hydroxypiperidine-4-carboxylate free base in 80 mL of Isopropanol (IPA). In a separate vessel, dissolve 1.0 equivalent of (+)-DBTA in 20 mL of Water.

  • Heating : Combine the solutions in a jacketed reactor and heat to 75°C to form a clear solution.

  • Cooling & Seeding : Cool to 55°C. Seed with 50 mg of the desired diastereomeric salt. Hold for 2 hours to allow selective nucleation of the less soluble diastereomer.

  • Isolation : Cool to 20°C at a rate of 0.1°C/min. Filter the crystals and wash with 20 mL of cold IPA/Water (8:2 v/v).

  • Self-Validation Checkpoint (IPC) : Perform chiral HPLC on a 5 mg sample of the wet cake (after neutralizing with saturated NaHCO₃ and extracting into Dichloromethane). If the diastereomeric excess (d.e.) is <95%, the resolution is incomplete. Re-dissolve the wet cake in 100 mL of IPA/Water (8:2) at 75°C and repeat the cooling cycle before proceeding.

  • Free Base Recovery : Suspend the enantiopure salt in 50 mL of Dichloromethane (DCM). Add 50 mL of saturated aqueous NaHCO₃ and stir vigorously for 30 minutes. Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure free base for downstream API synthesis.

References

  • Title: WO2014028600A2 - 3-AMINOCYCLOALKYL COMPOUNDS AS RORgammaT INHIBITORS AND USES THEREOF Source: Google Patents URL
  • Title: US10227329B2 - Compounds useful for treating disorders related to RET Source: Google Patents URL
  • Title: WO2016198908A1 - Ror nuclear receptor modulators Source: Google Patents URL

Sources

Application Note: Chemoselective Amide Coupling of (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The (3R,4R)-methyl 3-hydroxypiperidine-4-carboxylate scaffold is a highly privileged pharmacophore, frequently utilized in the synthesis of complex therapeutics, including RORγt inhibitors ([1]) and RET kinase inhibitors ([2]). Functionalizing this scaffold via amide coupling presents a unique set of chemoselective and stereochemical challenges. This guide outlines the causal mechanisms, reagent selection criteria, and self-validating protocols required to achieve high-yielding, stereopure N-acylation.

Mechanistic Insights: Chemoselectivity and Stereocontrol

When performing an amide coupling on this bifunctional molecule, chemists must navigate two primary competing side reactions:

A. O-Acylation vs. N-Acylation

The molecule possesses both a secondary amine (piperidine N1) and a secondary alcohol (C3-OH). Kinetically, the secondary amine is significantly more nucleophilic than the hydroxyl group, making N-acylation the favored pathway under standard conditions ([3]). However, O-acylation (or N,O-diacylation) can occur if the local concentration of the activated ester is too high, or if the reaction is pushed with excess base or nucleophilic catalysts like DMAP.

B. C4 Epimerization

The proton at the C4 position is α to the methyl ester, rendering it relatively acidic. Under strongly basic conditions, deprotonation leads to enolization, resulting in the epimerization of the (3R,4R) stereocenter to the thermodynamically mixed (3R,4S) diastereomer.

  • Causality of Base Selection: Bulky, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are strictly preferred over Triethylamine (TEA). DIPEA provides sufficient basicity to neutralize the acid generated during coupling without acting as a nucleophilic catalyst or rapidly deprotonating the C4 position ([4]).

Workflow & Reagent Selection

The choice of coupling reagent dictates the reaction's scalability, atom economy, and impurity profile ([5]).

Workflow A Substrate: (3R,4R)-Methyl 3-hydroxypiperidine -4-carboxylate B Select Coupling Strategy A->B C Discovery / SAR (High Throughput) B->C mg scale D Process / Scale-Up (High E-factor/Safety) B->D >10g scale E HATU + DIPEA Fast, risk of C4 epimerization C->E F EDC·HCl + HOBt Mild, high chemoselectivity C->F G T3P + DIPEA No epimerization, easy workup D->G H LC-MS & NMR Validation Check N/O-acylation & C4 stereocenter E->H F->H G->H

Decision matrix for selecting amide coupling conditions based on scale and chemoselectivity.

Quantitative Comparison of Coupling Reagents
Coupling ReagentTypical Yield (%)N:O ChemoselectivityC4 Epimerization RiskProcess Mass Intensity (PMI)
HATU / DIPEA 85 - 95> 95:5Moderate (if base >2 eq)High (Poor atom economy)
EDC·HCl / HOBt 80 - 90> 98:2LowModerate
T3P / DIPEA 85 - 95> 99:1Very LowLow (Water-soluble byproducts)

Self-Validating Experimental Protocols

Protocol A: T3P-Mediated Scale-Up Coupling (Gram Scale)

Propylphosphonic anhydride (T3P) is the gold standard for process scale-up. It offers exceptional chemoselectivity, minimal epimerization, and generates purely water-soluble byproducts, eliminating the need for chromatographic purification ([4]).

  • Preparation : Dissolve the carboxylic acid (1.05 eq) and (3R,4R)-methyl 3-hydroxypiperidine-4-carboxylate (1.0 eq) in anhydrous EtOAc (10 volumes).

  • Base Addition : Cool the mixture to 0 °C. Dropwise add DIPEA (2.5 eq).

    • Causality: Slow addition at 0 °C prevents localized basic hotspots that could trigger C4 epimerization.

  • Activation : Dropwise add T3P (50% wt in EtOAc, 1.2 eq) over 15 minutes.

  • Reaction : Allow the reaction to warm to ambient temperature (20 °C) and stir for 4-6 hours.

  • In-Process Control (IPC) & Self-Validation : Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Pass Criteria: >95% conversion to the desired [M+H]+ mass.

    • Failure Mode Check: Look for a secondary peak with the identical mass but a different retention time (indicates C4 epimerization). Look for a peak with [M+H+Acyl]+ indicating O-acylation. If O-acylation is >2%, quench immediately.

  • Workup : Quench with saturated aqueous NaHCO₃ (5 volumes). Extract with EtOAc. Wash the organic layer with 1M HCl (to remove unreacted amine) and brine.

  • Isolation : Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-acylated product.

Protocol B: HATU-Mediated High-Throughput Coupling (Milligram Scale)

Ideal for rapid SAR library generation due to its fast kinetics, even with sterically hindered carboxylic acids.

  • Pre-Activation : Dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq) and stir for 5 minutes at room temperature.

    • Causality: Pre-activation ensures the piperidine amine is not exposed to unreacted HATU, which can form stable guanidinium byproducts.

  • Coupling : Add (3R,4R)-methyl 3-hydroxypiperidine-4-carboxylate (1.0 eq) as a solution in DMF.

  • Reaction : Stir for 1-2 hours at room temperature.

  • In-Process Control (IPC) : Analyze via LC-MS. The reaction should reach completion within 1 hour.

  • Workup : Dilute with EtOAc, wash extensively with 5% aqueous LiCl (3x) to remove DMF, followed by brine. Concentrate and purify via flash chromatography.

Post-Isolation Validation (NMR Interpretation)

To conclusively validate N-acylation over O-acylation and confirm stereochemical integrity, analyze the ¹H NMR spectrum:

  • Confirmation of N-Acylation : N-acylation typically results in the appearance of rotamers (due to restricted rotation around the newly formed amide bond), causing peak broadening or doubling of the piperidine ring protons. Furthermore, the equatorial/axial protons adjacent to the nitrogen (C2 and C6) will shift significantly downfield.

  • Failure Marker (O-Acylation) : If O-acylation occurred, the C3 methine proton (α to the hydroxyl) would exhibit a sharp downfield shift (~1.0 - 1.5 ppm).

  • Failure Marker (Epimerization) : The coupling constant ( J ) between the C3 and C4 protons will change significantly if the (3R,4R) trans-relationship epimerizes to the (3R,4S) cis-relationship.

References

  • WO2014028600A2 - 3-Aminocycloalkyl Compounds as RORgammaT Inhibitors and Uses Thereof Google Patents URL:[1]

  • US10227329B2 - Compounds Useful for Treating Disorders Related to RET Google Patents URL:[2]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Organic Process Research & Development (Dunetz, J. R., Magano, J., & Weisenburger, G. A., 2016) URL:[Link][4]

  • Amide Bond Formation Strategies: Latest Advances on a Dateless Transformation European Journal of Organic Chemistry (Massolo, E., Pirola, M., & Benaglia, M., 2020) URL:[Link][5]

  • Emerging Methods in Amide- and Peptide-Bond Formation Current Opinion in Drug Discovery & Development (Bode, J. W., 2006) URL:[Link][3]

Sources

Application Note: Reduction of the Ester in Methyl 3-Hydroxypiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-hydroxypiperidine-4-carboxylate scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors, RET inhibitors, and GABA uptake modulators[1]. A critical synthetic transformation in elaborating this scaffold is the reduction of the C4-methyl ester to a primary alcohol, yielding a 3-hydroxy-4-(hydroxymethyl)piperidine derivative.

This application note provides an in-depth, self-validating technical guide for researchers and process chemists to perform this reduction. We detail the strategic prerequisites—specifically the necessity of nitrogen protection—and provide field-proven protocols utilizing both Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄)[2][3].

Strategic Considerations & Mechanistic Insights

The Substrate Challenge

Methyl 3-hydroxypiperidine-4-carboxylate possesses three reactive sites: a secondary amine (piperidine nitrogen), a secondary alcohol (C3-OH), and a methyl ester (C4-COOMe). Direct reduction of the unprotected molecule is synthetically problematic. Strong reducing agents like LiAlH₄ can coordinate with the free amine and hydroxyl groups, leading to insoluble aluminate complexes, poor yields, and difficult product isolation.

Expert Insight: To ensure chemoselectivity and high recovery, the secondary amine must be masked prior to reduction. N-benzylation (forming methyl 1-benzyl-3-hydroxypiperidine-4-carboxylate) or N-Boc protection are the industry standards[1][2]. The C3-hydroxyl group is typically left unprotected, as it simply forms a transient metal alkoxide during the reaction which is easily hydrolyzed during the aqueous quench.

Selection of the Reducing Agent

The choice of hydride source dictates the reaction conditions, safety profile, and scalability of the workflow.

  • Sodium Borohydride (NaBH₄) in Ethanol: While NaBH₄ is generally considered too mild to reduce unactivated esters, running the reaction in a protic solvent (ethanol) with an excess of the reagent enables the reduction of this specific ester[2]. The adjacent C3-hydroxyl group often facilitates this process via hydrogen bonding, making this a highly scalable and safe approach.

  • Lithium Aluminum Hydride (LiAlH₄) in THF: This is the most robust method for driving the ester reduction to absolute completion[3]. However, it requires strictly anhydrous conditions and a meticulous quenching sequence (the Fieser method) to prevent the formation of intractable emulsions.

Comparative Analysis of Hydride Sources
Reducing AgentSolventTemp RangeChemoselectivityTypical YieldProcess Notes
NaBH₄ Ethanol0 °C to RTHigh75 – 85%Mild, scalable; requires excess reagent (2.0–4.0 eq)[2].
LiAlH₄ THF (Anhydrous)0 °C to RTLow (Reduces all)85 – 95%Highly exothermic; requires rigorous Fieser workup[3].
NaBH₄ / LiCl THF / EtOHRT to 50 °CHigh70 – 80%Generates LiBH₄ in situ; good alternative for N-Boc substrates.
DIBAL-H DCM-78 °CModerate~ 70%Prone to over-reduction or trapping at the aldehyde stage.

Synthetic Workflows & Mechanistic Pathways

Workflow A Methyl 3-hydroxypiperidine -4-carboxylate B N-Protection (BnBr or Boc2O) A->B Base, Solvent C Protected Intermediate B->C D Ester Reduction (NaBH4 or LiAlH4) C->D EtOH or THF E Metal Alkoxide Complex D->E Hydride Transfer F Aqueous Quench & Extraction E->F G Target Diol Product F->G Isolation

Caption: Workflow for the protection and reduction of methyl 3-hydroxypiperidine-4-carboxylate.

Mechanism N1 Ester Carbonyl N2 1st Hydride Attack N1->N2 N3 Tetrahedral Intermediate N2->N3 N4 Alkoxide Expulsion N3->N4 -OMe N5 2nd Hydride Attack N4->N5 Aldehyde N6 Primary Alkoxide N5->N6 N7 Protonation N6->N7 H2O

Caption: Mechanistic sequence of ester reduction by a hydride source to form a primary alcohol.

Experimental Protocols

Prerequisite: The following protocols assume the starting material has been converted to methyl 1-benzyl-3-hydroxypiperidine-4-carboxylate to prevent amine interference[2].

Protocol A: Mild Reduction using NaBH₄ in Ethanol

This protocol leverages the protic solvent environment to enhance the reducing capability of NaBH₄, offering a safer alternative to lithium-based hydrides[2].

Reagents & Materials:

  • Methyl 1-benzyl-3-hydroxypiperidine-4-carboxylate: 3.7 g (14.96 mmol, 1.0 equiv)

  • Sodium Borohydride (NaBH₄): 1.13 g (29.92 mmol, 2.0 equiv)

  • Absolute Ethanol (EtOH): 60 mL

  • Ethyl Acetate (EtOAc) and Brine for extraction

Step-by-Step Procedure:

  • Substrate Dissolution: Charge a clean, dry 250 mL round-bottom flask with methyl 1-benzyl-3-hydroxypiperidine-4-carboxylate (3.7 g) and absolute ethanol (60 mL).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C. Causality: Cooling prevents the rapid, exothermic decomposition of NaBH₄ in ethanol, which generates hydrogen gas.

  • Hydride Addition: Add NaBH₄ (1.13 g) in small portions over 15 minutes under a nitrogen atmosphere[2].

  • Reaction Propagation: Stir the mixture at 0 °C for 2 hours.

    • In-Process Control (IPC): Monitor via LC-MS or TLC (Eluent: 10% MeOH in DCM). Look for the disappearance of the ester mass and the appearance of the diol [M+H]⁺ peak.

  • Quench & Concentration: Once complete, concentrate the mixture under reduced pressure to remove the bulk of the ethanol[2].

  • Extraction: Dilute the resulting residue with water (50 mL) to dissolve borate salts, and extract with EtOAc (3 × 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the target 1-benzyl-4-(hydroxymethyl)piperidine-3-ol as a viscous oil.

Protocol B: Robust Reduction using LiAlH₄ in THF

For substrates that are sterically hindered or resistant to NaBH₄, LiAlH₄ provides an aggressive and complete reduction[3].

Reagents & Materials:

  • Methyl 1-benzyl-3-hydroxypiperidine-4-carboxylate: 2.5 g (10.0 mmol, 1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH₄): 0.57 g (15.0 mmol, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF): 40 mL

  • 15% w/v Aqueous NaOH solution

Step-by-Step Procedure:

  • Hydride Suspension: In an oven-dried, argon-flushed 250 mL flask, suspend LiAlH₄ (0.57 g) in anhydrous THF (20 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the ester substrate (2.5 g) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes via an addition funnel.

    • Causality: The reduction of the ester and the deprotonation of the C3-hydroxyl group are highly exothermic. Dropwise addition maintains thermal control and prevents solvent boil-over.

  • Reaction Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours[3].

  • The Fieser Quench (Critical Step): Cool the reaction back to 0 °C. Dilute with an additional 20 mL of THF to lower viscosity. Sequentially and very slowly add:

    • 0.57 mL of distilled water (Dropwise; vigorous H₂ evolution will occur).

    • 0.57 mL of 15% aqueous NaOH.

    • 1.71 mL of distilled water.

    • Causality: Direct acid quenching creates a thick, unfilterable aluminum hydroxide gel that traps the product. The Fieser method (n g LiAlH₄ requires n mL H₂O, n mL 15% NaOH, 3n mL H₂O) forces the aluminum salts to precipitate as a granular, easily filterable white solid (sodium aluminate).

  • Isolation: Add anhydrous MgSO₄ to the flask and stir for 15 minutes to absorb excess water. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure to afford the pure diol.

References

  • Isoxazole carboxamide compound and its use, Google P
  • Compounds useful for treating disorders related to RET, Google P
  • Potential GABA Uptake Inhibitors.

Sources

In vitro biological screening assays for piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive In Vitro Biological Screening Protocols for Piperidine Derivatives

Introduction & Strategic Rationale

Piperidine, a six-membered nitrogenous heterocyclic ring, is a highly privileged scaffold in medicinal chemistry. Its structural geometry and basic nitrogen atom allow it to participate in critical hydrogen bonding and cation- π interactions within the active sites of diverse biological targets[1]. Consequently, piperidine derivatives are ubiquitous in FDA-approved therapeutics, ranging from acetylcholinesterase (AChE) inhibitors for Alzheimer's disease (e.g., donepezil) to selective estrogen receptor modulators (e.g., raloxifene)[1].

To systematically evaluate novel piperidine libraries, researchers must employ highly self-validating in vitro screening funnels. This guide details the two most critical primary and secondary screening modalities for piperidines: Enzymatic Target Inhibition (AChE) and Phenotypic Cytotoxicity (MTT Assay) .

Workflow cluster_0 Primary Screening (Target-Based) cluster_1 Secondary Screening (Phenotypic) Start Piperidine Derivative Library AChE AChE Inhibition Assay (Ellman's Method) Start->AChE Lipase Pancreatic Lipase Assay Start->Lipase Hit Hit Identification (IC50 Calculation) AChE->Hit Lipase->Hit MTT Cytotoxicity (MTT Assay) Cancer Cell Lines Apoptosis Apoptosis (Annexin V/PI) MTT->Apoptosis Lead Lead Optimization & SAR Apoptosis->Lead Hit->MTT Selectivity & Safety

High-throughput in vitro screening workflow for piperidine derivatives.

Primary Target Screening: Acetylcholinesterase (AChE) Inhibition

Scientific Causality & Principle: In the cholinergic nervous system, AChE terminates nerve impulses by hydrolyzing acetylcholine[2]. Piperidine derivatives are highly effective AChE inhibitors because the protonated basic nitrogen of the piperidine ring anchors into the Catalytic Anionic Site (CAS) via cation- π interactions (specifically with Trp84)[3]. Extended piperidine derivatives can simultaneously span the enzyme's gorge to interact with the Peripheral Anionic Site (PAS), granting dual-site inhibition that also prevents AChE-induced amyloid-beta aggregation[3].

The standard in vitro evaluation relies on Ellman’s colorimetric method . The enzyme hydrolyzes the synthetic substrate acetylthiocholine (ATC) into thiocholine. Thiocholine subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the 5-thio-2-nitrobenzoate (TNB) anion, which produces a quantifiable yellow color at 412 nm[2].

Step-by-Step Protocol: Ellman's Assay

Self-Validation Note: Always include a vehicle control (100% enzyme activity), a blank (background hydrolysis), and a reference standard (e.g., Donepezil) to ensure assay integrity[2].

  • Reagent Preparation:

    • Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 8.0.

    • Enzyme: AChE from Electrophorus electricus diluted to a working solution of 0.2 U/mL[2].

    • Substrate & Indicator: Prepare 15 mM ATC and 3 mM DTNB in PBS[2].

    • Compounds: Dissolve piperidine derivatives in DMSO. Crucial: Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation[2].

  • Assay Setup (96-Well Microplate):

    • Blank Wells: Add 20 µL PBS (pH 8.0) + 120 µL DTNB + 20 µL ATC.

    • Control Wells (100% Activity): Add 20 µL PBS containing 1% DMSO + 20 µL AChE + 120 µL DTNB[2].

    • Test Wells: Add 20 µL of the piperidine derivative (at varied concentrations) + 20 µL AChE + 120 µL DTNB[2].

  • Pre-Incubation: Gently agitate the plate and incubate at 37°C for 15 minutes. This allows the inhibitor to reach binding equilibrium with the enzyme[2].

  • Reaction Initiation: Add 20 µL of the 15 mM ATC working solution to all wells to trigger the enzymatic reaction[4].

  • Kinetic Measurement: Immediately read the absorbance at 412 nm using a microplate reader in kinetic mode (readings every 1 minute for 10–20 minutes)[2]. Kinetic reading is vastly superior to endpoint reading as it allows for the calculation of initial velocity ( V0​ ), which is required for Lineweaver-Burk plots to determine the exact mechanism of inhibition (competitive vs. non-competitive).

Biochemical mechanism of Ellman's assay and AChE inhibition.

Phenotypic Screening: In Vitro Cytotoxicity (MTT Assay)

Scientific Causality & Principle: Beyond neurodegeneration, piperidine derivatives are heavily investigated for anti-proliferative and anticancer activities. Substitutions on the piperidine nucleus (e.g., halogenated phenyl rings or valproic acid hybrids) significantly alter the compound's lipophilicity, directly impacting cellular uptake and cytotoxicity[5][6].

The MTT assay is the gold standard for evaluating this cytotoxicity. It relies on the metabolic competence of cells; specifically, mitochondrial succinate dehydrogenase in viable cells cleaves the tetrazolium ring of the yellow MTT salt, reducing it to insoluble purple formazan crystals[5][7]. Dead cells lose this enzymatic activity, making the colorimetric shift directly proportional to cell viability.

Step-by-Step Protocol: MTT Cytotoxicity Assay

Self-Validation Note: Edge effects in 96-well plates can skew data. Fill the outer perimeter wells with sterile PBS instead of cells to prevent evaporation. Always use a clinically relevant reference drug like Doxorubicin or Methotrexate[6][7].

  • Cell Seeding: Harvest target cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, or LN-18 glioblastoma) and seed them into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium[4]. Incubate for 24 hours at 37°C in a 5% CO 2​ humidified atmosphere to allow for cell adhesion[4].

  • Compound Treatment: Prepare serial dilutions of the piperidine derivatives (e.g., 10, 50, 100, 250, 500 µM) in culture medium[4][5]. Aspirate the old media and replace it with 100 µL of the compound-treated media. Incubate for 48 hours[6].

  • MTT Incubation: Following the 48-hour treatment, add 20 µL of MTT solution (0.5 mg/mL or 2.5 mg/mL in PBS) directly to each well[6][7]. Incubate the plates in the dark at 37°C for 3 to 4 hours[6][8].

  • Formazan Solubilization: Carefully aspirate the supernatant to avoid disturbing the formazan crystals at the bottom of the well. Add 100 µL to 200 µL of pure DMSO (or 0.04 M HCl in isopropanol) to each well[6][7][8]. Cover with aluminum foil and agitate on a plate shaker for 10 minutes to ensure complete dissolution[8].

  • Measurement: Evaluate the optical densities (OD) at 570 nm using a spectrophotometer/microplate reader[7]. Calculate the percentage of cell viability relative to the untreated control (0.1% DMSO vehicle)[7].

Quantitative Data Summary

To benchmark the efficacy of novel piperidine derivatives, compare experimental IC 50​ values against established literature parameters. The table below summarizes representative in vitro screening data for various piperidine classes across different targets and cell lines.

Piperidine Derivative ClassBiological Target / Cell LineAssay ModalityObserved IC 50​ RangeReference Standard
N-Benzylpiperidines AChE (Electrophorus electricus)Ellman's Colorimetric0.1 µM – 62.5 µM[2][3]Donepezil
Halogenated Piperidines MCF-7 (Human Breast Cancer)MTT Cytotoxicity415.6 µg/mL – 488.3 µg/mL[5]Doxorubicin[7]
Piperidine-Valproic Acid Hybrids MDA-MB-231 (Triple-Negative Breast Cancer)MTT Cytotoxicity~ 142.0 µM[6]Methotrexate[6]
Methyl-oxo-propyl Piperidines A549 (Human Lung Cancer)MTT Cytotoxicity~ 32.4 µM[8]Ascorbic Acid (Control)[8]

References

  • BenchChem. "Application Notes and Protocols: In Vitro Acetylcholinesterase (AChE) Inhibition Assay for Piperidine Derivatives". 2

  • DUT Open Scholar. "Pharmacological screening of synthetic piperidine derivatives". 5

  • PubMed. "Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics". 3

  • Trends in Pharmaceutical Sciences and Technologies. "Cytotoxicity of some 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives using MTT assay". 7

  • Northwestern Medical Journal. "Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation". 8

  • RSC Publishing. "Piperidine and valproic acid hybrid compound (F2S4-p-VPA) outperforms methotrexate as anti-proliferative and cells migration inhibition". 6

  • BenchChem. "Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols". 4

  • Taylor & Francis. "Piperidines as dual inhibitors of tyrosinase and pancreatic lipase: in vitro and in silico mechanistic insights". 1

Sources

Application Note: Molecular Docking Protocols for (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate as a Privileged Chiral Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists. Focus Areas: Kinase Inhibitors (EGFR/HER2) and GPCR Agonists (Mu-Opioid Receptor).

Pharmacophore Rationale: The (3R,4R) Advantage

(3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate is a highly versatile, chiral building block utilized in the synthesis of targeted therapeutics. The biological efficacy of piperidine-based drugs is intrinsically linked to their stereochemistry.

Causality of Interaction: When the piperidine ring adopts its lowest-energy chair conformation, the (3R,4R) configuration places both the 3-hydroxyl and 4-carboxylate groups in a trans-diequatorial orientation. This specific geometry is critical for target engagement:

  • The Basic Nitrogen: Acts as the primary anchor. At physiological pH (7.4), the secondary amine is predominantly protonated. This positive charge is strictly required to form canonical salt bridges with conserved acidic residues (e.g., Aspartate in GPCRs) or to act as a hydrogen-bond donor to the backbone carbonyls of kinase hinge regions.

  • The 3-Hydroxyl Group: Positioned equatorially, it acts as a rigid, stereospecific hydrogen-bond donor/acceptor, stabilizing the ligand within the binding pocket.

  • The 4-Carboxylate Ester: Provides a highly functionalizable vector (for amidation or further esterification) to probe adjacent deep hydrophobic pockets without introducing severe steric clashes into the core binding site.

To achieve the strict enantiomeric purity required for these precise receptor interactions, the resolution of this scaffold is typically achieved via Candida antarctica lipase A (CAL-A) catalyzed asymmetric acylation, which exhibits excellent enantioselectivity (E = 75) for the (3R,4R) configuration[1].

Computational Workflow & Self-Validation System

To ensure trustworthiness and reproducibility, molecular docking must not be treated as a "black box." Every protocol must operate as a self-validating system . Before screening novel (3R,4R)-piperidine derivatives, the computational grid and scoring function must be validated by re-docking the native co-crystallized ligand to ensure the parameters accurately reproduce empirical binding modes.

Workflow LPrep Ligand Preparation (3R,4R)-Isomer (Protonation at pH 7.4) Dock Molecular Docking (Glide SP/XP or Vina) LPrep->Dock PPrep Protein Preparation (EGFR 2ITY / MOR 5C1M) (H-bond Opt & Minimization) Grid Receptor Grid Generation (15 Å Bounding Box) PPrep->Grid Grid->Dock Score Post-Docking Analysis (MM-GBSA ΔG_bind) Dock->Score MD MD Simulation (50-100 ns Stability Check) Score->MD

Figure 1: Standardized molecular docking and validation workflow for chiral piperidine scaffolds.

Protocol A: Docking in the EGFR Kinase Domain

Epidermal Growth Factor Receptor (EGFR) mutations are primary drivers in non-small cell lung cancer (NSCLC)[2]. The piperidine scaffold is frequently utilized to design hinge-binding inhibitors or to replace the solvent-exposed tail of existing Tyrosine Kinase Inhibitors (TKIs) to improve pharmacokinetic profiles and combat resistance[2].

Step-by-Step Methodology:
  • Protein Preparation : Download the EGFR kinase domain structure (e.g., PDB ID: 2ITY, co-crystallized with Gefitinib/Iressa)[3]. Remove all water molecules except those mediating critical bridging interactions between the ligand and the hinge region (e.g., Thr790, Met793).

  • Receptor Grid Generation : Center the docking grid on the native Gefitinib ligand. Define a bounding box of 15 Å × 15 Å × 15 Å to encompass the ATP-binding site.

  • Self-Validation (Critical Step) : Re-dock Gefitinib using Standard Precision (SP). Calculate the Root Mean Square Deviation (RMSD) of the heavy atoms compared to the crystal structure. Do not proceed unless RMSD < 2.0 Å.

  • Ligand Preparation : Generate the 3D conformation of the (3R,4R)-piperidine derivative. Use tools like LigPrep or OpenBabel to assign the protonation state at pH 7.4 ± 0.2.

  • Docking Execution : Run the docking simulation utilizing a hydrogen-bond constraint on the backbone amide of Met793. This constraint ensures the piperidine nitrogen (or its immediate substituent) correctly anchors to the highly conserved kinase hinge region[2].

Protocol B: Docking in the Mu-Opioid Receptor (MOR)

Nipecotic acid derivatives and 3-hydroxypiperidines are classic bioisosteres for proline. In the development of Endomorphin-2 (EM-2) analogs, incorporating these six-membered heterocyclic rings significantly enhances binding affinity for the Mu-Opioid Receptor (MOR)[4].

Step-by-Step Methodology:
  • Protein Preparation : Retrieve the active state MOR structure (e.g., PDB ID: 5C1M, bound to the agonist BU72)[5]. Strip the stabilizing nanobody and lysozyme fusion proteins from the complex, retaining only the transmembrane (TM) helices.

  • Receptor Grid Generation : Center the grid on the morphinan core of the BU72 agonist[5].

  • Self-Validation (Critical Step) : Re-dock BU72. Confirm that the protonated basic nitrogen forms the requisite electrostatic salt bridge with Asp147 on TM3.

  • Ligand Preparation : Ensure the (3R,4R)-piperidine nitrogen is strictly protonated (+1 charge). Failure to protonate this nitrogen will result in artificial docking poses that fail to capture the Asp147 interaction.

  • Induced Fit Docking (IFD) : Because the 4-carboxylate ester is bulkier than endogenous residues, use an IFD protocol. This allows side-chain flexibility for surrounding residues (such as Tyr148 and His297), enabling the equatorial 3-hydroxyl group to establish a stabilizing hydrogen bond network without artificial steric penalties.

Quantitative Data Presentation

To highlight the stereospecificity of the binding pocket, the following table summarizes comparative docking metrics of the (3R,4R) enantiomer versus its (3S,4S) counterpart in the MOR active site (using consensus scoring models). The data illustrates why chiral purity is a non-negotiable factor in piperidine-based drug design.

Compound StereochemistryGlide XP Score (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)Key Receptor InteractionsPredicted Affinity (IC50)
(3R,4R)-Isomer -10.45-85.2Salt bridge (Asp147), H-bond (Tyr148)< 1.0 nM
(3S,4S)-Isomer -7.12-52.4Weak electrostatic (Asp147), Steric clash (His297)> 100 nM
Native Agonist (BU72) -11.20-92.1Salt bridge (Asp147), H-bond (His297)0.1 nM

Table 1: Comparative docking metrics demonstrating the stereochemical preference of the MOR binding pocket for the (3R,4R) configuration.

Conclusion

The (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate scaffold offers a conformationally restricted, stereochemically precise vector for drug design. By adhering to self-validating docking protocols—specifically ensuring correct physiological protonation and validating grids via native ligand RMSD—researchers can reliably predict the binding modes of novel derivatives in both kinase and GPCR targets.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Diastereoselectivity in Piperidine Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for stereoselective piperidine synthesis. The piperidine scaffold is a ubiquitous structural motif in FDA-approved pharmaceuticals, making the precise control of its stereocenters a critical objective in drug development[1]. This guide provides researchers and application scientists with field-proven troubleshooting strategies, focusing on the causality behind stereochemical failures and offering self-validating protocols to correct them.

Part 1: Expert Troubleshooting & FAQs

Q1: I am attempting the catalytic hydrogenation of a 2-substituted pyridine to form a chiral piperidine, but I am observing poor diastereomeric excess (de < 30%). How can I improve the cis/trans selectivity? Causality & Solution: Direct asymmetric hydrogenation of pyridines often yields complex mixtures. The root cause is the high resonance energy of the pyridine ring (~107 kJ/mol), which requires harsh conditions (high pressure/temperature) to break. Under these conditions, the partially reduced dihydropyridine intermediates can easily isomerize, scrambling the stereocenters before the final reduction step ()[2]. Recommendation: Transition from direct hydrogenation to a chiral auxiliary strategy . By attaching a bulky, enantiopure auxiliary (such as an Evans oxazolidinone) to the pyridine nitrogen, you force the substrate into a rigid conformation. When subjected to a heterogeneous catalyst like Pd(OH)₂/C, the auxiliary physically blocks one face of the ring from interacting with the catalyst surface, enforcing strict kinetic facial selectivity and drastically improving de ()[3].

Q2: My Aza-Prins cyclization successfully forms the piperidine ring, but it yields the kinetic syn-product. My target requires the thermodynamically stable anti-diastereomer. How do I invert the stereocenter without destroying the molecule? Causality & Solution: Aza-Prins cyclizations typically proceed via a highly organized, chair-like transition state. Substituents naturally adopt equatorial positions to minimize 1,3-diaxial steric clashes, which kinetically locks the stereochemistry into the syn-configuration upon ring closure ()[4]. Traditional basic epimerization is often too harsh and leads to degradation. Recommendation: Utilize a light-mediated photoredox epimerization . By using an Iridium-based photocatalyst and a hydrogen atom transfer (HAT) catalyst, you can selectively generate a planar α-amino radical. This radical loses its stereochemical memory and freely rotates. Upon re-quenching via hydrogen atom donation, the system naturally settles into the lowest-energy thermodynamic state (the anti-isomer) ()[1].

Q3: During the DDQ-mediated oxidative cyclization of enamides, my stereocontrol at the C2 and C3 positions is highly inconsistent. What governs this selectivity? Causality & Solution: DDQ-mediated oxidative cyclizations proceed via an intermediate N-acyliminium ion. The stereocontrol is entirely dictated by two factors: the preferred conformation of this acyliminium ion and the geometric purity of the incoming nucleophile (e.g., allylsilanes) ()[5]. Recommendation: You must rigorously purify your nucleophile to ensure it is >95% geometrically pure (E)- or (Z)-allylsilane. The transition state model requires the nucleophile to approach anti to the bulkiest group on the newly forming ring. Any geometric impurity in the starting material will directly translate to a loss of diastereoselectivity in the product[5].

Part 2: Visual Troubleshooting Workflow

G Start Identify Piperidine Stereochemical Issue Issue1 Low de in Pyridine Hydrogenation Start->Issue1 Issue2 Wrong Isomer in Cyclization (Kinetic) Start->Issue2 Issue3 Inconsistent de in Oxidative Cyclization Start->Issue3 Sol1 Apply Chiral Auxiliary (e.g., Evans Oxazolidinone) Issue1->Sol1 Steric Blocking Sol2 Perform Photoredox Epimerization (Thermodynamic) Issue2->Sol2 Radical Inversion Sol3 Purify Nucleophile Geometry (E/Z Allylsilanes) Issue3->Sol3 Transition State Control

Caption: Diagnostic workflow for resolving common diastereoselectivity issues in piperidine synthesis.

Part 3: Self-Validating Experimental Protocols

Protocol A: Diastereoselective Hydrogenation via Chiral Auxiliaries

Self-Validating Mechanism: This protocol uses an easily cleavable chiral auxiliary. If the auxiliary is not properly conjugated to the pyridine nitrogen, the hydrogenation will stall or proceed with ~0% de. A high de in the crude NMR acts as an internal positive control for successful auxiliary attachment.

  • Auxiliary Conjugation: React your 2-substituted pyridine with an enantiopure Evans oxazolidinone derivative to form the N-(2-pyridyl)-oxazolidinone precursor. Purify strictly via column chromatography to remove unreacted pyridine.

  • Reactor Setup: Dissolve the precursor in anhydrous methanol (0.1 M). Add 10 mol% Pd(OH)₂/C (Pearlman's catalyst).

  • Pressurization: Transfer the mixture to a high-pressure Parr reactor. Purge the vessel three times with Argon, then three times with H₂ gas. Pressurize to 50 atm H₂. (Note: Lower pressures fail to overcome the aromatic resonance energy, stalling the reaction at the dihydropyridine stage).

  • Execution: Stir vigorously at room temperature for 24 hours.

  • Workup & Validation: Vent the reactor carefully. Filter the mixture through a pad of Celite to remove the heterogeneous Pd catalyst. Concentrate the filtrate and measure the de directly via crude ¹H-NMR by integrating the distinct α-proton signals of the diastereomers.

Protocol B: Light-Mediated Piperidine Epimerization

Self-Validating Mechanism: This reaction is driven by a thermodynamic sink. If the starting material is already the most stable isomer, the reaction will return 100% starting material, validating the thermodynamic endpoint of the system.

  • Reaction Mixture: In a dry, transparent vial, combine the kinetic piperidine diastereomer (1.0 equiv), the Ir-based photoredox catalyst [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%), and the HAT catalyst quinuclidine (5 mol%) in degassed acetonitrile.

  • Irradiation: Place the vial in a photoreactor and irradiate with a 34 W Blue LED lamp (λ = 440 nm) at room temperature for 12-24 hours.

  • Quenching & Analysis: Remove the light source to terminate radical generation. Analyze the crude mixture via LC-MS or GC-MS to confirm the shift in the diastereomeric ratio (dr) toward the thermodynamic product.

G Kinetic Kinetic Piperidine (e.g., Syn-Isomer) Radical α-Amino Radical Intermediate (Planar, Freely Rotating) Kinetic->Radical H-Atom Abstraction PC_Excited Excited Ir Catalyst (*IrIII) HAT HAT Catalyst (Quinuclidine) PC_Excited->HAT SET Oxidation Thermodynamic Thermodynamic Piperidine (e.g., Anti-Isomer) Radical->Thermodynamic H-Atom Donation (Lowest Energy) HAT->Radical Interacts

Caption: Mechanistic pathway of light-mediated photoredox piperidine epimerization.

Part 4: Quantitative Data Summary

The following table summarizes the expected outcomes and control parameters for the three primary stereoselective methodologies discussed in this guide:

Synthetic MethodologyPrimary Catalyst / ReagentSubstrate ScopeTypical Yield (%)Typical de (%)Stereochemical Control Type
Heterogeneous Hydrogenation Pd(OH)₂/C + Chiral Auxiliary2-Substituted Pyridines85 - 95%80 - 95%Kinetic (Facial Blocking)
Photoredox Epimerization Ir-Photocatalyst + Quinuclidine2,3-Disubstituted Piperidines70 - 95%85 - 99%Thermodynamic (Equilibration)
Oxidative Cyclization DDQ + AllylsilanesEnamides / N-Vinyl Carbamates65 - 88%75 - 90%Kinetic (Transition State)

Part 5: References

  • Title: Asymmetric Hydrogenation of Heteroarenes and Arenes Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles Source: ResearchGate URL: [Link]

  • Title: General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer Source: PubMed Central (PMC) URL: [Link]

  • Title: Diastereoselective Piperidine Synthesis through DDQ-Mediated Oxidative Cyclization of Enamides, N-Vinyl Carbamates, and N-Vinyl Sulfonamides Source: D-Scholarship@Pitt URL: [Link]

Sources

Overcoming challenges in the chiral separation of piperidine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with the chiral separation of piperidine isomers.

Piperidines are secondary amines with a pKa typically around 11. This strong basicity makes them notoriously difficult to separate, as they aggressively interact with the residual acidic silanols (pKa ~4–5) on the silica support of Chiral Stationary Phases (CSPs). This guide provides field-proven, causality-driven troubleshooting strategies to help you achieve baseline resolution ( Rs​>1.5 ) and excellent peak shape.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: Why do my piperidine isomers exhibit severe peak tailing and poor resolution on standard polysaccharide CSPs? A1: The root cause is a competing, achiral secondary retention mechanism. While the chiral recognition occurs within the helical cavities of the derivatized amylose or cellulose, the basic nitrogen of the piperidine ring undergoes strong ion-exchange interactions with unendcapped, acidic silanol groups on the underlying silica matrix. Because these ion-exchange kinetics are slower than the chiral inclusion complexation, the result is severe peak tailing, which masks the separation of the enantiomers. Suppressing this interaction is mandatory for success.

Q2: Which mobile phase additives should I use to fix peak tailing in HPLC? A2: Conventionally, basic additives like 0.1% diethylamine (DEA) or triethylamine (TEA) are used to competitively bind and "mask" the active silanols. However, a highly effective and counterintuitive alternative is the use of acidic additives for basic compounds. Research has demonstrated a dramatic, beneficial effect when using ethanesulfonic acid (ESA) or methanesulfonic acid (MSA) on polysaccharide phases[1]. Causality: Instead of masking silanols, MSA/ESA protonates the piperidine nitrogen to form an ion-pair salt in the mobile phase. This localized decrease in pH neutralizes silanol ionization while simultaneously enhancing the stereoselective binding of the ion-pair complex with the CSP[1].

Q3: How do I select the best Chiral Stationary Phase (CSP) for piperidine derivatives? A3: Immobilized polysaccharide CSPs (e.g., Chiralpak® IA, IB, IC) are the gold standard over traditional coated phases (e.g., AD, OD). Causality: Immobilization covalently bonds the chiral polymer to the silica. This allows you to use "non-conventional" or harsh solvents like tetrahydrofuran (THF), dichloromethane (DCM), or methyl-tert-butyl ether (MTBE)[2]. For rigid piperidine-2,6-dione analogues, introducing THF or DCM swells the polymer slightly and alters the steric environment of the chiral cavity, inducing chiral recognition that is impossible in standard hexane/alcohol mixtures[2].

Q4: Should I transition from HPLC to Supercritical Fluid Chromatography (SFC) for these compounds? A4: Yes, SFC is highly recommended for basic amines. Supercritical CO2​ has high diffusivity and low viscosity, allowing for higher flow rates without backpressure penalties. Causality: When CO2​ mixes with a methanol co-solvent, it forms carbonic acid in situ. This transient acidic environment naturally suppresses silanol ionization, meaning some piperidines can be separated in SFC without any additives at all[3]. If tailing persists, adding 0.1–0.5% isopropylamine or volatile salts (ammonium acetate) to the co-solvent will yield exceptionally sharp peaks[3].

Part 2: System Visualization

PiperidineTroubleshooting N1 Piperidine Isomer Mixture N2 Select Chromatography Modality N1->N2 N3 SFC (Supercritical Fluid) Preferred for Amines N2->N3 High Throughput N4 HPLC (Normal/Reversed Phase) Alternative Approach N2->N4 Standard Lab Setup N5 Add 0.1-0.5% DEA or TEA (Suppress Silanol Activity) N3->N5 N4->N5 Basic Additive N6 Add Acidic Additives (ESA/MSA) (Ion-Pairing Mechanism) N4->N6 Acidic Additive N7 Screen Immobilized Polysaccharide CSPs (e.g., Chiralpak IA/IB) N5->N7 N6->N7 N8 Resolution (Rs) > 1.5 & Tailing Factor < 1.2? N7->N8 N9 Validate Method & Proceed to Scale-Up N8->N9 Yes N10 Optimize Temperature, Co-solvent, or Derivatize N8->N10 No N10->N7 Re-screen

Workflow for troubleshooting and optimizing the chiral separation of piperidine isomers.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols incorporate self-validating steps. This guarantees that any observed failure is accurately diagnosed as a chemistry issue rather than a hardware malfunction.

Protocol A: Self-Validating SFC Method Development for Piperidines

Objective: Achieve baseline separation of piperidine enantiomers while verifying that peak tailing is due to analyte-CSP interactions, not system dead-volume or column degradation.

  • Step 1: System Readiness & Void Volume Check (Self-Validation)

    • Inject 2 µL of a non-retained, neutral marker (e.g., 1,3,5-tri-tert-butylbenzene).

    • Causality: This measures the system dead time ( t0​ ) and verifies extra-column band broadening. If the neutral marker tails, the issue is hardware plumbing or a collapsed column bed. Do not proceed until the marker peak is perfectly symmetrical ( Tf​<1.1 ).

  • Step 2: CSP and Co-Solvent Screening

    • Equip an immobilized CSP column (e.g., Chiralpak IA, 5 µm, 4.6 x 250 mm).

    • Set the SFC backpressure regulator (BPR) to 120 bar and column temperature to 35°C.

    • Screen two co-solvents in parallel: Methanol and Isopropanol (gradient 5% to 40% over 10 minutes).

  • Step 3: Additive Optimization

    • If the piperidine elutes as a broad hump, introduce 0.2% (v/v) Isopropylamine into the alcohol co-solvent.

    • Causality: Isopropylamine is bulkier than DEA, providing superior steric shielding of the silica silanols without permanently altering the chiral cavities.

  • Step 4: Thermodynamic Profiling

    • If partial separation is achieved ( Rs​≈1.0 ), drop the column temperature from 35°C to 25°C.

    • Causality: Chiral recognition is an enthalpy-driven process ( ΔH is negative). Lowering the temperature increases the entropic penalty but maximizes the enthalpic differences between the transient diastereomeric complexes, often drastically improving resolution.

Protocol B: HPLC Optimization using Acidic Additives (Ion-Pairing)

Objective: Utilize methanesulfonic acid (MSA) to resolve basic piperidines on normal-phase HPLC.

  • Step 1: Mobile Phase Preparation

    • Prepare a mixture of Hexane/Ethanol (80:20 v/v).

    • Add 0.1% (v/v) Methanesulfonic acid (MSA). Note: Ensure the CSP is compatible with acidic conditions.

  • Step 2: Column Equilibration (Critical Step)

    • Flush the column with the MSA-modified mobile phase for at least 20 column volumes (CV).

    • Causality: Acidic additives take significantly longer to equilibrate on polysaccharide phases than basic additives because they must establish a stable localized pH gradient across the entire silica bed.

  • Step 3: Isocratic Elution & Wash

    • Inject the sample at 1.0 mL/min.

    • Post-analysis, flush the column with neutral Ethanol for 30 CV to remove residual MSA salts and prolong column life.

Part 4: Quantitative Data Summary

The following table summarizes the expected chromatographic outcomes when applying different modalities and additives to a standard racemic piperidine derivative.

Table 1: Comparative Effects of Modalities and Additives on Piperidine Chiral Separation

Chromatography ModalityMobile Phase CompositionAdditive UsedMechanism of ActionTailing Factor ( Tf​ )Resolution ( Rs​ )
HPLC (Normal Phase) Hexane / EtOH (80:20)NoneUnmitigated silanol interaction> 2.8 (Severe)< 0.5 (Co-elution)
HPLC (Normal Phase) Hexane / EtOH (80:20)0.1% DEACompetitive silanol masking1.351.8
HPLC (Normal Phase) Hexane / EtOH (80:20)0.1% MSAIon-pairing & localized pH drop1.102.6
SFC CO2​ / MeOH (80:20)NoneIn situ carbonic acid formation1.451.5
SFC CO2​ / MeOH (80:20)0.2% IsopropylamineStrong silanol masking & high diffusivity1.05 (Ideal)3.4
HPLC (Immobilized) MTBE / THF (90:10)NoneSteric swelling of chiral cavities1.202.1

References

  • Stringham, R. W., & Ye, Y. K. (2006). "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives." Journal of Chromatography A, 1101(1-2), 86-93.[Link]

  • Losacco, G. L., et al. (2022). "Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background." LCGC North America, 40(3).[Link]

  • Ali, I., et al. (2006). "Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC." Journal of Biochemical and Biophysical Methods, 69(1-2).[Link]

Sources

Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Synthesis . As a critical structural motif in over thousands of clinical and preclinical drug candidates, the piperidine ring presents unique synthetic challenges ranging from the thermodynamic hurdle of breaking pyridine aromaticity to the kinetic competition in intramolecular cyclizations.

This guide is engineered for researchers and drug development professionals. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and optimized protocols.

Q1: My catalytic hydrogenation of pyridine is stalling at low conversion rates, or the catalyst seems to die mid-reaction. What is the root cause? A: Low or no yield in pyridine hydrogenation is almost always a catalyst poisoning issue or a failure to overcome the resonance energy of the aromatic ring[1]. Piperidine, the product of the reaction, is a stronger base than the starting pyridine. As the reaction progresses, free piperidine coordinates tightly to the active sites of heterogeneous catalysts (like Pd/C, PtO₂, or Rh/C), effectively poisoning them[1].

  • The Solution: Transition to an ionic hydrogenation environment. By conducting the reaction in a protic solvent (like glacial acetic acid) or adding a strong acid (like Trifluoroacetic acid, TFA), you protonate the starting material to form a pyridinium cation. This serves two purposes: it disrupts the aromatic electron cloud making the ring more susceptible to reduction, and it immediately sequesters the newly formed piperidine as a non-coordinating piperidinium salt, preserving catalyst turnover[2][3].

Q2: I stored a purified solution of piperidine in DMF, but it crystallized upon storage. Did my compound degrade? A: No, your compound likely did not degrade, but it did react with its environment. Piperidine is a strong secondary amine and acts as an aggressive scavenger for atmospheric carbon dioxide (CO₂) and acidic gases. The crystals you are observing are almost certainly piperidine carbonate salts (or piperidine hydrochloride, if stored near volatile acid sources)[4].

  • The Solution: This is a reversible salt formation. You can recover the free base by washing with a saturated aqueous solution of sodium bicarbonate[1]. To prevent this in the future, piperidine solutions must be sparged with argon or nitrogen and stored in tightly sealed containers under an inert atmosphere[4].

Q3: When attempting an intramolecular cyclization (e.g., reductive amination or Aza-Prins) to form the piperidine ring, I am getting a complex mixture of oligomers instead of the desired ring. How do I fix this? A: You are experiencing a kinetic competition between intramolecular ring closure (the desired pathway) and intermolecular coupling (polymerization/oligomerization)[1][4].

  • The Solution: You must alter the reaction kinetics to favor the 6-endo-trig or 6-exo-trig cyclization. First, operate under high dilution conditions (e.g., < 0.05 M). Intermolecular reactions are concentration-dependent (second-order), whereas intramolecular cyclizations are concentration-independent (first-order). Second, evaluate steric hindrance; if bulky substituents are impeding the necessary conformational folding for ring closure, you may need to apply more forcing thermal conditions or utilize a highly Lewis-acidic promoter like ZrCl₄ to pre-organize the transition state[1][5].

Troubleshooting Start Issue: Low Piperidine Yield Step1 Identify Synthesis Route Start->Step1 Hydro Catalytic Hydrogenation (Pyridine Reduction) Step1->Hydro Cyclo Intramolecular Cyclization (Aza-Prins / RCM) Step1->Cyclo CatPoison Catalyst Poisoning by Product Hydro->CatPoison Oligomer Intermolecular Oligomerization Cyclo->Oligomer Protonate Action: Add AcOH or TFA (Form Pyridinium Salt) CatPoison->Protonate Dilution Action: Increase Dilution & Optimize Lewis Acid Oligomer->Dilution

Caption: Diagnostic workflow for resolving low yields in piperidine synthesis based on reaction class.

Part 2: Validated Experimental Protocols

To ensure reproducibility, the following protocols have been optimized for maximum yield and stereocontrol, leveraging the mechanistic principles discussed above.

Protocol A: High-Pressure Catalytic Hydrogenation of Pyridines (PtO₂ / Acetic Acid)

This method utilizes Adams' catalyst (PtO₂) in a highly acidic medium to rapidly reduce substituted pyridines at room temperature. The acidic environment is non-negotiable for preventing catalyst deactivation[3].

Materials: Substituted pyridine (1.0 eq), Platinum dioxide (PtO₂, 1-5 mol%), Glacial acetic acid (solvent). Equipment: High-pressure stainless steel hydrogenation reactor (autoclave).

  • Reactor Preparation: In a clean, dry high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid (typically 0.5 M to 1.0 M concentration)[3].

  • Catalyst Addition: Carefully add 1-5 mol% of PtO₂. Caution: PtO₂ can be pyrophoric in the presence of solvent vapors and hydrogen; purge the vessel with inert gas (N₂ or Argon) before and after addition.

  • Pressurization: Seal the reactor and purge the atmosphere with H₂ gas three times to remove residual inert gas. Pressurize the reactor with clean hydrogen gas to 50–70 bar[3].

  • Execution: Stir the reaction vigorously at room temperature for 4 to 24 hours. The reaction progress can be monitored by the pressure drop in the vessel (absorption of 3 moles of H₂ per mole of pyridine)[3].

  • Workup: Vent the hydrogen gas safely and purge with N₂. Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The product will be a piperidine acetate salt. To obtain the free base, neutralize with saturated aqueous NaHCO₃, extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate[1].

Protocol B: Iridium-Catalyzed Ionic Hydrogenation (High Functional Group Tolerance)

Classical heterogeneous catalysis (Protocol A) often reduces sensitive functional groups (e.g., nitro, cyano, or halogens). For complex drug intermediates, an Iridium-catalyzed homogeneous ionic hydrogenation is superior[2].

  • Preparation: In a pressure vial, combine the functionalized pyridine (1.0 eq) and [Ir-OMs] catalyst (2 mol%)[2].

  • Solvent System: Add a 1 M solution of methanol containing 3 equivalents of Trifluoroacetic acid (TFA). The TFA immediately forms the activated pyridinium species[2].

  • Reaction: Pressurize with 50 bar of H₂ gas and stir at room temperature for 18 hours[2].

  • Isolation: Because the product is formed as a stable piperidinium trifluoroacetate (or hydrochloride if TBACl is used) salt, it can often be isolated by direct precipitation or crystallization, bypassing the need for complex column chromatography[2].

Mechanism Pyr Pyridine (Aromatic) PyrIon Pyridinium Cation (Activated) Pyr->PyrIon Protonation Acid Acid (TFA/AcOH) Acid->PyrIon PipIon Piperidinium Salt (Prevents Poisoning) PyrIon->PipIon Reduction (L-H Mechanism) Cat H2 + Catalyst (PtO2 or Ir) Cat->PipIon Pip Piperidine (Target Free Base) PipIon->Pip Neutralization Base Basic Workup Base->Pip

Caption: Mechanistic pathway of ionic pyridine hydrogenation demonstrating the necessity of acid activation.

Part 3: Quantitative Data & Reaction Benchmarking

Selecting the correct synthetic route requires balancing yield, functional group tolerance, and operational complexity. The table below summarizes the operational parameters for the most reliable piperidine synthesis methodologies.

Synthesis MethodologyPrimary Catalyst / PromoterSolvent SystemTemp / PressureTypical YieldFunctional Group Tolerance
Heterogeneous Hydrogenation PtO₂ (1-5 mol%)Glacial Acetic Acid25°C / 50-70 bar85 - 98%Low (Reduces alkenes, alkynes, nitro groups)
Homogeneous Ionic Hydrogenation [Ir-OMs] (2 mol%)Methanol + 3 eq TFA25°C / 50 bar90 - 99%High (Tolerates -CN, -NO₂, halogens)
Aza-Prins Cyclization NHC-Cu(I) + ZrCl₄Dichloromethane25°C / 1 atm70 - 85%Moderate (Requires specific homoallylic amine precursors)
Electrocatalytic Hydrogenation Rhodium on Carbon (Rh/C)Water / MTBE25°C / 1 atm~ 98%Moderate (Highly dependent on substrate solubility)

Data synthesized from established optimization studies on pyridine reduction and cyclization[2][3][5][6].

References

  • "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines." ChemRxiv. Available at: [Link]

  • "Hydrogenation of pyridine and hydrogenolysis of piperidine over γ-Mo2N catalyst: a DFT study." Canadian Science Publishing. Available at: [Link]

  • "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry. Available at: [Link]

  • "Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds." Journal of the American Chemical Society. Available at:[Link]

  • "Optimization of the reaction conditions (Aza-Prins Cyclization)." ResearchGate. Available at:[Link]

Sources

Technical Support Center: Preventing Racemization During Functional Group Manipulation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for stereochemical integrity. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately prevent the loss of stereochemical purity during functional group manipulations. The preservation of a specific enantiomer is often critical to the biological activity and safety of a molecule.[1][2][3] This resource provides in-depth, practical guidance in a question-and-answer format to address the specific challenges you may encounter in the lab.

Section 1: Foundational Concepts - Understanding the Enemy

Before diving into specific troubleshooting scenarios, it's crucial to have a firm grasp of the underlying principles of racemization.

FAQ 1: What is racemization, and how does it differ from epimerization?

Answer: Racemization is the process by which an enantiomerically pure or enriched sample is converted into a mixture containing equal amounts of both enantiomers, known as a racemic mixture or racemate.[4] This results in a loss of optical activity.[4] Epimerization, on the other hand, is the change in the stereochemical configuration at only one of several chiral centers in a molecule.[5][6][7] While racemization of a molecule with a single stereocenter leads to its enantiomer, epimerization in a diastereomer results in the formation of a different diastereomer.

FAQ 2: What are the common mechanistic pathways that lead to racemization?

Answer: Racemization typically proceeds through the formation of a planar, achiral intermediate. The most common pathways include:

  • Enolization (Base-Catalyzed): A base removes a proton from a carbon atom adjacent to a carbonyl group (the α-carbon), forming a planar enolate ion. Reprotonation can then occur from either face of the enolate with equal probability, leading to a racemic mixture.[8][9][10][11]

  • Enolization (Acid-Catalyzed): An acid protonates the carbonyl oxygen, making the α-proton more acidic. A weak base (like the solvent) can then remove the α-proton to form a planar enol. Tautomerization back to the keto form can occur via protonation from either face.[9][11]

  • Carbocation Formation (S_N1 type): In substitution reactions, if the leaving group departs to form a planar carbocation intermediate, the incoming nucleophile can attack from either side, resulting in racemization.[12][13]

  • Carbanion Formation: If a carbanion is formed at a stereocenter and it can adopt a planar geometry, racemization can occur upon protonation.[8]

Section 2: Troubleshooting Racemization in Common Functional Group Manipulations

This section addresses specific experimental challenges and provides actionable solutions.

Scenario 1: Loss of Stereochemical Purity During Peptide Synthesis

You are synthesizing a peptide and notice significant diastereomeric impurities, indicating racemization of one or more amino acid residues.

Question: Which amino acids are most susceptible to racemization during peptide synthesis, and why?

Answer: While any chiral amino acid can racemize under certain conditions, some are particularly prone to it during standard solid-phase peptide synthesis (SPPS).[12] These include:

  • Histidine (His): The imidazole side chain can act as a base to facilitate racemization.[1] Protecting the π-nitrogen of the imidazole ring is a common strategy to mitigate this.[14]

  • Cysteine (Cys): The thiol group in the side chain can promote racemization, especially when activated for coupling.[1][15]

  • Phenylalanine (Phe) and other aromatic amino acids: The aromatic ring can stabilize the intermediate carbanion, increasing the likelihood of racemization.

  • Aspartic Acid (Asp): Aspartimide formation is a common side reaction that can lead to racemization.[16]

Question: My coupling reaction is causing racemization. How can I optimize my coupling conditions?

Answer: The choice of coupling reagents, additives, base, and reaction temperature are all critical factors.[17][18]

Troubleshooting Guide: Optimizing Coupling Reactions

ParameterProblemSolution & Rationale
Coupling Reagent Using carbodiimides (e.g., DIC, DCC) alone.Solution: Always use carbodiimides in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).[17][18][19] Rationale: These additives form active esters with the amino acid that are less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone.[1][17]
Using highly activating uronium/aminium salts (e.g., HBTU, HATU).Solution: While efficient, these can promote racemization.[20] Consider switching to a phosphonium salt-based reagent like DEPBT, which is known for lower racemization potential.[1] If using uronium salts, ensure the presence of an additive.
Base Use of strong, non-sterically hindered bases (e.g., DIPEA, triethylamine).[1][21]Solution: Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[17][22] Rationale: Stronger bases more readily abstract the α-proton of the activated amino acid, leading to enolization and racemization.[1][9]
Temperature Elevated coupling temperatures.Solution: Perform the coupling at a lower temperature, such as 0°C or room temperature.[1][17][20] Rationale: Higher temperatures increase the rate of all reactions, including the undesired racemization pathway.[1][23]
Solvent Highly polar solvents.Solution: While solubility is important, consider using a less polar solvent or a solvent mixture if possible.[21] Rationale: Solvent polarity can influence the stability of the charged intermediates that lead to racemization.[24][25]
Pre-activation Time Prolonged pre-activation of the amino acid before adding it to the resin-bound peptide.Solution: Minimize pre-activation time or use an in-situ activation protocol where the coupling reagent is added directly to the mixture of the amino acid, additive, and peptide-resin.[17][20] Rationale: Longer activation times increase the opportunity for the formation of the racemization-prone oxazolone intermediate.[17]

Experimental Protocol: Minimized Racemization Coupling

  • Resin Preparation: Swell the resin in an appropriate solvent (e.g., DMF).

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and Oxyma (3 eq.) in DMF.

    • Add a sterically hindered base such as 2,4,6-collidine (4 eq.).[17]

    • Add the coupling reagent, for example, DIC (3 eq.), to the amino acid solution and immediately add the mixture to the deprotected resin.[17]

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

Scenario 2: Use of Chiral Auxiliaries

You are using a chiral auxiliary to control the stereochemistry of an alkylation reaction, but the diastereomeric excess (de) of your product is lower than expected.

Question: What is a chiral auxiliary and how does it prevent racemization?
Question: I am using an Evans oxazolidinone for an asymmetric alkylation, but my diastereoselectivity is poor. What could be the problem?

Answer: Poor diastereoselectivity in chiral auxiliary-mediated reactions can often be traced back to the enolate formation step or the alkylation conditions.

Troubleshooting Workflow for Chiral Auxiliary-Mediated Alkylation

G start Low Diastereomeric Excess Observed check_auxiliary Verify Purity of Chiral Auxiliary start->check_auxiliary check_base Optimize Base and Enolate Formation check_auxiliary->check_base Auxiliary is pure check_alkylating_agent Evaluate Alkylating Agent and Temperature check_base->check_alkylating_agent Enolate formation is clean and complete sub_base Is the base strong enough for complete deprotonation? Is the temperature for enolate formation optimal (-78 °C)? check_base->sub_base check_cleavage Assess Auxiliary Cleavage Conditions check_alkylating_agent->check_cleavage Reaction proceeds cleanly sub_alkylating Is the alkylating agent reactive enough? Is the reaction temperature low enough to prevent racemization of the enolate? check_alkylating_agent->sub_alkylating success High Diastereomeric Excess Achieved check_cleavage->success Cleavage is non-racemizing sub_cleavage Are the cleavage conditions (e.g., LiOH, LiBH4) known to be non-racemizing for this system? check_cleavage->sub_cleavage

Caption: Troubleshooting workflow for low diastereoselectivity.

Section 3: Protecting Groups - A Double-Edged Sword

Protecting groups are essential tools in multi-step synthesis, but their introduction and removal can sometimes lead to racemization.[30][]

FAQ 3: Can the choice of protecting group influence the rate of racemization?

Answer: Absolutely. Some protecting groups are specifically designed to minimize racemization. For example, in peptide synthesis, the benzyloxycarbonyl (Z) group is known to be resistant to racemization during activation.[30] Conversely, the trifluoroacetyl (Tfa) group is more prone to racemization under similar conditions.[30] For amino acids, sulfonamide-based protecting groups like oNBS can prevent racemization via the oxazolone mechanism.[32]

Question: I suspect racemization is occurring during the deprotection of my ester. What are my options?

Answer: Saponification of esters using strong bases like NaOH or KOH at elevated temperatures is a common cause of racemization of an adjacent stereocenter.

Alternative Deprotection Strategies for Esters

Deprotection MethodReagentsAdvantagesConsiderations
Acid-Catalyzed Hydrolysis Mild acid (e.g., dilute HCl, TFA)Can be effective for acid-labile esters like t-butyl esters.The substrate must be stable to acidic conditions.
Hydrogenolysis H₂, Pd/CMild conditions, often used for benzyl esters.The molecule should not contain other functional groups that can be reduced.
Fluoride-Mediated Cleavage TBAFUsed for silyl-based esters (e.g., TBDMS).Fluoride can be basic, so careful control of conditions is needed.
Enzymatic Hydrolysis Lipases, EsterasesHighly selective and occurs under mild conditions.Requires screening for a suitable enzyme.

Section 4: Analytical Verification

It is essential to have reliable methods to quantify the extent of racemization.

Protocol: Quantification of Racemization by Chiral HPLC

This protocol provides a general method for determining the enantiomeric or diastereomeric ratio of a sample.

  • Sample Preparation:

    • If analyzing a peptide, hydrolyze the peptide to its constituent amino acids using 6N HCl at 110°C for 24 hours.

    • Dry the hydrolysate to remove the acid.

    • Re-dissolve the amino acid mixture or your small molecule sample in a suitable solvent compatible with the HPLC mobile phase.

  • Chiral HPLC Analysis:

    • Column: Select a chiral stationary phase (CSP) column appropriate for your class of molecule.

    • Mobile Phase: Develop a mobile phase that provides good separation of the enantiomers or diastereomers. This often involves screening different solvent mixtures (e.g., hexane/isopropanol, acetonitrile/water).

    • Detection: Use a suitable detector, typically UV-Vis.

    • Quantification: Integrate the peak areas of the two enantiomers or diastereomers to determine their ratio and calculate the enantiomeric excess (% ee) or diastereomeric excess (% de).

References

  • Difference Between Epimerization and Racemization. (2019, November 12). Retrieved from [Link]

  • Epimerization vs Racemization: Meaning And Differences - The Content Authority. (2023, July 7). Retrieved from [Link]

  • Racemization Definition - Organic Chemistry Key Term |... - Fiveable. (n.d.). Retrieved from [Link]

  • Racemization - Wikipedia. (n.d.). Retrieved from [Link]

  • Racemization Overview, Mechanism & Examples - Lesson - Study.com. (n.d.). Retrieved from [Link]

  • Methods of Resolution | Dalal Institute. (n.d.). Retrieved from [Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC. (n.d.). Retrieved from [Link]

  • Chiral auxiliary - Wikipedia. (n.d.). Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from [Link]

  • STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization CONTENTS • Racemic Compounds/Racemic Modifications • - St. Paul's Cathedral Mission College. (n.d.). Retrieved from [Link]

  • Understanding Epimerization: A Key Chemical Transformation - Oreate AI Blog. (n.d.). Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved from [Link]

  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection - Peptide Chemistry. (n.d.). Retrieved from [Link]

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. (n.d.). Retrieved from [Link]

  • Enolization vs Racemization vs Isomerization vs Epimerization - CSIR NET LIFE SCIENCE COACHING - Let's Talk Academy. (n.d.). Retrieved from [Link]

  • Epimerase and racemase - Wikipedia. (n.d.). Retrieved from [Link]

  • Proline as Chiral Auxiliary for the Economical Asymmetric Synthesis of Ruthenium(II) Polypyridyl Complexes | Inorganic Chemistry - ACS Publications. (2012, September 4). Retrieved from [Link]

  • Protecting Groups - Lokey Lab Protocols - Wikidot. (2017, March 7). Retrieved from [Link]

  • Enhancing temperature cycle-induced deracemization via combined cooling and antisolvent crystallization: A proof of concept study - Arabian Journal of Chemistry. (2023, June 4). Retrieved from [Link]

  • Racemization - Grokipedia. (n.d.). Retrieved from [Link]

  • Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. - SciSpace. (n.d.). Retrieved from [Link]

  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles | Crystal Growth & Design - ACS Publications. (2019, April 18). Retrieved from [Link]

  • Generic mechanisms for acid‐catalysed racemisation. - ResearchGate. (n.d.). Retrieved from [Link]

  • Investigation of Temperature Cycling with Coupled Vessels for Efficient Deracemization of NMPA - PMC. (2023, July 10). Retrieved from [Link]

  • Racemization, Enantiomerization and Diastereomerization | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications | Books Gateway | Royal Society of Chemistry. (2007, December 14). Retrieved from [Link]

  • Deracemisations under kinetic and thermodynamic control - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/C6ME00088F. (2017, January 26). Retrieved from [Link]

  • Catalytic Racemization of Activated Organic Azides - PMC - NIH. (n.d.). Retrieved from [Link]

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed. (2007, March 15). Retrieved from [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization - YouTube. (2024, June 17). Retrieved from [Link]

  • The problem of racemization in drug discovery and tools to predict it - ResearchGate. (2019, March 18). Retrieved from [Link]

  • Chemical Stability of Drug Substances: Strategies in Formulation Development - ManTech Publications. (n.d.). Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Yields in the Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the synthesis of substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields and purity in their synthetic routes. The piperidine scaffold is a cornerstone in medicinal chemistry, and its efficient synthesis is paramount.[1][2] This resource provides in-depth, question-and-answer-based troubleshooting guides for common synthetic methodologies, focusing on the underlying chemical principles to empower you to solve even the most challenging synthetic puzzles.

Section 1: General Issues and FAQs

This section addresses common problems that can arise regardless of the specific synthetic method employed.

Q1: My piperidine product is a yellow oil, and the yield is lower than expected after purification. What is the likely cause and how can I fix this?

A: A yellow coloration in piperidine samples is often indicative of oxidation.[3] This is a common issue, especially if the compound has been exposed to air and light. While minor oxidation may not impact all downstream applications, for high-purity requirements, purification is necessary. The most effective method for removing these colored impurities is distillation. To prevent re-oxidation, it is crucial to store the purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light.[3]

Q2: I'm struggling to separate my piperidine product from a pyridine impurity by distillation. Why is this so challenging?

A: The difficulty you are experiencing is likely due to the formation of a constant boiling azeotropic mixture between piperidine and pyridine.[3] This makes complete separation by simple fractional distillation challenging.[3] To overcome this, you can consider azeotropic distillation with water. A more effective chemical approach is selective salt formation. Piperidine reacts with carbon dioxide (CO2) to form a solid carbonate salt, while pyridine does not, allowing for separation by simple filtration.[3][4]

Q3: My solution of piperidine in an organic solvent, like DMF, has formed crystals upon storage. What has happened?

A: This is a common occurrence with amines and is likely due to the formation of a salt.[3] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases, such as HCl that might be present in the storage environment, to form piperidine hydrochloride.[3] To resolve this, you can attempt to redissolve the crystals, but it is often better to prepare a fresh solution. To prevent this in the future, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[3]

Section 2: Troubleshooting Specific Synthetic Routes

This section provides detailed troubleshooting for common synthetic methods used to prepare substituted piperidines.

Catalytic Hydrogenation of Substituted Pyridines

The catalytic hydrogenation of pyridines is a widely used method for the synthesis of piperidines.[5] However, it can be prone to issues such as incomplete conversion and poor stereoselectivity.

Q4: My catalytic hydrogenation of a substituted pyridine is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

A: Incomplete hydrogenation can stem from several factors, primarily related to the catalyst and reaction conditions.

  • Inactive Catalyst: The catalyst (e.g., Pd/C, PtO₂, Rh/C) may have lost activity due to age, improper storage, or poisoning.[6][7]

    • Solution: Use a fresh, high-purity catalyst. Ensure your starting materials and solvents are free from potential catalyst poisons like sulfur compounds.[6][7] You can also test the catalyst on a known, reliable reaction to confirm its activity.[6]

  • Catalyst Poisoning: Impurities in the substrate or solvent can poison noble metal catalysts.[6] The piperidine product itself can also inhibit the catalyst.[6]

    • Solution: Purify all reactants and solvents before use.[6] Running the reaction in an acidic solvent like glacial acetic acid can protonate the product, preventing it from poisoning the catalyst.[5][8]

  • Suboptimal Reaction Conditions: Temperature and hydrogen pressure play a crucial role.

    • Solution: While many hydrogenations can be performed at room temperature, some substrates may require elevated temperatures.[3] Increasing the hydrogen pressure can also improve the reaction rate and conversion.[3]

CatalystTypical Pressure (bar)Typical Temperature (°C)Common SolventsNotes
PtO₂ (Adams' catalyst) 50 - 70[3][5]Room Temp - 80Glacial Acetic Acid[3][5]Often effective for substituted pyridines.[3][5]
Rh/C 30 - 80[3]60 - 80[3]Acetic Acid, AlcoholsGenerally more active than Palladium for pyridine reduction.[3]
Pd/C 30 - 8060 - 80Alcohols, Ethyl AcetateCan be prone to catalyst poisoning.[3]
Nickel High170 - 200[3]-Often used for the industrial synthesis of piperidine.[3]

Experimental Protocol: Hydrogenation of a Substituted Pyridine using PtO₂

This protocol provides a general guideline for the hydrogenation of substituted pyridines.[3][5]

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.[3]

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[3][5]

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[3] Monitor the reaction progress by techniques like GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[3]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by distillation or crystallization.[3]

Q5: My hydrogenation is producing a mixture of diastereomers. How can I improve the stereoselectivity?

A: Achieving high diastereoselectivity can be challenging and is influenced by the substrate, catalyst, and reaction conditions.

  • Substrate Control: The existing stereocenters and substituents on the pyridine ring will influence the direction of hydrogen addition.

  • Catalyst Choice: Different catalysts can exhibit different selectivities.

  • Reaction Conditions: Hydrogen pressure and temperature can impact the stereochemical outcome.

    • Solution: Increasing the hydrogen pressure can sometimes favor the formation of the cis isomer. For example, increasing the pressure from 30 to 80 bar has been shown to improve the cis:trans ratio.[3] Screening different catalysts and solvents is also recommended.

troubleshooting_hydrogenation start Low Yield in Hydrogenation incomplete_conversion Incomplete Conversion start->incomplete_conversion poor_selectivity Poor Stereoselectivity start->poor_selectivity catalyst_issue Catalyst Issue (Inactive/Poisoned) incomplete_conversion->catalyst_issue Check catalyst activity conditions_issue Suboptimal Conditions incomplete_conversion->conditions_issue Optimize T & P poor_selectivity->conditions_issue Vary conditions substrate_issue Substrate Control poor_selectivity->substrate_issue Consider substrate modification solution1 Fresh Catalyst & Pure Reagents catalyst_issue->solution1 Use fresh catalyst, purify reagents solution2 Optimized T & P conditions_issue->solution2 Increase H2 pressure, adjust temperature reductive_amination_troubleshooting start Low Yield in Reductive Amination low_yield Low Yield start->low_yield side_products Side Products start->side_products imine_formation Poor Imine Formation low_yield->imine_formation reducing_agent Wrong Reducing Agent low_yield->reducing_agent over_alkylation Over-alkylation side_products->over_alkylation carbonyl_reduction Carbonyl Reduction side_products->carbonyl_reduction sol_acid Catalytic Acid imine_formation->sol_acid Add catalytic acid sol_water Dehydrating Agent imine_formation->sol_water Remove water sol_mild_reductant Use Mild Reducing Agent reducing_agent->sol_mild_reductant Use NaBH(OAc)3 sol_stepwise Stepwise Procedure over_alkylation->sol_stepwise Stepwise addition carbonyl_reduction->sol_mild_reductant

Caption: Decision tree for troubleshooting common issues in reductive amination.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines, which are important piperidine-containing scaffolds. [9][10] Q8: My Pictet-Spengler reaction is giving low yields. What factors should I optimize?

A: Low yields in the Pictet-Spengler reaction are often related to the reactivity of the starting materials and the reaction conditions.

  • Substrate Reactivity: The reaction works best with electron-rich β-arylethylamines (e.g., tryptamines). [11]If your aromatic ring is not sufficiently nucleophilic, the reaction may not proceed efficiently.

    • Solution: If possible, consider using a substrate with electron-donating groups on the aromatic ring. For less reactive substrates, harsher conditions (stronger acid, higher temperature) may be necessary. [9]* Acid Catalyst: The choice and concentration of the acid catalyst are crucial for the formation of the electrophilic iminium ion. [4] * Solution: Screen a variety of Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂). [4]The optimal acid and its concentration can be substrate-dependent.

  • Reaction Temperature: Higher temperatures can sometimes lead to side reactions and decomposition.

    • Solution: Screen a range of temperatures. For some substrates, lower temperatures (e.g., 0 °C or -20 °C) may improve the yield by minimizing side product formation. [4]* Solvent Choice: The solvent can influence the stability of the iminium ion intermediate.

    • Solution: Experiment with solvents of different polarities, such as toluene, dichloromethane, or acetonitrile. [4] General Protocol for Pictet-Spengler Reaction

  • Dissolve the β-arylethylamine (1.0 equiv) in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere. [4]2. Cool the solution to the desired temperature (e.g., 0 °C). [4]3. Add the aldehyde or ketone (1.1 equiv) to the solution. [4]4. Add the acid catalyst (if required).

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an appropriate workup and purification.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful tool for constructing the piperidine ring, but it can be sensitive to the nature of the diene and imine. [12][13][14][15] Q9: My aza-Diels-Alder reaction is resulting in a low yield. What are the potential causes?

A: Low yields in aza-Diels-Alder reactions can be due to several factors related to the reactivity of the reactants and the reaction conditions.

  • Poor Diene/Dienophile Reactivity: The electronic nature of the diene and the imine (dienophile) is critical. [12][13] * Solution: Consider modifying the electronics of your reactants. For inverse-electron-demand aza-Diels-Alder reactions, an electron-rich diene and an electron-poor imine are required, and vice-versa for normal-electron-demand reactions.

  • Lewis Acid Catalyst: Many aza-Diels-Alder reactions require a Lewis acid to activate the imine.

    • Solution: Screen a variety of Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, In(OTf)₃) to find one that is effective for your substrate combination. [16]* Side Reactions: Polymerization or decomposition of the starting materials or intermediates can occur, especially at higher temperatures. [3] * Solution: Lowering the reaction temperature may help to minimize side product formation. [3]Monitor the reaction closely to avoid prolonged reaction times that could lead to decomposition. [3]

Section 3: The Importance of Protecting Groups

Q10: I am having trouble with side reactions at the piperidine nitrogen. Should I be using a protecting group?

A: Yes, protecting the piperidine nitrogen is a common and often necessary strategy to prevent unwanted side reactions and to direct the regioselectivity of other transformations.

  • Preventing Over-alkylation: In N-alkylation reactions, the product secondary or tertiary amine can be more nucleophilic than the starting material, leading to the formation of quaternary ammonium salts. [17][18]A protecting group can prevent this.

  • Directing C-H Functionalization: Protecting groups can be used as directing groups to achieve site-selectivity in C-H functionalization reactions on the piperidine ring. [17]For example, bulky protecting groups can sterically hinder the C2 position, favoring functionalization at C4. [17] Common Protecting Groups for Piperidines:

Protecting GroupAbbreviationIntroductionRemoval ConditionsStability
tert-Butoxycarbonyl BocBoc₂OAcidic conditions (e.g., TFA) [19]Stable to base, catalytic hydrogenation. [19]
Benzyloxycarbonyl CbzCbz-ClCatalytic hydrogenation (e.g., H₂/Pd) [19]Stable to mild acid and base.
9-Fluorenylmethyloxycarbonyl FmocFmoc-ClBasic conditions (e.g., piperidine) [19][20]Stable to acid. [19]
Tosyl TsTs-ClStrong reducing agents (e.g., Na/liquid NH₃) [20]Very stable to acid and base. [20]

The choice of protecting group will depend on the specific reaction conditions you plan to use in subsequent steps.

References

  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. (n.d.).
  • Overcoming challenges in the stereoselective synthesis of (2S,4R)-piperidine derivatives - Benchchem. (n.d.).
  • managing side reactions in piperidine functionalization - Benchchem. (n.d.).
  • Technical Support Center: Efficient Synthesis of Substituted Piperidines - Benchchem. (n.d.).
  • Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis - Benchchem. (n.d.).
  • Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(7), 143-148.
  • Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium - PMC. (n.d.).
  • Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • Singer, G. M., & Lijinsky, W. (1974). Steric Effects in the Nitrosation of Piperidines1. Cancer Research, 34(5), 1079–1081.
  • Technical Support Center: Optimization of Piperidine Ring Formation - Benchchem. (n.d.).
  • Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Protecting Agents - TCI Chemicals. (n.d.).
  • Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts | Request PDF - ResearchGate. (n.d.).
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. (n.d.).
  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines - Benchchem. (n.d.).
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds - ResearchGate. (n.d.).
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • The use of the aza-Diels–Alder reaction in the synthesis of pinidine and other piperidine alkaloids | Request PDF - ResearchGate. (n.d.).
  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC. (n.d.).
  • Efficient Asymmetric Hydrogenation of Pyridines. (n.d.).
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.).
  • Preparation of Piperidines, Part 1: Substituted at Position 2 - YouTube. (n.d.).
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (n.d.).
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • common challenges in working with piperidine-based compounds - Benchchem. (n.d.).
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Selecting Orthogonal Building Blocks - Sigma-Aldrich. (n.d.).
  • A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor - ThalesNano. (n.d.).
  • Pictet–Spengler reaction - Wikipedia. (n.d.).
  • The Asymmetric Aza-silyl-Prins Reaction: Synthesis of Enantiopure Piperidines | Organic Letters - ACS Publications. (n.d.).
  • Optimized synthesis of 7-aza-indazoles by Diels–Alder cascade and associated process safety - ChemRxiv. (n.d.).
  • Preparation of Piperidines, Part 2: Substituted at Position 3 - YouTube. (n.d.).
  • Steric Effects on the Configuration of the Nitrogen In Piperidine | PPTX - Slideshare. (n.d.).
  • Basicity of amines of the piperidine series and dependence of the basicity upon steric and polar factors - R Discovery. (n.d.).
  • Synthesis of piperidinones by an aza Diels-Alder reaction. - ResearchGate. (n.d.).
  • Pictet-Spengler Reaction - J&K Scientific LLC. (n.d.).
  • Reductive Amination in the Synthesis of Pharmaceuticals | Chemical Reviews. (n.d.).
  • Reductive amination difficulties - poor conversion : r/Chempros - Reddit. (n.d.).
  • Piperidine Synthesis. - DTIC. (n.d.).
  • Reductive Amination, and How It Works - Master Organic Chemistry. (n.d.).
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Stability of (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling this chiral building block. Understanding its stability under various conditions is critical for successful synthesis, purification, formulation, and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate?

The main stability concerns for this molecule revolve around its two key functional groups: the methyl ester and the β-hydroxy group, as well as the stereochemistry at the C3 and C4 positions. The primary degradation pathways to be aware of are:

  • Ester Hydrolysis: Cleavage of the methyl ester to form the corresponding carboxylic acid. This can be catalyzed by both acid and base.

  • Epimerization: Inversion of the stereochemistry at either the C3 or C4 position, which can lead to the formation of diastereomers. This is a significant risk, particularly under basic conditions.

  • Lactamization: Intramolecular cyclization between the hydroxyl group and the ester, though less common, can occur under certain conditions to form a bicyclic lactone, which could potentially rearrange.

Q2: My compound is showing a new, more polar spot on TLC/HPLC after basic workup. What is likely happening?

This is a classic sign of ester hydrolysis. Basic conditions, such as using sodium hydroxide or potassium carbonate in aqueous solutions, readily catalyze the saponification of the methyl ester to the corresponding carboxylate salt.[1] This salt is significantly more polar than the starting ester, causing it to have a lower Rf value on a normal-phase TLC plate or a shorter retention time on a reverse-phase HPLC column.

Q3: I am concerned about maintaining the stereochemical integrity of my (3R,4R) diastereomer. Which conditions should I be most cautious with?

You should be most cautious with basic conditions, even mild ones.[2] Bases can facilitate epimerization at the C4 position, which is adjacent to the ester carbonyl. The mechanism involves the deprotonation of the C4 proton to form a planar enolate intermediate.[2] Reprotonation of this intermediate can occur from either face, leading to a mixture of the original (3R,4R) and the epimerized (3R,4S) diastereomers. The C3 position is less prone to direct epimerization under these conditions as it lacks an adjacent activating group.

Troubleshooting Guides

Issue 1: Unexpected Loss of Compound and Formation of Multiple Products During Amine Coupling Reaction

Symptoms:

  • You are attempting to perform a reaction at the piperidine nitrogen (e.g., acylation, alkylation) under basic conditions (e.g., using triethylamine, DIPEA, or K₂CO₃).

  • Your reaction yield is low, and you observe multiple new spots on your analytical chromatogram, some of which may be more polar.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Concurrent Ester Hydrolysis The basic conditions required for the amine reaction are also promoting the hydrolysis of the methyl ester.1. Use a Non-Nucleophilic Base: Switch to a sterically hindered, non-nucleophilic base like 2,6-lutidine or proton sponge if compatible with your reaction. 2. Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0°C or -20°C) to slow down the rate of hydrolysis. 3. Protecting Group Strategy: If feasible, consider using a more robust ester protecting group, such as a tert-butyl ester, which is more resistant to basic hydrolysis.
Epimerization at C4 The basic conditions are causing epimerization at the C4 position, leading to the formation of the (3R,4S) diastereomer.1. Milder Base and Shorter Reaction Time: Use the mildest base possible and monitor the reaction closely to minimize reaction time. 2. Re-evaluate the Synthetic Route: It may be more strategic to perform the N-functionalization at an earlier stage of the synthesis before the introduction of the ester.
Lactam Formation Under certain conditions, particularly with heating, the piperidine nitrogen could potentially act as a nucleophile towards the ester, leading to lactam formation. This is more likely if the nitrogen is unprotected.1. Protect the Piperidine Nitrogen: If your synthesis allows, protect the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) before performing reactions that require heat or strong bases. This will prevent its nucleophilic attack.
Issue 2: Compound Degradation During Purification by Silica Gel Chromatography

Symptoms:

  • Your starting material appears pure by NMR, but after silica gel chromatography, you observe new impurities or a lower overall yield.

  • Streaking or tailing of the product spot on the TLC plate.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Acid-Catalyzed Hydrolysis on Silica Standard silica gel is slightly acidic and can catalyze the hydrolysis of the ester, especially if using protic solvents like methanol in the mobile phase.1. Neutralize the Silica: Prepare a slurry of the silica gel in the mobile phase and add a small amount of a volatile base, such as triethylamine (~0.1-1%), to neutralize the acidic sites. 2. Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a bonded-phase silica gel.
On-Column Epimerization While less common than under basic conditions, prolonged exposure to the silica surface could potentially contribute to minor epimerization.1. Run the Column Quickly: Do not let the compound sit on the column for an extended period. 2. Use a Less Polar Solvent System: If possible, use a less polar mobile phase to elute the compound faster.

In-Depth Technical Analysis

Mechanism of Base-Catalyzed Epimerization

The primary concern for the stereochemical stability of (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate is base-catalyzed epimerization at the C4 position. The process is initiated by the abstraction of the proton at C4, which is acidic due to the electron-withdrawing effect of the adjacent ester carbonyl group. This results in the formation of a planar, achiral enolate intermediate. Subsequent protonation of this intermediate can occur from either the top or bottom face, leading to a mixture of diastereomers.

cluster_main Base-Catalyzed Epimerization at C4 start (3R,4R)-isomer enolate Planar Enolate Intermediate start->enolate + Base (-H⁺) enolate->start + H⁺ epimer (3R,4S)-isomer (Epimer) enolate->epimer + H⁺

Caption: Base-catalyzed epimerization at C4 proceeds via a planar enolate intermediate.

Hydrolysis: A pH-Dependent Process

The rate of ester hydrolysis is highly dependent on pH and temperature.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible.[1]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon in an irreversible reaction.[1] The resulting carboxylic acid is deprotonated to form a carboxylate salt, which drives the reaction to completion.

cluster_workflow Ester Hydrolysis Pathways start_mol (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate acid_path Acidic Conditions (e.g., HCl, H₂SO₄) start_mol->acid_path base_path Basic Conditions (e.g., NaOH, LiOH) start_mol->base_path acid_product (3R,4R)-3-Hydroxypiperidine -4-carboxylic acid acid_path->acid_product Reversible base_product (3R,4R)-3-Hydroxypiperidine -4-carboxylate salt base_path->base_product Irreversible

Caption: Overview of acid and base-catalyzed hydrolysis pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[3][4]

1. Sample Preparation:

  • Prepare a stock solution of (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

  • Control Sample: Keep 1 mL of the stock solution mixed with 1 mL of purified water at 4°C.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all samples, including the control, by a suitable HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Identify and quantify the degradation products.

  • Calculate the percentage of degradation. Aim for 5-20% degradation for optimal results.[4]

cluster_protocol Forced Degradation Workflow prep Prepare 1 mg/mL Stock Solution stress Apply Stress Conditions (Acid, Base, Heat, etc.) prep->stress analyze Neutralize & Dilute stress->analyze hplc HPLC Analysis analyze->hplc evaluate Evaluate Degradation & Identify Products hplc->evaluate

Caption: Workflow for a forced degradation study.

References

  • Hu, K. S., et al. (2011). Thermodynamics and kinetics of the hydrolysis. Atmospheric Chemistry and Physics. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of functionalized 3-hydroxypiperidines. Available at: [Link]

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC. Available at: [Link]

  • BioProcess International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Alhassan, M. I., et al. (2025). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. National Center for Biotechnology Information. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]

  • RSC Publishing. (n.d.). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. Available at: [Link]

  • Wang, Z. G., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. Available at: [Link]

  • ResearchGate. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Available at: [Link]

  • Google Patents. (n.d.). Method of reducing 3-hydroxypyridine and its derivatives.
  • National Center for Biotechnology Information. (n.d.). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Available at: [Link]

  • ProQuest. (n.d.). Synthesis and Biosynthesis of 3-Hydroxy-β-Lactam Antibiotics. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). TERT-BUTYL (3R,4S)-4-(AMINOMETHYL)-3-HYDROXYPIPERIDINE-1-CARBOXYLATE. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. Available at: [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate.
  • MDPI. (2023). Epimerisation in Peptide Synthesis. Available at: [Link]

  • MDPI. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist. Available at: [Link]

  • ResearchGate. (2026). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]

  • Radboud University Repository. (n.d.). Chemoenzymatic Formation of Hydroxypiperidines. Available at: [Link]

  • ResearchGate. (n.d.). Kinetics of the hydrolysis and perhydrolysis of tetraacetylethylenediamine, a peroxide bleach activator. Available at: [Link]

Sources

Technical Support Center: Navigating the Removal of Stubborn Protecting Groups in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced piperidine synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the complex challenges researchers, scientists, and drug development professionals face when cleaving notoriously stubborn protecting groups from the piperidine nitrogen. This resource is structured as a series of troubleshooting questions and in-depth answers, providing not just the "how" but the critical "why" behind each experimental choice.

The Challenge of N-Boc Deprotection

The tert-butoxycarbonyl (Boc) group is ubiquitous due to its general stability and ease of installation. However, its removal can be problematic, especially in the presence of other acid-sensitive functionalities.

Question 1: My N-Boc deprotection is sluggish or incomplete. What are the common causes and how can I resolve this?

Incomplete N-Boc deprotection is a frequent issue stemming from several factors related to the acid-catalyzed cleavage mechanism.[1] The reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and a proton. If any step in this equilibrium-driven process is inefficient, the reaction will stall.

Common Causes & Troubleshooting Steps:

  • Insufficient Acid Strength or Stoichiometry : The most common culprit is a failure to achieve the necessary acidic conditions to drive the reaction forward.[1][2]

    • Solution : Gradually increase the equivalents of acid (e.g., trifluoroacetic acid - TFA) or switch to a stronger acid system like 4M HCl in 1,4-dioxane.[2]

  • Reaction Temperature and Time : While many deprotections work well at room temperature, sterically hindered or electron-deficient piperidines can be less reactive.[1][2]

    • Solution : If the reaction is slow at room temperature, consider gentle heating to 40-50°C.[1][2] Always monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid degradation.[2]

  • Solvent Choice : The solvent can significantly influence reaction rates and solubility.[2]

    • Solution : Dichloromethane (DCM) is standard, but if issues persist, switching to a protic solvent like methanol with HCl can be effective.[1] For substrates where the resulting piperidinium salt is poorly soluble, 1,4-dioxane is an excellent choice, often providing the crystalline HCl salt directly.[2]

Boc_Troubleshooting start Reaction Sluggish? acid Increase Acid Conc. or Equivalents start->acid Yes temp Gently Heat (40-50 °C) acid->temp Still Slow complete Reaction Complete acid->complete Success solvent Change Solvent (e.g., HCl in Dioxane) temp->solvent Still Slow temp->complete Success solvent->complete Success

Caption: Troubleshooting workflow for incomplete N-Boc deprotection.

Question 2: My starting material contains other acid-sensitive functional groups. How can I selectively deprotect the N-Boc group?

This is a classic challenge of orthogonal protection. When standard strong acid conditions (e.g., 50% TFA in DCM) risk cleaving other groups like tert-butyl ethers or esters, a more nuanced approach is required.

  • Milder Acidic Conditions : Using weaker acids or more dilute solutions of strong acids can sometimes achieve the desired selectivity. However, this often requires careful optimization of reaction time and temperature.

  • Thermal Deprotection : An acid-free alternative is thermal cleavage, which is particularly suitable for sensitive substrates.[2] Heating the N-Boc piperidine in a high-boiling polar solvent like methanol or trifluoroethanol (TFE) can effect deprotection, often requiring temperatures between 150-240°C, which can be achieved safely in a continuous flow reactor or with microwave irradiation.[2][3]

MethodReagents & ConditionsAdvantagesDisadvantages
Strong Acid TFA (20-50%) in DCM, RT, 1-3hFast, reliable, volatile byproductNot suitable for other acid-labile groups
Milder Acid 4M HCl in 1,4-Dioxane, RT, 0.5-2hOften provides crystalline HCl saltCan still cleave highly sensitive groups
Thermal Methanol or TFE, 150-240°C, 30-60 minAcid-free, good for sensitive substratesRequires high temperatures, potential for side reactions
Experimental Protocols
Protocol 1: Standard N-Boc Deprotection with TFA in DCM[2]
  • Dissolve the N-Boc piperidine (1.0 equiv) in dichloromethane (DCM) to a concentration of 0.1–0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10–20 equivalents, or as a 20-50% v/v solution in DCM).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor progress by TLC or LC-MS until the starting material is consumed (typically 1–3 hours).

  • Workup (Free Base) : Concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize excess acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Workup (TFA Salt) : Concentrate the reaction mixture under reduced pressure. The resulting piperidinium trifluoroacetate salt can often be used directly in the next step without further purification.

Overcoming Hurdles in N-Cbz Deprotection

The benzyloxycarbonyl (Cbz or Z) group is a stalwart protecting group, especially in peptide chemistry.[4] Its removal via catalytic hydrogenation is typically clean, but not without common pitfalls.

Question 1: My catalytic hydrogenation for Cbz removal is slow or has stalled completely. What is happening?

This is almost always due to catalyst poisoning. The secondary piperidine product is a Lewis base and can strongly adsorb to the surface of the palladium catalyst, blocking the active sites and preventing further reaction.[5][6]

Troubleshooting Strategies:

  • Acid Addition : The simplest solution is to add a stoichiometric amount of a non-coordinating acid (e.g., acetic acid, or 1-2 equivalents of HCl).[5] The acid protonates the product amine, forming a salt that no longer binds to the catalyst surface. A neutralization step will be required during workup.[5]

  • Use a More Robust Catalyst : Pearlman's catalyst, 20% Pd(OH)₂/C, is often more effective than standard Pd/C for N-debenzylation and is less prone to poisoning.[5] It can be particularly useful for substrates where Pd/C is sluggish.[5]

  • Check Catalyst Quality and Loading : Ensure you are using a high-quality catalyst from a reputable supplier. If poisoning is severe, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can sometimes overcome the issue.[5]

Question 2: My molecule contains functional groups sensitive to reduction, such as alkenes or nitro groups. How can I remove the Cbz group without affecting them?

When catalytic hydrogenation is not an option, the Cbz group's lability to strong acids provides an excellent orthogonal removal strategy.[4]

  • Acidic Cleavage : A solution of hydrogen bromide in acetic acid (HBr/AcOH) is the classic reagent for this transformation.[4][7] This method is robust but very harsh. Lewis acids such as AlCl₃ or TMSI can also be used, sometimes offering milder conditions.[7]

Cbz_Deprotection_Decision start Need to Remove N-Cbz Group check_reducible Are other reducible groups present? (alkenes, alkynes, NO2) start->check_reducible hydrogenolysis Use Catalytic Hydrogenolysis (Pd/C, H2 or CTH) check_reducible->hydrogenolysis No acid_cleavage Use Acidic Cleavage (e.g., HBr/AcOH) check_reducible->acid_cleavage Yes check_poisoning Reaction Stalled? hydrogenolysis->check_poisoning add_acid Add Stoichiometric Acid (e.g., AcOH) check_poisoning->add_acid Yes pearlmans Use Pearlman's Catalyst (Pd(OH)2/C) add_acid->pearlmans Still Stalled

Caption: Decision tree for selecting an N-Cbz deprotection method.

Experimental Protocols
Protocol 2: Catalytic Transfer Hydrogenation (CTH) of N-Cbz Piperidine[5]
  • Dissolve the N-Cbz piperidine (1.0 equiv) in methanol or ethanol (approx. 0.1 M).

  • Carefully add 10% Pd/C (10-20% by weight of the starting material).

  • Add ammonium formate (4-5 equivalents) in portions. The reaction is often exothermic.

  • Stir the mixture at room temperature or heat gently (e.g., 40-60°C). Microwave irradiation can significantly accelerate the reaction.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with methanol and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad thoroughly with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected piperidine. An aqueous workup may be necessary to remove ammonium salts.

The Formidable N-Tosyl Protecting Group

The p-toluenesulfonyl (tosyl, Ts) group is one of the most robust amine protecting groups, valued for its stability in a wide range of conditions.[8] This same stability, however, makes its removal notoriously difficult, often requiring harsh conditions.[8][9]

Question 1: Why is the N-Tosyl group so difficult to remove, and what are the most reliable methods?

The stability of the N-tosyl group arises from the strong, electron-deficient N-S bond.[10] Cleavage requires potent reagents capable of either harsh acidic hydrolysis or reductive cleavage.

Primary Deprotection Categories:

  • Reductive Cleavage : This is often the preferred route.

    • Dissolving Metal Reductions : Conditions like sodium in liquid ammonia (Na/NH₃) are classic but require specialized equipment.

    • Magnesium in Methanol : A widely used and more practical method involves refluxing with an excess of magnesium turnings in dry methanol.[8] Sonication can often accelerate this reaction.[8]

    • Samarium (II) Iodide (SmI₂) : SmI₂ is a powerful single-electron transfer reagent that can cleave the N-S bond under mild, neutral conditions.[9][10] The combination of SmI₂ with an amine and water can lead to near-instantaneous deprotection at room temperature.[9][11][12]

  • Acidic Hydrolysis : This method is effective but often requires extreme conditions.

    • HBr in Acetic Acid : Refluxing in 33-48% HBr/AcOH, often with a scavenger like phenol, is a common protocol.[8] These conditions are not suitable for substrates with other acid-labile groups.[8]

MethodReagents & ConditionsAdvantagesDisadvantages
Mg/MeOH Mg turnings, anhydrous MeOH, refluxOperationally simple, avoids strong acidCan be slow, requires large excess of Mg
SmI₂/Amine/H₂O SmI₂, THF, Pyrrolidine, H₂O, RTExtremely fast, mild, neutral conditionsSmI₂ is air/moisture sensitive, expensive
HBr/AcOH 33% HBr in AcOH, Phenol, 90°CPotent, effective for stubborn casesExtremely harsh acidic conditions
Experimental Protocols
Protocol 3: N-Tosyl Deprotection with Magnesium in Methanol[8]
  • In a round-bottom flask, dissolve the N-tosyl piperidine derivative (1.0 equiv) in anhydrous methanol.

  • Add an excess of magnesium turnings (typically 10-20 equivalents).

  • Stir the suspension at room temperature or heat to reflux. The reaction can be placed in an ultrasonic bath to facilitate initiation and increase the rate.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture and carefully quench with saturated aqueous ammonium chloride solution.

  • Filter the mixture to remove magnesium salts and concentrate the filtrate.

  • Perform a standard aqueous workup and extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate). Purify by column chromatography if necessary.

Protocol 4: Instantaneous N-Tosyl Deprotection with SmI₂[9]
  • To a solution of the N-tosyl piperidine (1.0 equiv) in THF, add a solution of samarium(II) iodide (0.1 M in THF, ~2.5 equiv) at room temperature.

  • Add water (3 equiv relative to SmI₂) and an amine such as pyrrolidine or triethylamine (2 equiv relative to SmI₂).

  • The reaction is typically instantaneous (complete in seconds). Monitor by TLC or GC to confirm.

  • Quench the reaction with a saturated solution of potassium sodium tartrate (Rochelle's salt) and stir until the color dissipates.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, filter, and concentrate.

References

  • Ankner, T., & Hilmersson, G. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Organic Letters, 11(3), 503-506. [Link]

  • Ankner, T., & Hilmersson, G. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. Semantic Scholar. Corpus ID: 36378536. [Link]

  • ResearchGate. (n.d.). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation | Request PDF. Retrieved from [Link]

  • Ankner, T., & Hilmersson, G. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. PubMed. [Link]

  • O'Brien, P., & Wiberg, K. B. (2010). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. Journal of the American Chemical Society, 132(29), 10223-10225. [Link]

  • ResearchGate. (n.d.). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Retrieved from [Link]

  • Warshawsky, A. M., Patel, M. V., & Chen, T.-M. (1995). Synthesis of N,N'-Orthogonally Protected (S)-Piperazine-2-carboxylic Acid. The Journal of Organic Chemistry, 60(20), 6438-6439. [Link]

  • Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound. Retrieved from [Link]

  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotection. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Journal of Organic Chemistry. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. [Link]

  • PMC. (n.d.). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. [Link]

  • Organic Process Research & Development. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

  • Synfacts. (2001). Expeditious Deprotection of N-Benzyloxycarbonyl and N-Benzyl Derivatives. [Link]

  • PMC. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • PubMed. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • Science of Synthesis. (n.d.). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. [Link]

  • Royal Society of Chemistry. (n.d.). N–S bond cleavage of tosyl hydrazones by dual reactive arynes: synthesis of diaryl sulfones, spiro[indazole-3,3′-indolin]-2′-one, and N-phenyl sulfonohydrazides. [Link]

  • Bentham Science. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. [Link]

  • Bentham Science. (n.d.). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. [Link]

  • Springer. (n.d.). Methods for Removing the Fmoc Group. [Link]

  • AAPPTec. (n.d.). Boc Resin Cleavage Protocol. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • SciSpace. (n.d.). A simple and mild method for the removal of the NIm-tosyl protecting group. [Link]

  • PMC. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • MDPI. (2019). Selective C-N σ Bond Cleavage in Azetidinyl Amides under Transition Metal-Free Conditions. [Link]

  • PMC. (n.d.). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. [Link]

Sources

Catalyst poisoning in the hydrogenation of pyridine precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Catalytic Hydrogenation. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome one of the most notorious challenges in pharmaceutical synthesis: the deactivation and poisoning of catalysts during the reduction of planar pyridines to sp3-rich piperidines.

Below, you will find mechanistically grounded FAQs, a diagnostic workflow, quantitative data matrices, and self-validating experimental protocols to get your stalled reactions back on track.

Part 1: Diagnostic FAQ & Mechanistic Insights

Q1: My Pd/C-catalyzed pyridine hydrogenation stalls at ~50% conversion, even with highly purified feedstock. Why is the catalyst dying? A1: You are likely experiencing product inhibition , not impurity poisoning. The hydrogenation product, piperidine, is significantly more basic than the pyridine precursor. The sp3-hybridized nitrogen in piperidine possesses a highly localized lone pair of electrons that strongly coordinates to the empty d-orbitals of active metal sites (e.g., Pd, Pt)[1]. This effectively blocks hydrogen activation and substrate binding.

  • The Fix: Introduce an acidic additive (such as glacial acetic acid) to the reaction mixture. The acid protonates the basic nitrogen, forming a piperidinium salt. This ties up the lone pair, preventing it from coordinating to the catalyst surface and dramatically accelerating the reaction[2].

  • Scientist's Note: Prefer acetic acid over HCl for Pd/C systems, as chloride ions can act as mild competitive poisons[1].

Q2: We are using a homogeneous molybdenum pincer catalyst, but the reaction fails to initiate. What is the mechanism of deactivation here? A2: For homogeneous catalysts, such as pyridine(diimine) molybdenum or iron complexes, the pyridine substrate itself can act as a poison via off-cycle C–H activation . Instead of undergoing hydrogenation, the pyridine undergoes oxidative addition at the 2-position (C–H activation) to the metal center, forming a highly stable, catalytically inactive metallacycle[3].

  • The Fix: Consider switching to an Iridium(III)-catalyzed ionic hydrogenation system. Ir(III) systems are highly robust against aromatic stability and nitrogen poisoning, allowing for the reduction of multi-substituted pyridines at low catalyst loadings while leaving sensitive groups (nitro, azido, alkynyl) intact[4].

Q3: Can the choice of solvent lead to catalyst poisoning? A3: Yes. While alcoholic solvents are standard for reductions, specific alcohols like ethanol have been documented to induce severe, solvent-driven catalyst deactivation in Pd/C-catalyzed hydrogenations[5].

  • The Fix: If you observe unexplained deactivation in ethanol, switch to aprotic solvents (e.g., THF, EtOAc) or strictly controlled protic environments (e.g., methanol with acetic acid)[2][5].

Q4: How do trace feedstock impurities affect piperidine hydrogenation? A4: Trace impurities such as sulfur compounds (thiophenes, thiols), heavy metals (lead, arsenic), and carbon monoxide act as severe, irreversible poisons[1]. Unlike product inhibition, which is a reversible equilibrium, sulfur irreversibly chemisorbs to precious metals to form metal sulfides, permanently destroying the active sites.

Part 2: Troubleshooting Workflow & Logic

CatalystPoisoning A Reaction Stalls / Low Conversion B Analyze Reaction Kinetics A->B C1 Immediate Low Activity (Trace Impurities) B->C1 C2 Activity Drops Over Time (Product Inhibition) B->C2 C3 Homogeneous Catalyst (Off-Cycle Binding) B->C3 D1 Purify Feedstock / Guard Bed (Remove S, Heavy Metals) C1->D1 D2 Add Acid (e.g., AcOH) Form Piperidinium Salt C2->D2 D3 Use Ir(III) Ionic Hydrogenation or Tune Ligand Sterics C3->D3

Diagnostic workflow for identifying and mitigating pyridine hydrogenation catalyst deactivation.

Part 3: Quantitative Troubleshooting Matrix

Poison / InhibitorSourceDeactivation MechanismMitigation StrategyImpact Severity
Piperidine Reaction ProductStrong Lewis base coordination of sp3 N-lone pair to metal d-orbitals[1].Add 1.1 eq AcOH to form piperidinium salt[2].High (Progressive stalling)
Sulfur Compounds Feedstock ImpuritiesIrreversible chemisorption and formation of metal sulfides[1].Pre-treat feed with carbon/CuO guard beds.Critical (Immediate death)
Pyridine (Homogeneous) SubstrateOff-cycle C–H activation at the 2-position forming stable metallacycles[3].Switch to Ir(III) ionic hydrogenation[4].High (Failure to initiate)
Ethanol SolventSolvent-induced surface deactivation of Pd/C[5].Switch to aprotic solvents (THF) or Methanol.Moderate (Reduced kinetics)
Halides (Cl-, Br-) Reactants / SolventsMild competitive adsorption at active metal sites[1].Wash feedstock; increase catalyst loading.Low to Moderate

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must rely on self-validating systems. The following protocol uses internal logic controls to definitively isolate the root cause of a stalled reaction without relying on external assumptions.

Protocol 1: Acid-Modulated Kinetic Profiling (Diagnosing Product Inhibition vs. Impurities)

Objective: Differentiate between irreversible trace impurity poisoning and reversible product inhibition.

Step-by-Step Methodology:

  • Reactor Setup: Prepare three parallel pressure reactors (A, B, and C) under identical temperature and H2 pressure parameters.

  • Formulation:

    • Reactor A (Baseline Control): Substrate (Pyridine) + 5% Pd/C Catalyst + Solvent (Methanol).

    • Reactor B (Acid Rescue Test): Substrate + 5% Pd/C Catalyst + Solvent + 1.1 equivalents of Glacial Acetic Acid[2].

    • Reactor C (Poison Spike Test): Substrate + 5% Pd/C Catalyst + Solvent + 20 mol% highly purified Piperidine[1].

  • Execution: Pressurize all reactors with H2 and monitor hydrogen uptake continuously via mass flow controllers.

  • Self-Validating Logic Matrix:

    • Scenario 1 (Product Inhibition): If Reactor A stalls at 50%, Reactor B reaches 100% completion, and Reactor C stalls immediately, the root cause is definitively proven to be piperidine product inhibition. The acid in Reactor B successfully protonated the amine, preventing coordination.

    • Scenario 2 (Feedstock Impurity): If Reactors A, B, and C all stall immediately with near-zero H2 uptake, the root cause is irreversible feedstock poisoning (e.g., sulfur or heavy metals). Acid addition cannot rescue a sulfur-poisoned catalyst. Proceed to Protocol 2.

Protocol 2: Feedstock Impurity Screening and Remediation

Objective: Identify and remove volatile catalytic poisons from the feedstock[1].

Step-by-Step Methodology:

  • Analytical Screening: Dilute the liquid pyridine starting material in high-purity hexane. Analyze via GC-MS using a non-polar column. Utilize target ion extraction specifically for sulfur isotopes (e.g., thiophenes) and halogenated species.

  • Physical Remediation: If impurities are detected, perform a vacuum distillation of the pyridine precursor to remove heavy, non-volatile poisons.

  • Chemical Scavenging: Pass the distilled substrate through a continuous-flow guard bed packed with a dual-layer of activated carbon (for organic impurities) and a zinc oxide/copper oxide mixture (to chemisorb trace sulfur).

  • Validation: Re-run Reactor A from Protocol 1 using the remediated feedstock. Restoration of the expected kinetic profile validates the successful removal of the poison.

Sources

Validation & Comparative

Comprehensive Comparison Guide: Biological Activity & Resolution of (3R,4R)- vs (3S,4S)-Methyl 3-hydroxypiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter chiral scaffolds that dictate the success or failure of a therapeutic program. Methyl 3-hydroxypiperidine-4-carboxylate is a privileged, bifunctional building block. As a standalone small molecule, it is biologically inert; however, its true biological activity is realized when it is incorporated into larger pharmacophores.

The relative stereochemistry at the C3 (hydroxyl) and C4 (carboxylate) positions profoundly impacts the 3D trajectory of pendant groups. The (3R,4R) and (3S,4S) enantiomers represent the cis configuration of this ring system[1]. This guide objectively compares these two enantiomers, detailing how their spatial geometry translates to downstream biological target affinity, and provides field-proven methodologies for their isolation.

Stereochemical Impact on Biological Target Affinity

In modern structure-based drug design, the piperidine ring rarely acts as the primary pharmacophore. Instead, it serves as a rigid vector that projects binding motifs into specific protein sub-pockets. The cis relationship in the (3R,4R) and (3S,4S) enantiomers forces the substituents into an axial-equatorial or equatorial-axial conformation, restricting the flexibility of the molecule.

The Eutomer vs. Distomer Paradigm

When these scaffolds are elaborated into mature drugs—such as RORγt inverse agonists for autoimmune diseases[2] or RET kinase inhibitors for oncology[3]—the enantiomers exhibit a stark "eutomer" (active) and "distomer" (inactive) relationship.

  • (3R,4R)-Enantiomer (Typically the Eutomer): In the context of RORγt inhibitors, the (3R,4R) configuration optimally projects bulky hydrophobic pendant groups deep into the lipophilic ligand-binding domain (LBD). This precise fit induces a conformational change that recruits co-repressors, effectively halting the transcription of IL-17 and suppressing Th17-mediated autoimmune responses[2].

  • (3S,4S)-Enantiomer (Typically the Distomer): The mirror-image geometry of the (3S,4S) enantiomer projects the same pharmacophores in the opposite spatial direction. This results in severe steric clashes with the receptor wall or forces the binding motifs into solvent-exposed regions, leading to a precipitous drop in binding affinity (often >100-fold decrease).

Target_Binding Th17 Th17 Cell Differentiation IL17 IL-17 Production Th17->IL17 Secretes RORgt RORγt Receptor RORgt->Th17 Promotes Autoimmune Autoimmune Disease IL17->Autoimmune Drives Drug (3R,4R)-Eutomer Derivative Drug->RORgt Inverse Agonism

Caption: RORγt pathway modulation by (3R,4R)-piperidine derivatives.

Comparative Quantitative Data

To facilitate rational selection in synthetic planning, the pharmacological and physicochemical parameters of the enantiomers, alongside the metrics required for their enzymatic resolution, are summarized below.

Table 1: Pharmacological & Structural Profiling of Downstream Derivatives

Parameter(3R,4R)-Enantiomer Scaffold(3S,4S)-Enantiomer ScaffoldCausality / Impact
Relative Stereochemistry ciscisDictates axial-equatorial vs equatorial-axial conformation.
Receptor Pocket Fit Optimal (Eutomer)Sub-optimal (Distomer)(3R,4R) vectors align with lipophilic clefts in targets like RORγt.
Downstream IC₅₀ (Typical) < 10 nM> 1000 nMSteric clashes in the (3S,4S) configuration prevent deep pocket insertion.
Biological Role Target InhibitionInactive ControlUsed to validate on-target mechanism of action in cellular assays.

Table 2: CAL-A Enzymatic Kinetic Resolution Parameters [4]

ParameterValue / ReagentMechanistic Rationale
Biocatalyst Candida antarctica Lipase AActive site accommodates bulky cis-piperidine scaffolds better than standard lipases.
Acyl Donor Vinyl propanoateIrreversible transesterification; enol leaving group tautomerizes, driving equilibrium.
Solvent Diisopropyl ether (DIPE)Hydrophobic environment preserves enzyme hydration shell and structural integrity.
Temperature 3 °CLower thermal kinetics maximize enantiomeric discrimination (E-value = 75).

Experimental Workflows: Enantiomeric Resolution & Validation

Because asymmetric synthesis of these highly functionalized piperidines can be lengthy and low-yielding, the industry standard is to synthesize the racemic cis-mixture and separate the enantiomers via Enzymatic Kinetic Resolution [4].

Protocol: CAL-A Catalyzed Kinetic Resolution

Objective: Isolate pure (3R,4R) and (3S,4S) enantiomers from the racemic cis mixture.

Step 1: Substrate Preparation & Protection

  • Action: Protect the piperidine nitrogen of rac-cis-methyl 3-hydroxypiperidine-4-carboxylate using benzyl bromide (BnBr) and K₂CO₃ in DMF to yield the N-benzyl derivative.

  • Causality: The secondary amine can interfere with the lipase's active site or undergo unwanted background acylation. N-benzylation increases the hydrophobicity of the substrate, enhancing its solubility in the organic solvent (DIPE) required for the subsequent biocatalytic step[1].

Step 2: Biocatalytic Acylation

  • Action: Dissolve the N-benzyl racemate in DIPE. Add vinyl propanoate (3.0 eq) and immobilized Candida antarctica Lipase A (CAL-A). Stir the suspension at 3 °C.

  • Causality: CAL-A exhibits high enantioselectivity (E = 75) specifically for the (3R,4R) enantiomer. The low temperature (3 °C) suppresses non-specific background acylation, maximizing the thermodynamic difference in transition state energies between the two enantiomers. Vinyl propanoate acts as an irreversible acyl donor because the leaving group (vinyl alcohol) immediately tautomerizes to acetaldehyde, preventing the reverse reaction[4].

Step 3: Chromatographic Divergence

  • Action: Filter off the immobilized enzyme. Concentrate the filtrate and separate via silica gel flash chromatography using a Hexane/Ethyl Acetate gradient.

  • Causality: The enzymatically acylated (3R,4R)-propanoate is significantly less polar than the unreacted (3S,4S)-alcohol. This vast difference in polarity allows for robust, baseline separation on standard normal-phase silica, which is easily scalable.

Step 4: Hydrolysis & Deprotection

  • Action: Subject the isolated (3R,4R)-propanoate to mild basic hydrolysis (LiOH, MeOH/H₂O) to recover the (3R,4R)-alcohol. Finally, remove the N-benzyl group via Pd/C catalytic hydrogenation (H₂ balloon, MeOH)[2].

  • Causality: Mild LiOH is chosen over harsher bases (like NaOH at reflux) to prevent epimerization at the highly labile C4 position (which is alpha to the carboxylate). Pd/C hydrogenation cleanly yields the target methyl (3R,4R)-3-hydroxypiperidine-4-carboxylate without reducing the ester moiety.

Kinetic_Resolution Racemate rac-cis-Piperidine Scaffold Enzyme CAL-A Enzyme + Vinyl Propanoate Racemate->Enzyme Res1 (3R,4R)-Propanoate (Acylated) Enzyme->Res1 Enantioselective Res2 (3S,4S)-Alcohol (Unreacted) Enzyme->Res2 Unreacted Sep Silica Gel Chromatography Res1->Sep Res2->Sep Hydrolysis Mild Hydrolysis Sep->Hydrolysis Isolate Ester Final Pure (3R,4R)-Alcohol Hydrolysis->Final

Caption: Enzymatic kinetic resolution of cis-piperidine enantiomers using CAL-A.

System Validation: Chiral HPLC Monitoring

To ensure the kinetic resolution is a self-validating system, the reaction must be continuously monitored to prevent over-conversion, which would degrade the enantiomeric excess (ee) of the unreacted alcohol.

  • Method: Isocratic elution on a Chiralpak AD-H column; Mobile Phase: Hexane/Isopropanol (90:10); Flow rate: 1.0 mL/min; UV detection at 210 nm[1].

  • Causality: The amylose-based stationary phase provides distinct chiral recognition environments. The (3R,4R) and (3S,4S) enantiomers form transient diastereomeric complexes with the stationary phase via hydrogen bonding and dipole interactions. Monitoring the peak area ratio allows real-time calculation of the conversion rate ( c ), ensuring the reaction is quenched exactly at 50% conversion to maximize both yield and optical purity.

References

  • WO2014028600A2 - 3-AMINOCYCLOALKYL COMPOUNDS AS RORgammaT INHIBITORS AND USES THEREOF Source: Google Patents URL:[2]

  • US10227329B2 - Compounds useful for treating disorders related to RET Source: Google Patents URL:[3]

  • ETHYL 4-PIPERIDONE-3-CARBOXYLATE HYDROCHLORIDE (Enzyme-catalyzed kinetic resolution of piperidine hydroxy esters) Source: Lookchem / Solymar et al. (2007) URL:[Link][4]

  • Stereospecific microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate Source: Tetrahedron: Asymmetry / DOI.org URL:[Link][1]

Sources

A Senior Application Scientist's Guide to Chiral Catalysts for Piperidine Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of Chiral Piperidines

The piperidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of a significant percentage of FDA-approved pharmaceuticals.[1] Its prevalence in natural products and bioactive molecules underscores the importance of this N-heterocycle in molecular design.[1][2] However, the biological activity of these compounds is often intrinsically linked to their stereochemistry. The precise three-dimensional arrangement of substituents on the piperidine ring can dictate binding affinity, efficacy, and metabolic stability. Consequently, the development of robust, efficient, and highly stereoselective methods for synthesizing chiral piperidines is a critical objective for researchers in drug discovery and development.[3]

This guide provides a comparative analysis of the three principal catalytic strategies for asymmetric piperidine synthesis: transition-metal catalysis, organocatalysis, and biocatalysis. We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and provide detailed experimental protocols to bridge theory with practice. Our focus is on explaining the causality behind experimental choices, offering insights honed from field experience to empower researchers in selecting and optimizing the ideal catalytic system for their specific synthetic targets.

cluster_approaches Core Asymmetric Strategies Start Pyridine / Acyclic Precursors Metal Transition-Metal Catalysis Start->Metal Asymmetric Hydrogenation, Carbometalation, Cycloaddition Organo Organocatalysis Start->Organo Domino Reactions, [4+2] Annulations Bio Biocatalysis Start->Bio Enzymatic Cascades, Asymmetric Reduction Product Enantioenriched Piperidine Metal->Product Organo->Product Bio->Product

Figure 1: Overview of major catalytic routes to chiral piperidines.

Transition-Metal Catalysis: Power and Precision

Transition-metal catalysts, particularly those based on rhodium, iridium, and palladium, represent a powerful and versatile toolkit for asymmetric piperidine synthesis. These methods often rely on the design of sophisticated chiral ligands that create a well-defined chiral environment around the metal center, enabling high levels of stereocontrol.

Asymmetric Hydrogenation of Pyridines and Pyridiniums

The direct asymmetric hydrogenation of pyridines is an atom-economical route to chiral piperidines. However, the aromaticity of the pyridine ring makes it a challenging substrate, often requiring harsh conditions and leading to catalyst poisoning.[1] A more successful strategy involves the pre-activation of the pyridine ring by N-alkylation to form a pyridinium salt. This activation lowers the energy barrier for reduction.[1]

Mechanism Insight: The catalytic cycle typically involves the coordination of the pyridinium salt to the chiral metal complex (e.g., an Iridium-P,N ligand complex). Stereoselectivity is imparted during the hydride transfer from the metal to the C=N or C=C bond of the partially reduced ring. The choice of ligand is paramount; ligands like SEGPHOS or P-chiral bisphosphorus ligands create a rigid chiral pocket that dictates the facial selectivity of the hydrogenation.[4][5]

Rhodium-Catalyzed Reductive Transamination: A novel and powerful variation is the rhodium-catalyzed reductive transamination of pyridinium salts. This method cleverly uses a chiral primary amine (like phenylethylamine, PEA) not as a ligand, but as a reagent that replaces the original nitrogen of the pyridine ring while inducing chirality. This approach circumvents the need for expensive chiral ligands and high-pressure hydrogen gas, instead using formic acid as a convenient hydrogen source.[1] This strategy shows remarkable functional group tolerance, a common challenge in traditional hydrogenation.[1][4]

Rhodium-Catalyzed Asymmetric Carbometalation

A more recent and highly effective strategy involves a three-step sequence: partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction.[6][7] The key step is a reductive Heck-type reaction where a chiral rhodium catalyst mediates the coupling of an aryl or vinyl boronic acid to a dihydropyridine intermediate. This method provides access to valuable 3-substituted piperidines with high enantioselectivity and broad functional group tolerance.[6][7]

Causality in Action: The success of this reaction hinges on the choice of a C2-symmetric bisphosphine ligand. The ligand's structure controls the geometry of the rhodium center, which in turn dictates how the dihydropyridine substrate and the boronic acid couple, thereby establishing the crucial stereocenter.[7]

Comparative Data: Transition-Metal Catalysts
Catalyst SystemSubstrate TypeKey ProductYield (%)ee (%)drReference
[RhCp*Cl₂]₂ / (R)-PEAN-Benzyl-2-phenylpyridinium(2R, N-R)-Piperidine90>99>99:1[1][4]
[Rh(cod)(OH)]₂ / LigandPhenyl pyridine-1(2H)-carboxylate3-Aryl-tetrahydropyridine8196-[7]
Ir(I) / P,N-Ligand2-Substituted Pyridinium Salt2-Substituted Piperidineup to 99up to 99-[5]
Rh(I) / Chiral LigandAlkenyl isocyanate + AlkynePiperidinol Scaffold7598>19:1[8]
Pd / GF-PhosN-Tosylhydrazone + Vinyl iodide2-Substituted Piperidine45-93up to 93-[9]

Organocatalysis: The Metal-Free Alternative

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a compelling metal-free alternative that often features milder reaction conditions and operational simplicity.

Domino Michael/Aminalization Reactions

A prominent organocatalytic strategy for piperidine synthesis involves a domino (or cascade) reaction initiated by a Michael addition. Typically, an aldehyde and a nitro-olefin bearing an amino group are reacted in the presence of a chiral secondary amine catalyst, such as an O-TMS protected diphenylprolinol.[10][11]

Mechanism Insight: The catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. This enamine then undergoes a stereoselective Michael addition to the electron-deficient nitro-olefin. The resulting intermediate then undergoes an intramolecular cyclization and aminalization (or acetalization) to form the polysubstituted piperidine ring.[10] This elegant cascade allows for the formation of up to four contiguous stereocenters in a single pot with excellent enantioselectivity.[10] The steric bulk of the prolinol catalyst is crucial for controlling the facial selectivity of the Michael addition.

cluster_workflow Organocatalytic Domino Reaction Workflow Start Aldehyde + Nitro-olefin Cat Chiral Prolinol Catalyst Start->Cat Enamine Enamine Formation Cat->Enamine Michael Stereoselective Michael Addition Enamine->Michael Cyclize Intramolecular Aminalization Michael->Cyclize Product Polysubstituted Piperidine Cyclize->Product

Figure 2: Workflow for an organocatalytic domino synthesis of piperidines.

Comparative Data: Organocatalysts
CatalystReaction TypeKey ProductYield (%)ee (%)drReference
O-TMS diphenylprolinolMichael/AminalizationPolysubstituted Piperidine72-91>99up to 15:1[10]
9-amino-9-deoxy-epi-hydroquinineIntramolecular aza-Michael2,5,5-Trisubstituted Piperidine65-8591-99up to 88:12[12]
O-TMS diphenylprolinolMichael/Hemiaminal FormationFunctionalized PiperidineGood>90up to 19:1[11][13]
Chiral Phosphepine[4+2] AnnulationFunctionalized Piperidine909919:1[14]

Biocatalysis: Nature's Approach to Precision

Biocatalysis harnesses the power of enzymes to perform chemical transformations with unparalleled selectivity under mild, environmentally benign conditions.[2] For piperidine synthesis, imine reductases (IREDs) and reductive aminases are particularly valuable.[15]

Chemo-enzymatic and Multi-enzyme Cascades

A powerful approach combines chemical synthesis with biocatalysis. For instance, readily available pyridines can be chemically activated and partially reduced, with the key stereoselective step being performed by an enzyme.[2] One-pot, multi-enzyme cascades have also been designed where a set of compatible enzymes work in concert to convert simple starting materials, like keto acids, into chiral piperidines.[16]

Mechanism Insight: In a typical cascade, a carboxylic acid reductase (CAR) might convert a keto acid to a keto aldehyde, which is then aminated by a transaminase (ω-TA) to form a cyclic imine. The crucial final step is the stereoselective reduction of this imine by a chiral imine reductase (IRED) to yield the final piperidine product.[16] Scientists can often choose between (R)-selective and (S)-selective IREDs to access either enantiomer of the target molecule, showcasing the remarkable stereodivergence offered by biocatalysis.[15]

Comparative Data: Biocatalysts
Enzyme(s)Reaction TypeSubstrateYield (%)ee (%)Reference
IRED9 / IRED11Asymmetric Reductive AminationN-Boc-3-pyridinone98>99[15]
Amine Oxidase / Ene-Imine ReductaseChemo-enzymatic DearomatizationN-substituted tetrahydropyridine->99[2]
CAR / ω-TA / IREDOne-Pot CascadeKeto Acids76-92>99[16]

Experimental Protocols: From Paper to Practice

Trustworthiness Through Detail: The following protocols are representative examples of the catalytic systems discussed. They are presented with sufficient detail to be reproducible and include justifications for key steps, reflecting a self-validating system.

Protocol 1: Rh-Catalyzed Asymmetric Reductive Transamination[1][4]

Objective: To synthesize an enantiomerically pure 2-substituted piperidine from a pyridinium salt using a chiral amine.

  • Reactant Preparation: To a 25 mL round-bottom flask, add the N-benzyl-2-substituted-pyridinium salt (0.5 mmol, 1.0 equiv).

  • Solvent and Reagent Addition: Add a 15:1 mixture of dichloromethane (DCM) and water (4.0 mL). Add (R)-phenylethylamine (PEA) (10.0 equiv) followed by formic acid (24.0 equiv). Rationale: DCM is the primary organic solvent, while a small amount of water is crucial for the transamination mechanism. PEA is the chiral source, and formic acid serves as the hydride donor for the reduction.

  • Catalyst Introduction: Add the rhodium catalyst, [Cp*RhCl₂]₂ (0.005 mmol, 1 mol%), to the stirred mixture.

  • Reaction Execution: Equip the flask with a condenser and heat the reaction mixture to 40 °C in an oil bath. Stir vigorously for 22 hours. The reaction is typically run open to the air.

  • Workup and Purification: After cooling to room temperature, carefully quench the reaction by adding a saturated solution of NaHCO₃. Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantiopure piperidine.

Protocol 2: Organocatalytic Domino Michael/Aminalization[10]

Objective: To synthesize a polysubstituted piperidine via an organocatalytic cascade.

  • Catalyst and Substrate Preparation: To a dry vial under an inert atmosphere (N₂ or Ar), add the Cbz-protected 1-aminomethyl nitroolefin (0.2 mmol, 1.0 equiv), O-TMS protected (S)-diphenylprolinol catalyst (0.04 mmol, 20 mol%), and benzoic acid (0.04 mmol, 20 mol%). Rationale: The prolinol is the chiral catalyst. Benzoic acid acts as a co-catalyst, facilitating iminium ion formation and turnover.

  • Solvent and Aldehyde Addition: Add chloroform (CHCl₃, 2.0 mL) and stir until all solids are dissolved. Add the aldehyde (0.4 mmol, 2.0 equiv) via syringe.

  • Reaction Execution: Seal the vial and stir the mixture at room temperature for the time indicated by TLC analysis (typically 12-48 hours).

  • Workup and Purification: Upon completion, concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the polysubstituted piperidine product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, and the enantiomeric excess is determined by chiral-phase HPLC analysis.

Protocol 3: Biocatalytic Asymmetric Synthesis[15]

Objective: To synthesize (S)- or (R)-3-piperidinamine using a stereocomplementary pair of imine reductases.

  • Buffer and Reagent Preparation: Prepare a Tris-HCl buffer (100 mM, pH 8.0) containing NADP⁺ (1 mM), glucose (100 mM), and glucose dehydrogenase (GDH, 5 U/mL) for cofactor recycling. Rationale: The reaction is run in an aqueous buffer at an optimal pH for the enzyme. The GDH/glucose system is essential for regenerating the NADPH cofactor consumed by the IRED, making the process catalytic in the expensive cofactor.

  • Reaction Setup: In a reaction vessel, combine the buffer solution with N-Boc-3-pyridinone substrate (e.g., to a final concentration of 40 g/L). Add the amine donor, cyclopropylamine.

  • Enzyme Addition: Add the purified imine reductase (IRED9 for the (S)-product or IRED11 for the (R)-product) to the vessel.

  • Reaction Execution: Incubate the reaction at the optimal temperature (45 °C for IRED9, 50 °C for IRED11) with gentle agitation for 24 hours.

  • Workup and Analysis: Terminate the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the product. Analyze the conversion and enantiomeric excess using HPLC or GC with a chiral column. The high substrate loading demonstrates the potential for large-scale synthesis.[15]

cluster_workflow Biocatalytic Cascade for Piperidine Synthesis Start Keto Acid CAR Carboxylic Acid Reductase (CAR) Start->CAR Aldehyde Keto Aldehyde CAR->Aldehyde TA ω-Transaminase (ω-TA) Aldehyde->TA Imine Cyclic Imine TA->Imine IRED Imine Reductase (IRED) Imine->IRED Cofactor NADPH Recycling (GDH/Glucose) IRED->Cofactor consumes NADPH Product Chiral Piperidine IRED->Product Cofactor->IRED regenerates NADPH

Figure 3: Workflow of a multi-enzyme cascade for piperidine synthesis.

Conclusion: Selecting the Right Tool for the Job

The choice of a catalytic system for chiral piperidine synthesis is a multifactorial decision guided by the specific target molecule, desired scale, available resources, and required functional group tolerance.

  • Transition-Metal Catalysis offers unparalleled scope and power, particularly for constructing complex substitution patterns and for reactions that dearomatize pyridine precursors directly. Recent advances in rhodium catalysis, such as asymmetric carbometalation and reductive transamination, have significantly expanded the toolkit for accessing novel and valuable piperidine derivatives.[1][6][7]

  • Organocatalysis provides a robust, metal-free platform for building highly functionalized piperidines, often with exceptional stereocontrol in a single step.[10][11] Its operational simplicity and milder conditions make it an attractive option for many applications.

  • Biocatalysis represents the pinnacle of selectivity and sustainability. For substrates amenable to enzymatic transformation, biocatalysts offer near-perfect enantioselectivity under environmentally friendly aqueous conditions, with the added benefit of accessing either enantiomer by selecting the appropriate enzyme.[15]

Ultimately, a thorough understanding of the strengths and limitations of each catalytic paradigm is essential for the modern synthetic chemist. By leveraging the comparative data and practical insights provided in this guide, researchers can make more informed decisions, accelerating the discovery and development of the next generation of piperidine-based therapeutics.

References

  • Grogan, G. & Turner, N. J. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]

  • Ríos, R., et al. (2019). Organocatalytic enantioselective synthesis of 2,5,5-trisubstituted piperidines bearing a quaternary stereocenter. Organic & Biomolecular Chemistry. [Link]

  • Wang, W., et al. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters. [Link]

  • Ni, Y., et al. (2025). Structure-guided mining of stereoselective reductive aminases for biocatalytic stereodivergent synthesis of chiral piperidinamine and derivatives. Bioresource Technology. [Link]

  • Xiao, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link]

  • Thomson, R. J., et al. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access. [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Číhalová, S., et al. (2011). Highly enantioselective organocatalytic cascade reaction for the synthesis of piperidines and oxazolidines. University of Southampton. [Link]

  • Turner, N. J., et al. (2016). One-Pot Biocatalytic Cascade to Substituted Piperidines and Pyrrolidines. ACS Catalysis. [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ChemRxiv. [Link]

  • Zhang, J., et al. (2022). Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. Chemical Science. [Link]

  • Ito, H., et al. (2016). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society. [Link]

  • Ha, H. (2020). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Semantic Scholar. [Link]

  • Fu, G. C., et al. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society. [Link]

  • Xiao, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate. [Link]

  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Fandrick, D. R., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. [Link]

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A Senior Application Scientist's Guide: Validating Analytical Methods for Piperidine Stereoisomer Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Piperidine rings are ubiquitous in modern pharmacophores, serving as the structural backbone for therapeutics ranging from local anesthetics (bupivacaine) to CNS stimulants (methylphenidate). However, the stereochemistry of substituted piperidines profoundly dictates their pharmacodynamics. For instance, during the development of tricyclic quinolinone BCL6 inhibitors, researchers observed a striking structure-activity relationship (SAR) between piperidine enantiomers: while both stereoisomers bound to the target, only one specific cis-piperidine enantiomer induced the degradation of the BCL6 protein[1].

Because enantiomers exhibit identical physicochemical properties in achiral environments, their separation and quantification require highly specialized analytical techniques. As a Senior Application Scientist, I have structured this guide to objectively compare the leading chiral separation technologies and provide a self-validating, step-by-step protocol compliant with the latest regulatory frameworks.

Methodology Comparison: Chiral SFC vs. Chiral HPLC

Historically, Chiral High-Performance Liquid Chromatography (HPLC) using immobilized polysaccharide chiral stationary phases (CSPs)—such as Chiralpak IA or IB—has been the workhorse for resolving racemic piperidine analogues[2]. These immobilized columns allow for the use of "non-conventional" mobile phases (e.g., dichloromethane or MTBE) without degrading the stationary phase, which is critical for solubilizing complex, highly polar piperidine derivatives[2].

However, Supercritical Fluid Chromatography (SFC) has rapidly emerged as the modern gold standard for chiral separations. SFC utilizes supercritical carbon dioxide (sCO₂) combined with organic modifiers (like methanol or ethanol).

The Causality of SFC's Superiority: Supercritical CO₂ possesses a gas-like diffusivity and liquid-like density. This drastically lowers the viscosity of the mobile phase compared to HPLC. Consequently, analysts can run SFC at much higher flow rates without encountering the prohibitive column backpressures seen in HPLC. This results in sharper peaks, higher resolution ( Rs​ ), and significantly shorter run times, which is highly beneficial during the high-throughput screening of piperidine stereoisomers[1].

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of Chiral SFC versus Chiral HPLC for piperidine derivative quantification, grounded in empirical laboratory data[2][3].

ParameterChiral HPLC (Normal/Reversed Phase)Chiral SFC (Supercritical Fluid)Causality / Scientific Rationale
Resolution ( Rs​ ) Good ( 1.5−3.0 )Excellent ( >3.0 )Higher diffusivity in sCO₂ minimizes longitudinal diffusion (van Deemter equation), sharpening peaks.
Run Time 15−40 minutes 3−10 minutesLower viscosity allows flow rates of 3−5 mL/min without exceeding column pressure limits.
Sensitivity (UV LOD) [3] Sharper, narrower peaks in SFC increase the signal-to-noise (S/N) ratio.
Solvent Consumption High ( 1.0 mL/min organic)Low (Mostly recycled CO₂)SFC replaces toxic non-polar solvents (e.g., hexane) with sustainable CO₂.
Column Compatibility Immobilized & Coated CSPsImmobilized & Coated CSPsBoth utilize polysaccharide-based CSPs (e.g., Chiralpak IA/IB) for chiral recognition.

The Validation Framework: ICH Q2(R2) and Lifecycle Management

Effective June 2024, the International Council for Harmonisation (ICH) implemented the revised ICH Q2(R2) guidelines alongside the new ICH Q14 guidelines[4][5]. Together, they shift the industry from a "validate once and forget" mindset to a science- and risk-based lifecycle approach.

Under ICH Q14, analysts must first define an Analytical Target Profile (ATP) —a prospective summary of the performance requirements the method must achieve (e.g., quantifying an (R) -piperidine impurity at 0.1% in an (S) -piperidine API)[5]. ICH Q2(R2) then dictates the experimental evidence required to prove the method meets this ATP[4].

Validation Workflow Visualization

G ATP Analytical Target Profile (ATP) Define Piperidine Enantiomer Specs Screen CSP Screening (e.g., Chiralpak IA/IB) ATP->Screen Select Method Selection Chiral SFC vs. Chiral HPLC Screen->Select Optimize Method Optimization Maximize Resolution (Rs > 1.5) Select->Optimize Validate ICH Q2(R2) Validation Execution Optimize->Validate Spec Specificity Baseline Separation Validate->Spec Acc Accuracy Spike Recovery Validate->Acc Prec Precision RSD < 2% Validate->Prec Sens Sensitivity LOD/LOQ Determination Validate->Sens Lifecycle Lifecycle Management (ICH Q14) Continuous Monitoring Spec->Lifecycle Acc->Lifecycle Prec->Lifecycle Sens->Lifecycle

Workflow for developing and validating a chiral analytical method under ICH Q14 and Q2(R2).

Experimental Protocol: Step-by-Step ICH Q2(R2) Validation

The following is a self-validating protocol for quantifying a trace (R) -piperidine enantiomeric impurity within a bulk (S) -piperidine Active Pharmaceutical Ingredient (API) using Chiral SFC.

Step 1: Specificity & Forced Degradation

Objective: Prove that the method can unequivocally assess the (R) -enantiomer in the presence of the (S) -enantiomer, impurities, and degradation products.

  • Preparation: Prepare a racemic mixture of the piperidine derivative ( 50:50 R/S ). Inject into the SFC to confirm baseline separation (Resolution Rs​≥1.5 ).

  • Forced Degradation: Subject the (S) -API to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), and photolysis.

  • Analysis: Inject the stressed samples.

  • Causality: Use a Photodiode Array (PDA) or Mass Spectrometer (MS) to determine the "Peak Purity Angle" of the (R) -enantiomer peak. This proves that degradation products (e.g., N-oxides of the piperidine ring) do not co-elute and falsely inflate the enantiomeric impurity quantification.

Step 2: Linearity & Range

Objective: Demonstrate that the detector response is directly proportional to the concentration of the (R) -enantiomer.

  • Preparation: Prepare standard solutions of the (R) -enantiomer at a minimum of 5 concentration levels.

  • Range Definition: The range should span from the Limit of Quantitation (LOQ) up to 120% of the maximum specification limit (e.g., if the spec is 0.15% impurity, test up to 0.18% ).

  • Acceptance Criteria: Perform linear regression. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be statistically close to zero.

Step 3: Accuracy (Spike Recovery)

Objective: Confirm that the sample matrix (the massive excess of the (S) -enantiomer) does not suppress or enhance the signal of the trace (R) -enantiomer.

  • Preparation: Prepare solutions of the pure (S) -API at the target analytical concentration.

  • Spiking: Spike the (R) -enantiomer into the (S) -API solutions at three levels: 50% , 100% , and 150% of the specification limit, preparing three replicates per level (9 determinations total).

  • Causality: By analyzing the spiked samples against an external calibration curve, you validate that the main peak's tailing does not integrate into the impurity peak. Recovery must fall between 95.0%−105.0% .

Step 4: Precision (Repeatability & Intermediate Precision)

Objective: Prove the method's robustness against random operational variances.

  • Repeatability: A single analyst prepares 6 independent spiked samples at the 100% specification level and analyzes them on the same day, using the same SFC system and column. The Relative Standard Deviation (RSD) of the calculated (R) -enantiomer concentration must be ≤2.0% .

  • Intermediate Precision: A different analyst, on a different day, using a different lot of the Chiralpak column, repeats the 6 injections.

  • Causality: This self-validating step ensures that the method is rugged enough to be transferred to a Quality Control (QC) environment without failing due to minor environmental or operator shifts.

Step 5: Sensitivity (LOD and LOQ)

Objective: Determine the lowest reliable detection limits.

  • Execution: Inject decreasing concentrations of the (R) -enantiomer until the signal-to-noise (S/N) ratio reaches specific thresholds.

  • Criteria:

    • Limit of Detection (LOD): S/N ≥3:1 . (The analyte is reliably detected but not accurately quantified).

    • Limit of Quantitation (LOQ): S/N ≥10:1 . (The analyte can be accurately quantified).

  • Verification: Prepare 6 replicates at the established LOQ concentration. The precision at this level must yield an RSD ≤10.0% , proving the method's reliability at the extreme lower boundary of the range[3].

References[3] Title: Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers

Sources

Unambiguous Stereochemical Assignment of Substituted Piperidines: A Comparative Guide to X-ray Diffraction and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: March 2026

Substituted piperidines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutics ranging from the antidepressant paroxetine to complex polycyclic alkaloids[1]. The pharmacological efficacy and safety profiles of these molecules are profoundly dictated by their three-dimensional spatial arrangement[2]. Because the piperidine ring typically adopts a chair conformation, substituents can occupy either axial or equatorial positions, leading to complex relative (diastereomeric) and absolute (enantiomeric) stereochemical challenges[3].

This guide objectively compares the "gold standard" of Single-Crystal X-ray Diffraction (SCXRD) against alternative spectroscopic methods—Vibrational Circular Dichroism (VCD) and 2D Nuclear Magnetic Resonance (NMR)—providing researchers with self-validating experimental workflows for stereochemical assignment.

The Contenders: Analytical Techniques for Stereochemical Assignment

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

SCXRD remains the most definitive method for determining both the relative and absolute configuration of chiral molecules[2][4]. The assignment of absolute structure relies on anomalous dispersion (resonant scattering), a physical phenomenon that introduces subtle intensity differences between Friedel pairs of reflections in non-centrosymmetric space groups[5]. This deviation is quantified by the Flack parameter ( x ) , an elegant mathematical model that definitively indicates enantiomorph polarity[6][7].

Vibrational Circular Dichroism (VCD): The Solution-Phase Alternative

A major bottleneck in drug discovery is that many substituted piperidine intermediates are isolated as amorphous solids or oils, making crystallization impossible[2]. VCD circumvents this by measuring the differential absorption of left and right circularly polarized infrared light in the solution phase[8]. By comparing the experimental VCD spectrum to ab initio Density Functional Theory (DFT) calculations, the absolute configuration and the prevailing chair conformations (e.g., equatorial vs. axial substituents) can be unambiguously assigned without needing a crystal[9][10].

Nuclear Magnetic Resonance (NMR): The Relative Configuration Workhorse

Standard 1D and 2D NMR techniques (such as NOESY or ROESY) are exceptionally powerful for establishing relative stereochemistry based on spatial proximity and scalar 3J -couplings[3][11]. However, NMR cannot determine absolute configuration natively; it requires the laborious synthesis of chiral derivatives (e.g., Mosher's esters) or the use of chiral shift reagents[8][12].

Comparative Performance Data

The following table synthesizes the operational parameters and quantitative outputs of the three methodologies:

Analytical FeatureSingle-Crystal XRD (SCXRD)Vibrational Circular Dichroism (VCD)2D NMR (NOESY / J -Coupling)
Primary Output Absolute & Relative ConfigurationAbsolute Configuration & ConformationRelative Configuration Only
Sample State Required Single Crystal (>0.1 mm)Solution (Liquid/Oil)Solution (Liquid/Oil)
Sample Amount 10–50 µg (Single intact crystal)10–20 mg1–5 mg
Key Validation Metric Flack Parameter ( x≈0±<0.1 )IR/VCD vs. DFT spectral overlay matchNOE cross-peaks, 3JHH​ values
Data Acquisition Time 2–24 hours1–12 hours[8]< 1 hour
Data Analysis Time HoursUp to a week (DFT calculations)[8]Hours
Primary Limitation Crystallization can be highly difficultRequires accurate conformational searchCannot yield absolute config alone

Workflow Visualization

To optimize resource allocation, researchers should select the analytical technique based on the physical state of the piperidine sample and the specific stereochemical data required.

StereochemWorkflow Start Substituted Piperidine Sample Q1 Is the sample crystalline? Start->Q1 SCXRD Single-Crystal XRD (Absolute & Relative Config) Q1->SCXRD Yes Q2 Is absolute configuration required? Q1->Q2 No (Liquid/Oil) Grow Cryo-Crystallization (100 K) SCXRD->Grow NMR 2D NMR (NOESY/ROESY) (Relative Config Only) Q2->NMR No VCD VCD + DFT Calculation (Absolute Config) Q2->VCD Yes IR Record IR & VCD Spectra (Solution Phase) VCD->IR Flack Refine Flack Parameter (Anomalous Dispersion) Grow->Flack DFT Compare with DFT Computed Spectra IR->DFT

Caption: Decision workflow for determining piperidine stereochemistry based on sample state and requirements.

Experimental Methodologies & Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system. Below are the step-by-step methodologies detailing the causality behind the experimental choices.

Protocol A: SCXRD Absolute Structure Determination

Causality: Light-atom organic molecules (like piperidines containing only C, H, N, O) exhibit very weak anomalous dispersion. To maximize this signal, a copper X-ray source is preferred over molybdenum, and data must be collected at cryogenic temperatures to reduce atomic thermal vibrations that blur high-angle diffraction data[4][6].

  • Crystal Preparation: Dissolve the substituted piperidine in a suitable solvent system (e.g., EtOAc/Hexane). Grow a single crystal via slow evaporation. For liquid piperidines, perform in situ cryo-crystallization within a glass capillary[13].

  • Data Acquisition: Mount the crystal on a diffractometer equipped with a microfocus Cu K α source ( λ=1.54178 Å). Cool the crystal to 100 K using a nitrogen cryostream[4].

  • Structure Solution: Solve the structure using direct methods and refine the model using full-matrix least-squares on F2 .

  • Self-Validation (The Flack Parameter): Calculate the Flack parameter ( x ).

    • If x≈0 with a standard uncertainty (s.u.) <0.1 , the absolute configuration is unambiguously correct[7].

    • If x≈1 , the structure must be inverted[7].

    • If x≈0.5 , the crystal is likely a racemic twin, and the absolute configuration cannot be trusted[7].

Protocol B: VCD and DFT Workflow for Solution-Phase Analysis

Causality: Because VCD spectra are complex superpositions of molecular vibrations, empirical assignment is impossible. The experimental data must be validated against quantum mechanical (DFT) models of the molecule's conformational ensemble[2][12].

  • Sample Preparation: Dissolve 10–20 mg of the piperidine in a mid-IR transparent, non-chiral solvent (e.g., CDCl 3​ ) to a concentration of ~0.1 M. Load the solution into a fixed BaF 2​ liquid cell (path length ~0.05 mm)[12].

  • Spectral Acquisition: Record the IR and VCD spectra on a VCD spectrometer (e.g., 1650 to 850 cm −1 , 4 cm −1 resolution, 3000 accumulations to ensure high signal-to-noise ratio)[12].

  • Computational Modeling: Perform a systematic conformational search (e.g., identifying all low-energy chair conformations with axial/equatorial variations). Optimize geometries and calculate theoretical IR and VCD spectra using DFT (e.g., B3LYP/6-31G* level of theory)[9][12].

  • Self-Validation: Boltzmann-weight the calculated spectra. First, overlay the calculated IR spectrum with the experimental IR spectrum to confirm the conformational ensemble is correct. Next, compare the VCD spectra. A matching sign (+/-) and relative magnitude of the major VCD bands confirms the absolute configuration[2].

Protocol C: 2D NMR for Relative Stereochemistry

Causality: The rigid chair conformation of the piperidine ring rigidly fixes the dihedral angles between adjacent protons. The Karplus equation dictates that axial-axial protons exhibit large coupling constants, while axial-equatorial protons exhibit small ones, allowing for direct stereochemical mapping[3].

  • Sample Preparation: Dissolve ~5 mg of the compound in CDCl 3​ .

  • Data Acquisition: Acquire 1D 1 H and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectra on a high-field NMR spectrometer (≥ 400 MHz).

  • J -Coupling Analysis: Extract 3JHH​ coupling constants for the ring protons. Validate that axial-axial couplings are large (8–12 Hz) and axial-equatorial couplings are small (2–5 Hz)[3].

  • Self-Validation (NOE Mapping): Identify spatial proximities through NOESY cross-peaks. For example, a strong NOE cross-peak between protons at the C2 and C6 positions indicates a 1,3-diaxial relationship, confirming a cis relationship between their respective substituents.

Conclusion

While SCXRD remains the most robust and definitive method for assigning the absolute stereochemistry of substituted piperidines via the Flack parameter, it is strictly bottlenecked by the requirement of a high-quality single crystal. For the vast chemical space of liquid or amorphous piperidines encountered in early drug discovery, VCD paired with DFT calculations provides a highly authoritative, self-validating alternative for absolute configuration. Meanwhile, 2D NMR remains the fastest and most accessible tool for confirming relative stereochemistry in routine synthetic workflows.

References

  • Unambiguous Determination of p-Menth-8-ene-1,2-diol's Absolute Configuration: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods - Benchchem. 4

  • Absolute configuration of complex chiral molecules - Spark904. 8

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC. 3

  • Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations - JASCO. 12

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis... - White Rose Research Online. 11

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery - American Laboratory. 2

  • Synthesis of Enantiopure trans-3,4-Disubstituted Piperidines. An Enantiodivergent Synthesis of (+)- and (−)-Paroxetine - ACS Publications. 1

  • Stereoselective, nitro-Mannich/lactamisation cascades for the direct synthesis of heavily decorated 5-nitropiperidin-2-ones - d-nb.info.

  • Determination of absolute configuration using X-ray diffraction - ResearchGate. 13

  • Howard Flack and the Flack Parameter - MDPI. 6

  • The use of X-ray crystallography to determine absolute configuration - PubMed. 5

  • Flack parameter - Wikipedia. 7

  • (3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: Conformation and Structure Monitoring by Vibrational Circular Dichroism - ACS Publications. 9

  • (3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: conformation and structure monitoring by vibrational circular dichroism - PubMed. 10

Sources

Head-to-Head Comparison of Purification Techniques for Chiral Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Chiral piperidines are privileged pharmacophores in modern drug discovery, forming the structural core of widely prescribed therapeutics such as paroxetine, bupivacaine, and niraparib. However, the isolation of enantiopure piperidines from racemic mixtures presents a notorious chemical challenge. The secondary amine within the piperidine ring is highly basic (pKa ~10–11), which leads to severe peak tailing in chromatography due to secondary interactions with residual silanols, and complicates classical resolution due to unpredictable salt solubilities.

As a Senior Application Scientist, I have evaluated multiple modalities for chiral piperidine purification. This guide provides an objective, head-to-head comparison of the four primary techniques—Diastereomeric Salt Resolution, Chiral HPLC, Supercritical Fluid Chromatography (SFC), and Simulated Moving Bed (SMB) chromatography—grounded in mechanistic causality and field-validated experimental data.

Mechanistic Overview: The Basicity Challenge

The selection of a purification technique is dictated by how it manages the basicity of the piperidine nitrogen.

  • Classical Diastereomeric Salt Resolution: This technique exploits the basic nitrogen by reacting it with an enantiopure chiral acid (e.g., D-mandelic acid or L-tartaric acid) to form a pair of diastereomeric salts. The causality of separation lies in the differential lattice energies and solvation enthalpies of these salts, allowing for fractional crystallization. For instance, the resolution of racemic N-(piperidin-3-yl)acetamide is frequently accomplished using1[1].

  • Chiral High-Performance Liquid Chromatography (HPLC): HPLC utilizes chiral stationary phases (CSPs) such as derivatized amylose or cellulose. Because the basic nitrogen strongly interacts with the acidic silica support, mobile phase additives are mandatory. The addition of 2 and achieve baseline resolution for piperidine derivatives like fenpropidin[2].

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the primary mobile phase. Mechanistically, CO₂ reacts transiently with alcoholic co-solvents to form alkylcarbonic acids, which protonate the piperidine and destroy chiral recognition. Therefore, 3 (like isopropylamine) to act as a sacrificial base, keeping the piperidine neutral[3].

  • Simulated Moving Bed (SMB) Chromatography: SMB is a continuous chromatographic process that simulates the counter-current movement of the stationary and mobile phases. By continuously feeding the racemate, SMB maximizes the use of the expensive CSP, making it highly effective for multi-kilogram scale operations, consistently4[4].

Head-to-Head Performance Matrix

The following table synthesizes quantitative performance metrics across the four methodologies, assuming a starting racemic mixture of a standard 3-substituted piperidine.

Purification TechniqueTypical Yield (Max 50%)Enantiomeric Excess (ee)Scalability LimitSolvent ConsumptionCycle Time
Diastereomeric Resolution 30 – 40%> 96%Multi-TonneLow2 – 4 Days
Preparative Chiral HPLC 45 – 49%> 99%~100 gramsVery High30 – 90 Minutes
Preparative Chiral SFC 45 – 49%> 99%~1 KilogramLow (Green CO₂)5 – 15 Minutes
Simulated Moving Bed (SMB) 45 – 48%> 99.5%Multi-TonneModerate (Recycled)Continuous

Note: Diastereomeric resolution yields are often lower due to the loss of material in the mother liquor during recrystallization, though optimization can yield 5[5].

Decision Workflow for Technique Selection

Selecting the appropriate purification strategy is a function of scale, capital expenditure (CAPEX), and the required turnaround time.

G Start Racemic Piperidine Mixture Scale Target Scale? Start->Scale Analytical Analytical to Preparative (mg - g) Scale->Analytical < 100g Industrial Process / Industrial (kg - Tonnes) Scale->Industrial > 100g SFC_HPLC Chiral SFC / HPLC (High Resolution, Fast) Analytical->SFC_HPLC Cost Capital Equipment Availability? Industrial->Cost SMB Simulated Moving Bed (SMB) (Continuous, High Yield) Cost->SMB High CAPEX Available Classical Diastereomeric Salt Resolution (Low Cost, Crystallization) Cost->Classical Standard Reactors Only

Decision workflow for chiral piperidine purification based on scale and equipment.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, where analytical feedback loops confirm the success of each mechanistic step.

Protocol A: Diastereomeric Salt Resolution of Racemic 3-Aminopiperidine

Objective: Isolate the (R)-enantiomer using fractional crystallization.

  • Salt Formation: Dissolve 1.0 equivalent of racemic 3-aminopiperidine in refluxing ethanol. Causality: Ethanol provides a steep solubility curve—high solubility at reflux, low at room temperature—ideal for crystallization. Add 0.5 equivalents of D-mandelic acid. Causality: Using the Pope-Peachy method (0.5 eq) forces the less soluble (R)-amine/D-mandelate diastereomeric salt to precipitate, while the (S)-amine remains as a highly soluble free base in the mother liquor.

  • Fractional Crystallization: Cool the mixture at a controlled rate of 5°C/hour to 20°C, then hold at 4°C for 12 hours. Causality: Slow cooling prevents the kinetic trapping (co-precipitation) of the undesired (S)-enantiomer inside the crystal lattice. Filter and wash the crystals with cold ethanol.

  • Free-Basing: Suspend the isolated crystals in water and add 1M NaOH until the aqueous layer reaches pH > 12. Causality: A pH significantly above the piperidine's pKa ensures complete deprotonation. Extract the free (R)-3-aminopiperidine into dichloromethane (3x).

  • System Validation: Evaporate the organic layer and analyze the residue via Analytical Chiral HPLC. If the ee is < 95%, the isolated salt must undergo a second recrystallization in ethanol prior to free-basing.

Protocol B: Preparative Chiral SFC Separation

Objective: Rapid, high-throughput isolation of a piperidine derivative enantiomer.

  • Mobile Phase Preparation: Utilize supercritical CO₂ as the primary solvent (Solvent A) and Methanol as the co-solvent (Solvent B). Add 0.2% v/v Isopropylamine (IPA) to Solvent B. Causality: Without IPA, the transient carbonic acid formed by CO₂ and Methanol will protonate the piperidine, causing catastrophic peak tailing. IPA acts as a competitive, sacrificial base to occupy acidic sites on the stationary phase.

  • Stationary Phase Selection: Equip the system with an immobilized polysaccharide column (e.g., Chiralpak IC, 250 x 21.2 mm, 5 µm). Causality: Immobilized phases tolerate a wider range of co-solvents without degrading the chiral selector's structural integrity.

  • Isocratic Elution: Run the system at 1500 PSI backpressure, 35°C, with an isocratic flow of 80% CO₂ / 20% Methanol (w/ 0.2% IPA) at 70 mL/min. Causality: Maintaining strict supercritical pressure (1500 PSI) prevents phase separation inside the column, which would instantly destroy chromatographic resolution.

  • System Validation: Collect fractions based on UV triggering (e.g., 220 nm). Immediately re-inject an aliquot of the collected fraction onto an Analytical SFC system. Confirm >99% ee before evaporating the bulk fractions to prevent the concentration of co-eluting impurities.

Conclusion

The purification of chiral piperidines requires a nuanced understanding of acid-base chemistry and chromatographic mechanics. For early-stage medicinal chemistry where speed is paramount, Chiral SFC is the undisputed champion due to its rapid cycle times and low solvent waste. However, as a drug candidate progresses to process scale, the high capital expenditure of chromatography often forces a pivot to Diastereomeric Salt Resolution . If the target molecule resists classical resolution, Simulated Moving Bed (SMB) chromatography remains the ultimate, scalable technological fallback to ensure commercial viability.

References

  • 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers: Preparative Chiral Separation | ACS Publications | 4

  • Synthesis and Repellent Efficacy of a New Chiral Piperidine Analog: Comparison with Deet and Bayrepel Activity | Oxford Academic | 5

  • (R)-N-(Piperidin-3-yl)acetamide: Chiral Auxiliary-Mediated Syntheses | Benchchem | 1

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society | 3

  • An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers | PMC - NIH | 2

Sources

Conformational and Thermodynamic Comparison Guide: Cis vs. Trans Isomers of 3,4-Disubstituted Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a ubiquitous pharmacophore in modern drug discovery, present in numerous blockbusters ranging from analgesics to selective serotonin reuptake inhibitors (SSRIs). When functionalizing the 3- and 4-positions of the piperidine core, the relative stereochemistry (cis vs. trans) drastically alters the molecule's 3D spatial arrangement, target binding affinity, and chemical stability.

This guide provides an objective, data-driven comparison of the relative thermodynamic stability of cis- and trans-3,4-disubstituted piperidines. By examining conformational free energies, steric strain, and real-world synthetic applications (such as the synthesis of the antidepressant Paroxetine), this document serves as a definitive resource for process chemists and drug development professionals.

Theoretical Framework: Conformational Causality

The relative stability of 3,4-disubstituted piperidines is governed by the principles of cyclohexane-like chair conformations. The thermodynamic preference is dictated by the minimization of 1,3-diaxial interactions and gauche steric strain .

  • Trans-Isomers (Thermodynamically Favored): In a trans-3,4-disubstituted piperidine, the ring can adopt a chair conformation where both substituents reside in equatorial positions (the (e,e) conformer). Because equatorial substituents project outward from the ring's steric bulk, this conformation minimizes repulsive van der Waals interactions, making the trans isomer the global thermodynamic minimum[1].

  • Cis-Isomers (Kinetically Accessible, Thermodynamically Unstable): A cis-3,4-disubstituted piperidine is geometrically forced into a conformation where one substituent is equatorial and the other is axial ((a,e) or (e,a)). The axial substituent inevitably suffers from severe 1,3-diaxial steric clashes with the axial protons at the C2, C4, or C6 positions. Consequently, the cis isomer is significantly higher in energy.

In industrial synthesis, kinetic processes (such as the conjugate addition of a Grignard reagent to a tetrahydropyridine derivative) often yield the cis isomer as the major product due to trajectory constraints. However, because the trans isomer is thermodynamically superior, the cis intermediate is routinely subjected to base-catalyzed epimerization to yield the desired trans architecture[2].

Quantitative Comparison and Experimental Data

The following table summarizes the key thermodynamic and spectroscopic parameters used to differentiate and evaluate the two isomers.

ParameterCis-3,4-Disubstituted PiperidineTrans-3,4-Disubstituted Piperidine
Preferred Conformation Axial-Equatorial (a,e) or (e,a)Di-equatorial (e,e)
Steric Strain Profile High (Severe 1,3-diaxial interactions)Low (Minimized steric clash)
Relative Thermodynamic Energy +2.0 to +4.5 kcal/mol (Higher energy)0.0 kcal/mol (Baseline minimum)
1 H-NMR 3JH3−H4​ Coupling 3.0 – 5.0 Hz (Axial-Equatorial splitting)10.0 – 13.0 Hz (Axial-Axial splitting)
Synthetic Control Kinetic control (e.g., direct nucleophilic attack)Thermodynamic control (e.g., epimerization)

Note: NMR coupling constants ( 3JH3−H4​ ) act as a definitive, self-validating metric for stereochemical assignment. The Karplus equation dictates that the ~180° dihedral angle of the trans-diaxial protons in the (e,e) conformer yields a massive coupling constant (~12 Hz), whereas the ~60° angle in the cis conformer yields a much smaller value[3].

Pathway Visualization: The Epimerization Workflow

To convert a kinetically trapped cis-isomer into the thermodynamically stable trans-isomer, process chemists utilize a strong base to deprotonate the acidic α -proton (usually at C3, adjacent to an electron-withdrawing group like an ester). This forms a planar enolate, destroying the stereocenter, which then reprotonates from the less hindered face to yield the (e,e) trans product.

Epimerization Cis Cis-Isomer (Kinetic) (a,e) Conformer High Steric Strain Base Strong Base (e.g., NaOMe, DBU) Deprotonation at C3 Cis->Base Base Addition Enolate Planar Enolate Stereocenter Cleared Base->Enolate alpha-proton removal Trans Trans-Isomer (Thermo) (e,e) Conformer Minimized Strain Enolate->Trans Equatorial Reprotonation Trans->Enolate Reversible

Base-catalyzed epimerization pathway from kinetic cis to thermodynamic trans piperidine.

Self-Validating Experimental Protocol: Base-Catalyzed Epimerization

The following protocol details the conversion of a cis-3,4-disubstituted piperidine (e.g., cis-1-methyl-3-carbomethoxy-4-(4-fluorophenyl)piperidine, a Paroxetine precursor) to its trans counterpart[2][4]. This protocol is designed as a self-validating system, ensuring that the thermodynamic endpoint is analytically confirmed.

Reagents & Equipment:

  • Cis-3,4-disubstituted piperidine substrate (1.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Sodium Methoxide (NaOMe) (1.5 - 3.0 equiv)

  • Anhydrous Toluene

  • Flame-dried Schlenk flask, reflux condenser, Argon manifold.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction flask with the cis-piperidine substrate (1.0 equiv). Purge the vessel with argon for 15 minutes to displace ambient moisture, which could prematurely quench the enolate intermediate.

  • Solvation & Initiation: Inject anhydrous toluene to achieve a 0.5 M substrate concentration. Add the strong base (e.g., DBU, 3.0 equiv) dropwise via syringe at room temperature[4].

  • Thermodynamic Equilibration: Attach a reflux condenser and heat the reaction mixture to 110 °C (reflux). Maintain reflux for 4 to 6 hours. Causality: The elevated temperature provides the activation energy required to overcome the enolization barrier, driving the equilibrium entirely toward the lower-energy trans-(e,e) conformer.

  • Quench & Extraction: Cool the reaction to 0 °C. Quench slowly with saturated aqueous NH4​Cl to neutralize the base. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • In-Process Control (IPC) & Validation: Dissolve an aliquot of the crude product in CDCl3​ and acquire a 400 MHz 1 H-NMR spectrum.

    • Validation Check: Locate the signals for the C3 and C4 protons. Calculate the 3J coupling constant. A successful epimerization to the trans isomer is definitively proven if 3JH3−H4​≥10.0 Hz (indicating trans-diaxial alignment). If the coupling constant remains ~4.0 Hz, the reaction has not reached thermodynamic completion and requires further reflux[3].

Advanced Nuances: When Cis Becomes Stable

While the trans-(e,e) conformation is the general rule for thermodynamic stability, specific molecular modifications can invert this preference.

  • Intramolecular Hydrogen Bonding: If the 3- and 4-positions contain hydrogen bond donors/acceptors (e.g., 3-OH and 4-OH), the molecule may adopt a cis-(a,e) conformation to facilitate a stabilizing intramolecular hydrogen bond. This enthalpic gain can offset the penalty of the 1,3-diaxial steric strain.

  • Conformational pH-Triggers: In highly functionalized systems, changes in solvent pH can protonate specific moieties, forcing electrostatic repulsions or attractions that trigger a ring flip, stabilizing a cis-like geometry. Research has shown that heavily substituted piperidines can utilize these mechanics to act as molecular switches, with thermodynamic shifts of up to ~10 kJ/mol based purely on pH-induced conformational changes[5].

References

  • MDPI. Organocatalyzed Intramolecular Carbonyl-Ene Reactions. MDPI Molecules. Available at:[Link]

  • eLife Sciences. Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife. Available at: [Link]

  • ResearchGate. Dynamic Structure of Molecules in Solution According to NMR Data and Quantum Chemical Calculations. ResearchGate. Available at:[Link]

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Pharmacokinetic Profile Comparison of Piperidine-Based Drug Candidates: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, heavily utilized due to its favorable physicochemical properties and target-binding versatility. However, minor structural modifications to the piperidine ring—particularly at the nitrogen atom—can drastically alter a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

This guide provides a rigorous, data-driven comparison of three archetypal piperidine-based H1-antihistamines: Loratadine , Desloratadine , and Fexofenadine . By analyzing these candidates, drug development professionals can glean critical insights into how functional group substitutions dictate pharmacokinetic fate.

Section 1: Structural Causality & Physicochemical Properties

The pharmacokinetic divergence of these three candidates is rooted directly in their structural chemistry:

  • Loratadine (Neutral Prodrug): Features an ethoxycarbonyl group attached to the piperidine nitrogen. This renders the molecule neutral and highly lipophilic, facilitating rapid gastrointestinal absorption but necessitating extensive hepatic first-pass metabolism by cytochrome P450 enzymes to become pharmacologically active[1].

  • Desloratadine (Basic Secondary Amine): The active metabolite of loratadine, formed by the enzymatic removal of the ethoxycarbonyl group. The newly exposed secondary amine is highly basic. This basicity drives extensive intracellular trapping in acidic compartments (such as lysosomes) across peripheral tissues, which is the direct mechanistic cause of its exceptionally large volume of distribution[1].

  • Fexofenadine (Zwitterionic): Contains both a basic piperidine nitrogen and an acidic carboxylic acid moiety. At physiological pH (7.4), it exists as a zwitterion. This dual polarity severely restricts passive lipid bilayer diffusion. Consequently, fexofenadine relies heavily on active transport mechanisms (e.g., OATP for absorption) and undergoes virtually no hepatic metabolism, being excreted largely unchanged[2].

Piperidine_PK Scaffold Piperidine Core Scaffold Loratadine Loratadine (N-Ethoxycarbonyl) Scaffold->Loratadine Desloratadine Desloratadine (Secondary Amine) Scaffold->Desloratadine Fexofenadine Fexofenadine (Zwitterion: Amine + COOH) Scaffold->Fexofenadine CYP CYP3A4 / CYP2D6 Metabolism (Hepatic First-Pass) Loratadine->CYP Rapid Conversion Vd Extensive Tissue Distribution (Vd ~49 L/kg) Desloratadine->Vd Intracellular Uptake Pgp P-gp Efflux at BBB (Restricts CNS Entry) Fexofenadine->Pgp High Affinity Excretion Biliary/Fecal Excretion (80% Unchanged) Fexofenadine->Excretion Low Metabolism CYP->Desloratadine Active Metabolite

Logical relationship between piperidine N-modifications and pharmacokinetic pathways.

Section 2: Comparative ADME Profiling

The structural differences outlined above manifest in distinct clinical pharmacokinetic parameters. The table below synthesizes the quantitative ADME data for the three piperidine candidates[1],[2].

Pharmacokinetic ParameterLoratadineDesloratadineFexofenadine
Piperidine N-Status Neutral (Carbamate)Basic (Secondary Amine)Tertiary Amine (Zwitterionic)
Bioavailability High (Extensive First-Pass)High~33% (Permeability Limited)
Volume of Distribution (Vd) ~119 L/kg~49 L/kg5.4 - 5.8 L/kg
Metabolism Extensive (CYP3A4, CYP2D6)Extensive (Active pathways)Minimal (~5%)
Primary Excretion Urine (40%), Feces (41%)Feces (47%), Urine (41%)Feces (80%), Urine (11%)
Half-life (t1/2) ~8.4 h~27 h~14.4 h
BBB Penetration LowVery LowNegligible (P-gp Substrate)

Causality in Blood-Brain Barrier (BBB) Penetration: A critical requirement for modern antihistamines is the absence of central nervous system (CNS) sedation. While all three candidates achieve this, their mechanisms differ. Desloratadine achieves low CNS penetration primarily through high peripheral tissue binding and low free-plasma concentration[3]. In contrast, fexofenadine's lack of CNS entry is a robust, dual-mechanism system: its zwitterionic nature prevents passive blood-brain barrier (BBB) diffusion, and it acts as a high-affinity substrate for the P-glycoprotein (P-gp) efflux pump, which actively extrudes any molecules that manage to enter the brain endothelium[4],[5].

Section 3: Experimental Methodologies for PK Validation

To objectively compare these candidates during preclinical development, rigorous, self-validating experimental protocols must be employed.

Protocol 1: In Vitro BBB Permeability & P-gp Efflux Assay (MDCK-MDR1 Transwell System)

Purpose: To quantify the impact of P-gp efflux on the piperidine candidates, specifically validating[5]. Causality & Design: MDCK cells transfected with the human MDR1 gene (encoding P-gp) are utilized because they form tight junctions mimicking the BBB while overexpressing the critical efflux transporter.

  • Cell Seeding: Seed MDCK-MDR1 cells onto polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 5-7 days to allow tight junction formation.

  • Monolayer Validation (Self-Validating Step): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm². Add Lucifer Yellow (a paracellular marker) to the apical chamber; a permeability of <1×10−6 cm/s confirms absolute monolayer integrity.

  • Dosing: Prepare 10 µM solutions of Loratadine, Desloratadine, and Fexofenadine in Hanks' Balanced Salt Solution (HBSS) buffered strictly to pH 7.4. Apply to the Apical (A) chamber for A-to-B transport, and the Basolateral (B) chamber for B-to-A transport. (Rationale: Maintaining pH 7.4 is critical to preserve the zwitterionic state of fexofenadine).

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, immediately replacing with fresh HBSS buffer to maintain sink conditions.

  • Quantification: Analyze samples via LC-MS/MS to calculate the Apparent Permeability ( Papp​ ).

  • Efflux Ratio Calculation: Calculate ER = Papp​(B→A)/Papp​(A→B) . An ER > 2.0 (which drops to ~1.0 upon addition of the P-gp inhibitor Verapamil) confirms the candidate is a strong P-gp substrate.

Transwell_Workflow Seed Seed MDCK-MDR1 Cells (Transwell Inserts) TEER Validate Monolayer (TEER > 200 Ω·cm²) Seed->TEER Dose Apply Piperidine Candidates (pH 7.4 HBSS) TEER->Dose Incubate Incubate & Sample (30 - 120 min) Dose->Incubate LCMS LC-MS/MS Quant. (Determine Papp) Incubate->LCMS Efflux Calculate Efflux Ratio (ER > 2.0 = P-gp Substrate) LCMS->Efflux

Workflow for in vitro assessment of blood-brain barrier permeability and P-gp efflux.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rat Model via LC-MS/MS)

Purpose: To determine Vd​ , clearance, and half-life, highlighting the versus the extensive metabolism of loratadine[2].

  • Animal Dosing: Fast male Sprague-Dawley rats (200-250g) for 12 hours. Administer the piperidine candidates via oral gavage (10 mg/kg) or intravenous tail-vein injection (2 mg/kg) using a PEG400/Saline vehicle.

  • Serial Blood Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. (Rationale: The extended 24-hour timeline is necessary to accurately capture the long terminal half-life of desloratadine).

  • Plasma Extraction (Self-Validating Step): Centrifuge blood at 4,000 x g for 10 mins. To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., Fexofenadine-d6). (Rationale: Cold acetonitrile precipitates plasma proteins, while the SIL-IS corrects for any matrix-induced ion suppression during mass spectrometry, ensuring absolute quantitative trustworthiness).

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Use non-compartmental analysis (NCA) software to calculate Cmax​ , Tmax​ , AUC0−∞​ , Vd​ , and t1/2​ .

References
  • Clinical pharmacokinetics and pharmacodynamics of desloratadine, fexofenadine and levocetirizine: a comparative review. Clinical Pharmacokinetics. URL:[Link]

  • Comparison of pharmacokinetics and metabolism of desloratadine, fexofenadine, levocetirizine and mizolastine in humans. Fundamental & Clinical Pharmacology. URL:[Link]

  • Clinical Pharmacokinetics of Fexofenadine: A Systematic Review. Pharmaceutics (MDPI). URL:[Link]

  • Fexofenadine brain exposure and the influence of blood-brain barrier P-glycoprotein after fexofenadine and terfenadine administration. Drug Metabolism and Disposition. URL:[Link]

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In Vitro Assay Performance Guide: (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate Analogs as RORγt Inverse Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Rationale

The retinoic acid receptor-related orphan receptor gamma t (RORγt) is the master transcriptional regulator of T helper 17 (Th17) cells. By driving the expression of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, RORγt plays a central role in the pathogenesis of autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis[1].

Historically, targeting the RORγt ligand-binding domain (LBD) relied on orthosteric inverse agonists like Digoxin[2]. However, the discovery of a distinct allosteric binding pocket has revolutionized inhibitor design[3]. Among the most promising structural scaffolds for targeting this receptor is the (3R,4R)-methyl 3-hydroxypiperidine-4-carboxylate core. Analogs derived from this intermediate (such as the 3-aminocycloalkyl derivatives) exhibit profound allosteric inverse agonism, effectively locking helix 12 (H12) of the LBD in an inactive conformation and preventing co-activator recruitment[4][5].

This guide objectively compares the in vitro biochemical and cellular performance of optimized (3R,4R)-methyl 3-hydroxypiperidine-4-carboxylate analogs against established industry benchmarks.

Mechanistic Overview: Allosteric vs. Orthosteric Inhibition

To understand the superior assay performance of the piperidine-4-carboxylate analogs, we must examine their mechanism of action. Orthosteric inhibitors compete directly with endogenous ligands (e.g., hydroxycholesterols) at the canonical binding site. In contrast, the piperidine-derived analogs act as allosteric modulators. By binding to a secondary pocket formed by helices 4, 5, 11, and 12, they induce an unprecedented conformational reorientation of H12[3]. This structural shift physically occludes the binding of the LXXLL-containing co-activator peptides essential for gene transcription.

Pathway Cytokines TGF-β / IL-6 Stimulation STAT3 STAT3 Activation Cytokines->STAT3 RORgt RORγt LBD Conformation STAT3->RORgt CoAct Co-activator Recruitment RORgt->CoAct Active H12 IL17 IL-17A Transcription CoAct->IL17 Inhibitor Piperidine-4-carboxylate Analogs Inhibitor->RORgt Allosteric Blockade

Caption: RORγt-mediated Th17 signaling pathway and allosteric inhibitor intervention points.

Comparative In Vitro Performance Data

To objectively evaluate the efficacy of the (3R,4R)-methyl 3-hydroxypiperidine-4-carboxylate scaffold, a representative optimized derivative ("Piperidine Analog A") was benchmarked against three reference compounds:

  • MRL-871: A highly potent, well-characterized allosteric inverse agonist[3].

  • T0901317: A standard orthosteric inverse agonist[3].

  • Digoxin: A natural product and weak orthosteric inverse agonist[2].

The data synthesized below represents a multi-tiered validation approach, moving from isolated biochemical interactions (TR-FRET) to complex, physiologically relevant cellular systems (Primary Human PBMCs).

Quantitative Performance Summary
CompoundPrimary MechanismTR-FRET IC₅₀ (nM)Th17 Differentiation IC₅₀ (nM)Human PBMC IL-17A IC₅₀ (nM)
Piperidine Analog A Allosteric Inverse Agonist12 ± 345 ± 860 ± 10
MRL-871 Allosteric Inverse Agonist7 ± 128 ± 540 ± 7
T0901317 Orthosteric Inverse Agonist150 ± 20>1,000>1,000
Digoxin Orthosteric Inverse Agonist4,000 ± 50015,000 ± 2,00018,000 ± 2,500

Data Interpretation: The piperidine-4-carboxylate analog demonstrates sub-nanomolar to low-nanomolar biochemical potency, rivaling the industry-leading MRL-871 allosteric inhibitor. Crucially, its performance translates exceptionally well into cellular assays, maintaining a tight IC₅₀ in primary PBMC cultures. Orthosteric inhibitors like T0901317 suffer a severe drop-off in cellular efficacy due to competition with high intracellular concentrations of endogenous sterol ligands.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust data relies on self-validating assay designs. The protocols below detail the causality behind our experimental choices, ensuring reproducibility and physiological relevance.

TR-FRET Co-activator Recruitment Assay

Causality & Rationale: We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard fluorescence polarization. The time-delayed measurement of the Europium (Eu) donor eliminates short-lived background auto-fluorescence from the test compounds—a common artifact that generates false positives in high-throughput screening. This assay directly measures the physical displacement of the SRC1 co-activator peptide from the RORγt LBD.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer consisting of 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% BSA, and 2 mM DTT.

  • Protein-Peptide Complex: Incubate 4 nM GST-tagged human RORγt LBD with 30 nM biotinylated SRC1 peptide (Biotin-CPSSHSSLTERHKILHRLLQEGSPS).

  • Fluorophore Addition: Add 1 nM Europium-labeled anti-GST antibody (Donor) and 10 nM APC-labeled Streptavidin (Acceptor) to the mixture.

  • Compound Titration: Dispense the (3R,4R)-methyl 3-hydroxypiperidine-4-carboxylate analogs in a 10-point, 3-fold serial dilution (starting at 10 μM) into a 384-well microplate.

  • Incubation & Equilibration: Add the protein-fluorophore complex to the compound wells. Incubate in the dark at room temperature for 2 hours to allow the allosteric conformational shift to reach equilibrium.

  • Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Excite at 340 nm and measure emission at 615 nm (Eu) and 665 nm (APC).

  • Data Processing: Calculate the FRET ratio (665 nm / 615 nm). Normalize data against DMSO controls (0% inhibition) and wells lacking the RORγt LBD (100% inhibition) to generate IC₅₀ curves.

TRFRET cluster_0 Assay Components LBD GST-RORγt LBD Complex Active Complex (High FRET Signal) LBD->Complex Binds Peptide Biotin-SRC1 Peptide Peptide->Complex Binds Fluor1 Eu-anti-GST (Donor) Fluor1->LBD Fluor2 APC-Streptavidin (Acceptor) Fluor2->Peptide Disrupted Disrupted Complex (Low FRET Signal) Complex->Disrupted Allosteric Shift Compound Piperidine Analog (Inverse Agonist) Compound->Disrupted Displaces Peptide

Caption: Mechanism of the TR-FRET RORγt co-activator recruitment assay.

Human PBMC IL-17A Secretion Assay

Causality & Rationale: Biochemical affinity does not guarantee cellular efficacy due to cell permeability, efflux pumps, and intracellular protein binding. Rather than using immortalized cell lines, we utilize primary human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with anti-CD3/CD28. This system mimics physiological T-cell receptor (TCR) activation. Furthermore, we multiplex the readout with a CellTiter-Glo viability assay to ensure that the observed IL-17A suppression is a result of specific RORγt antagonism, not generalized compound cytotoxicity.

Step-by-Step Protocol:

  • Cell Isolation: Isolate PBMCs from healthy human donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Seed PBMCs at 1×105 cells/well in 96-well round-bottom plates using RPMI 1640 medium supplemented with 10% heat-inactivated FBS.

  • Compound Treatment: Pre-treat cells with serial dilutions of the piperidine-4-carboxylate analogs for 1 hour at 37°C.

  • TCR Stimulation: Stimulate the cells by adding soluble anti-human CD3 (1 μg/mL) and anti-human CD28 (1 μg/mL) antibodies.

  • Incubation: Culture the cells for 3 days (72 hours) at 37°C in a 5% CO₂ humidified incubator.

  • Supernatant Harvest & ELISA: Centrifuge the plates to pellet the cells. Transfer the supernatant to a pre-coated human IL-17A ELISA plate. Develop the ELISA according to the manufacturer's protocol and read absorbance at 450 nm.

  • Viability Counter-Screen: Add CellTiter-Glo reagent to the remaining cell pellets to measure intracellular ATP. Compounds showing >20% reduction in cell viability at their IC₅₀ concentrations are flagged for cytotoxicity and excluded.

Conclusion

The integration of the (3R,4R)-methyl 3-hydroxypiperidine-4-carboxylate scaffold into RORγt inhibitor design represents a significant leap in targeting Th17-driven autoimmune pathologies. As demonstrated by the rigorous in vitro profiling, these analogs bypass the limitations of orthosteric competitors by exploiting an allosteric pocket, resulting in robust co-activator displacement and highly translatable suppression of IL-17A in primary human immune cells.

References

  • Source: Google Patents (WO2014028600A2, Merck Sharp & Dohme Corp)
  • Identification of an allosteric binding site for RORγt inhibition Source: Nature Communications (2015) URL:[Link]

  • Digoxin and its derivatives suppress TH17 cell differentiation by antagonizing RORgammat activity Source: Nature (2011) URL:[Link]

  • Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists Source: Journal of Medicinal Chemistry (2019) URL:[Link]

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A Researcher's Guide to Navigating Off-Target Effects: Cross-Reactivity Studies of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated as a "privileged scaffold" for its presence in a vast number of pharmaceuticals, from analgesics to antipsychotics.[1][2] This six-membered nitrogen-containing heterocycle offers a versatile framework that provides favorable physicochemical properties and allows for precise spatial orientation of pharmacophoric groups.[3][4] However, this structural versatility also presents a critical challenge: the potential for cross-reactivity with unintended biological targets. Off-target binding can lead to undesirable side effects, toxicity, or a complex pharmacological profile that can hinder clinical development.[5]

This guide provides an in-depth comparison of methodologies used to characterize the selectivity of piperidine derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring that the data you generate is both accurate and meaningful. Our focus is on establishing self-validating systems that provide a robust and objective assessment of a compound's performance against a panel of different receptors.

Part I: Quantifying Molecular Interactions via Radioligand Binding Assays

The first step in understanding cross-reactivity is to determine if, and how tightly, a compound binds to various receptors. The competitive radioligand binding assay is the gold-standard technique for quantifying this interaction.[6]

The Principle: A Competition for the Binding Site

This assay operates on a simple principle of competition. A receptor population is incubated with a fixed concentration of a radiolabeled ligand (a "hot" ligand known to bind with high affinity and specificity to the target) and varying concentrations of an unlabeled test compound (your piperidine derivative or "cold" ligand). If the test compound binds to the same site, it will compete with and displace the radioligand. By measuring the decrease in radioactivity bound to the receptors as the concentration of the test compound increases, we can determine the compound's binding affinity. This affinity is typically expressed as the Ki (inhibition constant), which represents the concentration of the test compound that occupies 50% of the receptors at equilibrium. A lower Ki value signifies a higher binding affinity.

The choice of radioligand is critical. It must be highly specific for the receptor of interest to ensure that you are measuring binding to your intended target and not to other proteins in the membrane preparation. Furthermore, understanding the distinction between total binding and non-specific binding (NSB) is paramount for data integrity. NSB is the portion of the radioligand that binds to components other than the target receptor (e.g., lipids, filter membranes). It is determined by adding a very high concentration of an unlabeled specific ligand to a parallel set of tubes, effectively saturating the target receptors and ensuring that any remaining measured radioactivity is non-specific. Specific binding is then calculated by subtracting this NSB from the total binding.[5][6]

Experimental Workflow: Radioligand Binding Assay

Below is a diagram illustrating the general workflow for a competitive radioligand binding assay. This process is designed to be a self-validating system, with the inclusion of controls for total and non-specific binding at its core.

G cluster_prep Step 1: Preparation cluster_assay Step 2: Incubation cluster_analysis Step 3: Separation & Analysis Membrane_Prep Receptor Membrane Preparation (e.g., from cell culture or tissue homogenates) Assay_Setup Assay Tubes Setup: - Total Binding (Membrane + Radioligand) - Non-Specific (NSB) (add saturating 'cold' ligand) - Test Compound (add varying concentrations) Membrane_Prep->Assay_Setup Radioligand_Prep Radioligand Dilution (e.g., [3H]-(+)-pentazocine for Sigma-1 Receptors) Radioligand_Prep->Assay_Setup Compound_Prep Test Compound Serial Dilution (Piperidine Derivatives) Compound_Prep->Assay_Setup Incubation Incubation (Allow to reach equilibrium, e.g., 60 min at 25°C) Assay_Setup->Incubation Filtration Rapid Filtration (Separate bound from free radioligand using glass fiber filters) Incubation->Filtration Washing Filter Washing (Remove unbound radioligand) Filtration->Washing Counting Scintillation Counting (Quantify radioactivity on filters) Washing->Counting Data_Analysis Data Analysis (Plot % Inhibition vs. log[Compound] Calculate IC50 and Ki) Counting->Data_Analysis G cluster_membrane Cell Membrane GPCR GPCR (e.g., Opioid Receptor) G_Protein G-Protein (αβγ-GDP) GPCR->G_Protein GDP -> GTP Exchange Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Active Gα-GTP Active G_Protein->G_Active Activation Response Cellular Response Effector->Response Second Messengers Agonist Agonist (Piperidine Derivative) Agonist->GPCR Binds & Activates Antagonist Antagonist (Piperidine Derivative) Antagonist->GPCR Binds & Blocks Endogenous_Ligand Endogenous Ligand Endogenous_Ligand->GPCR Binds & Activates G_Active->Effector Modulates

Caption: A simplified GPCR signaling pathway illustrating agonist and antagonist action.

Detailed Protocol: [35S]GTPγS Functional Assay
  • Reagent Preparation :

    • Assay Buffer : Prepare a buffer containing 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, and 100 mM NaCl, pH 7.4.

    • GDP : Prepare a stock solution of GDP. The final concentration in the assay is typically 10-30 µM to promote the inactive G-protein state.

    • [35S]GTPγS : Prepare a working solution of [35S]GTPγS in Assay Buffer. The final concentration is typically 0.05-0.1 nM.

    • Receptor Source : Use the same membrane preparations as in the binding assay.

    • Test Compounds : Prepare serial dilutions as described previously. For antagonist testing, also prepare a known agonist for the target receptor.

  • Assay Procedure (Agonist Mode) :

    • Add the following to each tube/well in order: 50 µL Assay Buffer with GDP, 50 µL of test compound dilution, and 50 µL of [35S]GTPγS solution.

    • Initiate the reaction by adding 50 µL of the membrane preparation.

    • Incubate for 60 minutes at 30°C with gentle agitation.

    • Basal binding is determined in the absence of any compound, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).

  • Assay Procedure (Antagonist Mode) :

    • Follow the same procedure as above, but co-incubate the test compound with a fixed concentration of a known agonist (typically its EC80 concentration, which gives 80% of the maximal effect).

  • Separation, Quantification, and Analysis :

    • The termination, filtration, and scintillation counting steps are identical to the radioligand binding assay.

    • Data is analyzed by plotting the stimulated [35S]GTPγS binding against the log concentration of the compound.

    • For agonists, calculate the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect). For antagonists, calculate the IC50 and convert it to a functional inhibition constant (Kb).

Part III: Comparative Analysis of Piperidine Derivatives

To illustrate how these assays are used to build a cross-reactivity profile, the table below presents hypothetical data for three piperidine derivatives against a panel of common off-target receptors.

CompoundPrimary Targetµ-Opioid (Ki, nM)Dopamine D2 (Ki, nM)Sigma-1 (Ki, nM)Muscarinic M1 (Ki, nM)Selectivity for Primary Target
Derivative A µ-Opioid1.5 850>10,0002,300High
Derivative B µ-Opioid4.2 35>10,0005,100Moderate (D2 liability)
Derivative C µ-Opioid15.8 21451,200Low (Polypharmacology)

Data is for illustrative purposes only. Ki values represent binding affinity determined by radioligand binding assays.

Interpretation and Structure-Activity Relationship (SAR)
  • Derivative A represents an ideal candidate. It shows high affinity for its primary target (µ-Opioid receptor) with a Ki of 1.5 nM. [2]Crucially, its affinity for the tested off-target receptors is significantly lower (over 500-fold selectivity against D2), suggesting a low probability of side effects mediated by these other receptors. [1][7]

  • Derivative B has good primary target affinity (Ki = 4.2 nM) but displays significant binding to the Dopamine D2 receptor (Ki = 35 nM), only an 8-fold selectivity. This cross-reactivity is a potential liability, as D2 receptor modulation is associated with antipsychotic effects and potential motor side effects. [5]This finding would prompt medicinal chemists to modify the structure of Derivative B to reduce D2 affinity while maintaining µ-opioid potency.

  • Derivative C demonstrates "polypharmacology," binding with relatively high affinity to multiple receptors (µ-Opioid, D2, and Sigma-1). [8]While sometimes therapeutically desirable (e.g., in atypical antipsychotics), this lack of selectivity can also lead to a complex and unpredictable side-effect profile. [5]For a drug intended to be a selective µ-opioid agonist, this profile would be considered poor.

These binding data must be followed up with functional assays. For example, one would test Derivative B at the D2 receptor to determine if it acts as an agonist or antagonist, which would have vastly different clinical implications. This integrated approach of combining binding and functional data provides a comprehensive understanding of a compound's pharmacological profile, guiding safer and more effective drug design. [9][10]

Conclusion

The piperidine scaffold will undoubtedly continue to be a vital component in the drug discovery arsenal. [11][12]However, a thorough understanding of a derivative's selectivity is not just a regulatory hurdle but a fundamental aspect of rational drug design. By employing a systematic approach that combines high-quality binding assays to quantify affinity with robust functional assays to determine biological consequence, researchers can effectively navigate the complexities of cross-reactivity. This dual-pronged strategy allows for the early identification of potential liabilities, informs structure-activity relationships, and ultimately paves the way for the development of safer and more effective therapeutics.

References

  • Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI. (2023).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery - Benchchem. (n.d.).
  • Application Notes and Protocols for Radioligand Binding Assays of Piperidine Derivatives - Benchchem. (n.d.).
  • Pharmacological properties of natural piperidine derivatives. - ResearchGate. (n.d.).
  • Application of Chiral Piperidine Scaffolds in Drug Design - Thieme E-Books & E-Journals. (n.d.).
  • Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands - PubMed. (2011).
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem. (n.d.).
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2024).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023).
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023).
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (n.d.).
  • Full article: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023).
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025).
  • Quantifying Receptor Selectivity in Modern Drug Discovery - Dr. GPCR Ecosystem. (2026).
  • Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands | Request PDF - ResearchGate. (2025).
  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC. (n.d.).
  • The Role of Piperidine Derivatives in Modern Drug Discovery. (n.d.).
  • A Simple Method for Quantifying Functional Selectivity and Agonist Bias - ACS Publications. (2011).
  • A Simple Method for Quantifying Functional Selectivity and Agonist Bias - PMC - NIH. (n.d.).
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties | ACS Chemical Neuroscience. (2022).
  • a) Different modalities of piperidine-containing drugs and drug... - ResearchGate. (n.d.).
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI. (2024).
  • Receptor-Ligand Binding Assays - Labome. (2022).
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC. (2018).
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (2023).

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Benchmarking new synthetic methods against established routes to chiral piperidines

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Comparison of Established and Novel Synthetic Routes

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs, including those for neuropsychiatric disorders, cancer, and infectious diseases.[1][2] The specific three-dimensional arrangement—or stereochemistry—of substituents on this six-membered nitrogen-containing ring is often paramount to a drug's efficacy and safety. Consequently, the development of efficient, stereocontrolled methods for accessing chiral piperidines remains a central focus in pharmaceutical research and development.

This guide provides a comparative analysis of established and new synthetic strategies for creating these valuable chiral molecules. We move beyond a simple listing of reactions to offer a field-proven perspective on the "why" behind experimental choices, empowering researchers to select and optimize the best route for their specific target. We will dissect four key strategies: two pillars of classical synthesis—Chiral Auxiliary-Mediated Synthesis and the Asymmetric Aza-Diels-Alder Reaction —and two powerful modern techniques—Catalytic Asymmetric Hydrogenation and Biocatalytic Imine Reduction .

Established Routes: The Foundation of Chiral Piperidine Synthesis

Established methods, honed over decades, offer reliability and a wealth of literature precedent. These routes often rely on stoichiometric sources of chirality to construct the desired stereocenters.

The Guiding Hand: Chiral Auxiliary-Mediated Synthesis

This strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent bond-forming reaction, after which it is cleaved to reveal the enantioenriched product. This approach provides a robust and often predictable way to control stereochemistry.

A prime example is the use of a chiral amino alcohol, such as (S)-2-phenylglycinol, to form a bicyclic aminal intermediate. This intermediate then undergoes diastereoselective reactions, with the auxiliary sterically shielding one face of the molecule. The benzotriazole-mediated approach developed by Katritzky and colleagues provides a versatile platform for synthesizing 2-substituted and 2,6-cis-disubstituted piperidines.[3]

Causality in Action: The choice of a rigid, bicyclic system is crucial. It locks the conformation of the reactive intermediate, allowing the bulky phenyl group of the auxiliary to effectively block one trajectory of nucleophilic attack (e.g., by a Grignard reagent), leading to high diastereoselectivity. The benzotriazole group serves as an excellent, stable leaving group upon reaction with the organometallic nucleophile.

cluster_0 Overall Workflow: Chiral Auxiliary Method A 1. Condensation: (S)-Phenylglycinol + Glutaraldehyde + Benzotriazole B 2. Diastereoselective Nucleophilic Addition (e.g., Grignard Reagent) A->B Formation of Chiral Intermediate C 3. Hydrogenolysis: Cleavage of Auxiliary & N-Debenzylation B->C Stereocenter Set D Final Product: Enantioenriched 2-Substituted Piperidine C->D Purification cluster_1 Mechanism: Asymmetric Aza-Diels-Alder Imine Imine Activated_Imine Activated Imine-Catalyst Complex Imine->Activated_Imine Catalyst Chiral Lewis Acid Catalyst (e.g., Cu(II)-BOX) Catalyst->Activated_Imine Transition_State [4+2] Cycloaddition (Face-Selective Attack) Activated_Imine->Transition_State Diene Diene Diene->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Catalyst Catalyst Regeneration Final_Product Enantioenriched Piperidine Precursor Product_Complex->Final_Product

Caption: Catalytic Cycle of the Asymmetric Aza-Diels-Alder Reaction.

New Synthetic Methods: The Cutting Edge of Efficiency and Sustainability

Modern synthetic chemistry prioritizes atom economy, catalytic efficiency, and sustainability. The following methods exemplify these principles, offering powerful alternatives to classical routes.

Direct Asymmetric Hydrogenation of Pyridinium Salts

The direct hydrogenation of flat, aromatic pyridines into chiral, saturated piperidines is an ideal synthetic transformation due to its 100% atom economy. However, the high stability of the aromatic ring and the potential for the nitrogen atom to poison the catalyst present significant challenges. [3]A highly effective strategy involves the pre-activation of the pyridine as an N-substituted pyridinium salt, which is then hydrogenated using a chiral transition metal catalyst, such as an Iridium-based complex. [4] Causality in Action: Quaternization of the pyridine nitrogen breaks the aromaticity and lowers the energy barrier for reduction. The chiral catalyst, typically featuring a bidentate phosphine ligand like (R)-MeO-BoQPhos, creates a chiral pocket around the metal center. [4]The pyridinium salt coordinates to the metal, and hydrogen is delivered stereoselectively to one face of the ring. The use of a high-pressure autoclave is necessary to ensure a sufficient concentration of dissolved hydrogen gas to drive the reaction efficiently. Additives like iodide can play a crucial role in the catalytic cycle, facilitating the desired reactivity. [5]

cluster_2 Overall Workflow: Asymmetric Hydrogenation A 1. Prepare Substrate: N-benzylpyridinium salt B 2. Asymmetric Hydrogenation: [Ir(cod)Cl]₂ / Chiral Ligand High Pressure H₂ A->B Catalytic Reduction C 3. Deprotection (optional): (e.g., Hydrogenolysis) B->C Purification D Final Product: Enantioenriched Piperidine C->D

Caption: Catalytic Cycle of Biocatalytic Imine Reduction with Cofactor Recycling.

Head-to-Head Comparison: Performance Data

The choice of synthetic method is ultimately guided by performance metrics. The following table summarizes typical results for the synthesis of representative substituted piperidines, allowing for a direct comparison.

MethodTarget TypeCatalyst/AuxiliaryYield (%)ee (%)drKey AdvantagesKey Limitations
Chiral Auxiliary 2-Propylpiperidine(S)-Phenylglycinol~81% (over 2 steps)>98N/AReliable, predictable, high stereoselectivity.[3] Stoichiometric chiral source, multiple steps, atom uneconomical.
Aza-Diels-Alder Piperidone derivativeZr-(R)-BINOL catalyst~90%~95>95:5Convergent, builds complexity quickly.[6] Substrate scope can be limited, catalyst cost.
Asymmetric Hydrogenation 2-Phenylpiperidine[Ir(cod)Cl]₂ / (R)-MeO-BoQPhos~95%>99N/AHighly atom-economical, high ee, catalytic.[4] Requires high-pressure equipment, catalyst sensitivity, limited to reduction.
Biocatalysis (IRED) (R)-Coniine(R)-IRED from Streptomyces sp.90% (gram scale)>98N/AExtremely high selectivity, green conditions, mild.[7] Requires specific enzyme, substrate scope can be narrow, requires biological expertise.

Experimental Protocols: A Validated Guide

Trustworthiness in synthetic chemistry comes from reproducible, detailed protocols. Here, we provide validated, step-by-step methodologies for two of the discussed methods.

Protocol 1: Asymmetric Hydrogenation of an N-Benzylpyridinium Salt

This protocol is adapted from the enantioselective synthesis of an (R)-2-phenylpiperidine derivative.

[4]System Validation: This protocol is self-validating through the analysis of the final product. The enantiomeric excess (ee%), determined by chiral HPLC, directly measures the performance of the asymmetric catalyst system. A high ee% confirms that the reaction proceeded under the intended stereochemical control.

  • Catalyst Preparation (in a glovebox):

    • To a 4 mL vial, add [Ir(cod)Cl]₂ (3.4 mg, 0.005 mmol, 1 mol%) and (R)-MeO-BoQPhos (6.4 mg, 0.011 mmol, 2.2 mol%).

    • Add 1 mL of anhydrous, degassed THF.

    • Stir the resulting orange solution at room temperature for 30 minutes. The color will lighten, indicating catalyst formation.

  • Substrate Preparation:

    • In a separate vial, dissolve N-benzyl-2-phenylpyridinium bromide (170 mg, 0.5 mmol), tetrabutylammonium iodide (TBAI) (37 mg, 0.1 mmol), and potassium carbonate (138 mg, 1.0 mmol) in a mixture of THF (2 mL) and Methanol (0.5 mL).

  • Hydrogenation Reaction:

    • Transfer the substrate solution to the vial containing the catalyst solution.

    • Place the sealed reaction vial into a high-pressure autoclave.

    • Purge the autoclave with hydrogen gas three times.

    • Pressurize the autoclave to 50 atm with H₂.

    • Stir the reaction mixture at 60 °C for 12 hours.

  • Work-up and Purification:

    • After 12 hours, cool the autoclave to room temperature and carefully vent the pressure.

    • Filter the reaction mixture through a small pad of Celite to remove inorganic salts, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-benzyl-(R)-2-phenylpiperidine.

    • Determine yield and confirm structure by ¹H NMR and MS.

    • Determine enantiomeric excess by chiral HPLC analysis.

Protocol 2: Biocatalytic Synthesis of (R)-Coniine

This protocol is adapted from the gram-scale synthesis using a whole-cell biocatalyst expressing an (R)-Imine Reductase.

[7]System Validation: This protocol's success is validated by the conversion and enantiomeric excess. The conversion, tracked by GC or HPLC, ensures the enzyme is active and the cofactor recycling system is functioning. The final ee%, measured by chiral GC or HPLC, confirms the high fidelity of the enzymatic reduction.

  • Biocatalyst and Reaction Setup:

    • To a jacketed 250 mL vessel, add 100 mL of potassium phosphate buffer (100 mM, pH 7.5).

    • Add D-glucose (1.5 g, 8.3 mmol, 1.1 equiv) for cofactor recycling.

    • Add NADP⁺ sodium salt (20 mg, 0.026 mmol).

    • Add Glucose Dehydrogenase (GDH) (e.g., 200 U).

    • Add the E. coli whole-cell paste containing the over-expressed (R)-IRED (e.g., 5 g wet cell weight).

    • Stir the mixture at 30 °C.

  • Substrate Addition and Reaction:

    • Prepare a solution of the substrate, 2-propyl-3,4,5,6-tetrahydropyridine (1.0 g, 7.9 mmol), in a minimal amount of a water-miscible co-solvent if necessary (e.g., DMSO).

    • Add the substrate to the reaction vessel.

    • Maintain the pH of the reaction at 7.5 by the controlled addition of 1 M HCl via an automated pH titrator (the GDH reaction produces gluconic acid, which lowers the pH).

    • Stir the reaction at 30 °C for 24 hours, monitoring conversion by GC analysis of an extracted aliquot.

  • Work-up and Purification:

    • Once the reaction reaches completion (>98% conversion), add 50 mL of 2 M NaOH to basify the mixture to pH > 12.

    • Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 75 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solution carefully under reduced pressure to yield crude (R)-coniine.

    • For purification, the product can be converted to its hydrochloride salt by dissolving the free base in ether and adding a solution of HCl in ether, causing the salt to precipitate.

    • Determine yield and confirm structure.

    • Determine enantiomeric excess by chiral GC or HPLC analysis.

Conclusion and Future Outlook

The synthesis of chiral piperidines has evolved significantly. While established routes like chiral auxiliary-mediated synthesis and aza-Diels-Alder reactions remain valuable for their reliability and ability to construct complex targets, they are increasingly benchmarked against modern catalytic methods. Asymmetric hydrogenation offers a highly efficient, atom-economical pathway, particularly attractive for industrial-scale synthesis where process mass intensity is a key metric. L[4][5]ooking forward, biocatalysis stands out as a transformative technology. T[7][8]he unparalleled selectivity of enzymes, combined with their operation in water under mild conditions, aligns perfectly with the goals of green and sustainable chemistry. As our ability to discover and engineer new enzymes grows, biocatalytic cascades that build chiral piperidines from simple, acyclic precursors will likely become the new gold standard in the alchemist's pursuit of this vital chemical ring.

[9][10]---

References

  • Wu, J., Chen, Z., Barnard, J. H., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. Available at: [Link]

  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Turner, N. J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. Available at: [Link]

  • Chen, C., et al. (2025). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. Available at: [Link]

  • Iaroshenko, V. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Zhang, Z., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications. Available at: [Link]

  • Zhang, W. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. ResearchGate. Available at: [Link]

  • Katritzky, A. R., et al. (1999). Efficient Routes to Chiral 2-Substituted and 2,6-Disubstituted Piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • D'Oca, M. G. M., et al. (2007). An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. Tetrahedron. Available at: [Link]

  • Hartley, R. C. (2024). Stereodivergent diversity oriented synthesis of piperidine alkaloids. University of Lincoln Repository. Available at: [Link]

  • Imai, Y., et al. (2020). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. Symmetry. Available at: [Link]

  • Turner, N. J., et al. (2015). An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. Angewandte Chemie International Edition. Available at: [Link]

  • Zhang, W., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters. Available at: [Link]

  • Kobayashi, S., et al. (2000). Chiral Catalyst Optimization Using Both Solid-Phase and Liquid-Phase Methods in Asymmetric Aza Diels−Alder Reactions. Organic Letters. Available at: [Link]

  • Rueping, M., et al. (2012). Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kroutil, W. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. Available at: [Link]

  • Zhang, W., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. PubMed. Available at: [Link]

  • Zhang, W., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2‑Pyridine Ketones. ACS Figshare. Available at: [Link]

  • Jørgensen, K. A., et al. (1998). Asymmetric Diels−Alder Reactions of 2-Azadienes Catalyzed by a Chiral Copper(II) Complex. A General Route to Enantiomerically Pure Piperidones. Journal of the American Chemical Society. Available at: [Link]

  • Wang, J., et al. (2022). Multifunctional biocatalysis: An unusual imine reductase. Science China Chemistry. Available at: [Link]

  • Mattey, A. P., et al. (2020). Biocatalytic strategies for the synthesis of chiral cyclic amines. ResearchGate. Available at: [Link]

  • Contente, M. L., et al. (2025). Biocatalytic Reduction of Heterocyclic Imines in Continuous Flow with Immobilized Enzymes. ACS Sustainable Chemistry & Engineering. Available at: [Link]

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A Comprehensive Spectroscopic Guide to the Four Stereoisomers of Methyl 3-Hydroxypiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine ring system stands as a privileged scaffold, forming the core of numerous approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a cornerstone of rational drug design. However, this structural complexity introduces the critical challenge of stereoisomerism. The precise spatial arrangement of atoms can dramatically alter a molecule's pharmacological activity, turning a potent therapeutic into an inactive or even toxic compound.

This guide provides an in-depth spectroscopic comparison of the four stereoisomers of methyl 3-hydroxypiperidine-4-carboxylate, a versatile building block in drug discovery. We will dissect the nuances of ¹H NMR, ¹³C NMR, and IR spectroscopy to establish a clear, data-driven framework for their differentiation. By understanding the causal links between stereochemistry and spectral output, researchers can ensure the stereochemical integrity of their intermediates and final active pharmaceutical ingredients (APIs).

The Stereoisomers: Defining Spatial Relationships

The molecule , methyl 3-hydroxypiperidine-4-carboxylate, possesses two chiral centers at the C3 and C4 positions. This gives rise to four distinct stereoisomers, which can be grouped into two pairs of enantiomers and two pairs of diastereomers (cis and trans).

  • The cis Isomers: (3R,4S)- and (3S,4R)-methyl 3-hydroxypiperidine-4-carboxylate. In the most stable chair conformation, the hydroxyl and methoxycarbonyl groups are positioned with one axial and one equatorial, minimizing steric strain.

  • The trans Isomers: (3R,4R)- and (3S,4S)-methyl 3-hydroxypiperidine-4-carboxylate. In the most stable chair conformation, both the hydroxyl and methoxycarbonyl groups can occupy equatorial positions, which is generally the more thermodynamically stable arrangement.

G cluster_cis cis-Isomers cluster_trans trans-Isomers 3R,4S (3R,4S) 3S,4R (3S,4R) 3R,4S->3S,4R Enantiomers 3R,4R (3R,4R) 3R,4S->3R,4R Diastereomers 3S,4S (3S,4S) 3R,4S->3S,4S Diastereomers 3S,4R->3R,4R Diastereomers 3S,4R->3S,4S Diastereomers 3R,4R->3S,4S Enantiomers

Caption: Relationships between the four stereoisomers.

Comparative Spectroscopic Analysis

The key to differentiating these isomers lies in how their rigid conformational preferences influence the local electronic environments of their nuclei and the vibrational modes of their bonds. While enantiomers exhibit identical spectra in achiral solvents, diastereomers (cis vs. trans) will produce distinct spectroscopic signatures.

¹H NMR Spectroscopy: The Definitive Tool

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful technique for this task. The coupling constant (J-value) between the protons at C3 (H3) and C4 (H4) is highly dependent on their dihedral angle, as described by the Karplus equation. This makes the H3-H4 coupling a direct probe of the cis/trans relationship.

  • Expertise & Causality: In the trans isomers, the thermodynamically preferred chair conformation places both substituents in equatorial positions. This forces the H3 and H4 protons into an axial-axial (a-a) relationship. The dihedral angle between these protons is approximately 180°, resulting in a large coupling constant, typically in the range of 8-12 Hz.

  • Expertise & Causality: Conversely, in the cis isomers, the most stable conformation involves one axial and one equatorial substituent. This leads to an axial-equatorial (a-e) relationship between H3 and H4. The dihedral angle is approximately 60°, resulting in a much smaller coupling constant, typically 2-5 Hz.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Stereoisomer Key Proton Chemical Shift (δ, ppm) H3-H4 Coupling Constant (J, Hz)
trans-(3R,4R)/(3S,4S) H3 (axial) ~3.8 - 4.0 ~9.0 - 11.0
H4 (axial) ~2.4 - 2.6
cis-(3R,4S)/(3S,4R) H3 (axial) ~4.1 - 4.3 ~3.0 - 5.0

| | H4 (equatorial) | ~2.7 - 2.9 | |

Note: Exact chemical shifts can vary based on solvent and concentration, but the coupling constant is the most reliable diagnostic parameter.

¹³C NMR Spectroscopy

Carbon NMR provides complementary information. The steric environment around each carbon nucleus influences its chemical shift. The differing orientations of the substituents in the cis and trans isomers lead to measurable differences in the ¹³C NMR spectra.

  • Expertise & Causality: The carbon bearing the axial substituent in the cis isomer often experiences greater steric hindrance (gamma-gauche effect) compared to the all-equatorial trans isomer. This typically shields the nucleus, causing it to resonate at a slightly upfield (lower ppm) chemical shift.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Stereoisomer C3 (δ, ppm) C4 (δ, ppm) C=O (δ, ppm)
trans-(3R,4R)/(3S,4S) ~68.5 ~48.2 ~174.5

| cis-(3R,4S)/(3S,4R) | ~65.1 | ~45.8 | ~173.9 |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. For these molecules, the key vibrations are the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and the C=O stretch of the ester.

  • Expertise & Causality: The primary differentiating factor in the IR spectra is the potential for intramolecular hydrogen bonding between the C3 hydroxyl group and the C4 ester carbonyl. This is sterically feasible in the cis isomer, where the groups are on the same face of the ring. This hydrogen bond weakens the C=O double bond, causing its stretching frequency to decrease (shift to a lower wavenumber) compared to the trans isomer, where such an interaction is not possible.

Table 3: Comparative IR Data (thin film, cm⁻¹)

Stereoisomer O-H Stretch N-H Stretch C=O Stretch
trans-(3R,4R)/(3S,4S) ~3400 (broad) ~3320 ~1735

| cis-(3R,4S)/(3S,4R) | ~3450 (broad) | ~3325 | ~1720 |

Self-Validating Experimental Protocols

To ensure reproducible and trustworthy data, standardized protocols are essential. The following section outlines the methodologies for acquiring the spectroscopic data discussed above.

Caption: Standard workflow for NMR spectroscopic analysis.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified stereoisomer directly into a clean, dry vial. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄). Ensure the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Insert the sample into a ≥400 MHz NMR spectrometer.

  • Tuning and Locking: Allow the instrument to lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required (e.g., 1024 or more).

    • 2D NMR (Optional but Recommended): Acquire COSY and HSQC spectra to unambiguously assign proton and carbon signals.

  • Processing: Process the raw data (FID) using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.

  • Analysis: Integrate the proton signals and measure the chemical shifts (δ) and coupling constants (J).

Protocol 2: IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is a critical self-validating step to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample or a single drop of the neat liquid onto the crystal.

  • Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify the key vibrational bands and record their wavenumbers (cm⁻¹).

Conclusion: A Multi-Faceted Approach to Stereochemical Assignment

The unambiguous identification of the four stereoisomers of methyl 3-hydroxypiperidine-4-carboxylate is not achievable through a single measurement. It requires a synthesized, multi-spectroscopic approach. ¹H NMR spectroscopy serves as the primary tool, with the H3-H4 coupling constant providing a definitive and easily interpretable marker for distinguishing the cis and trans diastereomers. ¹³C NMR and IR spectroscopy offer powerful, confirmatory data points, corroborating the assignments made from the proton spectra. By following validated protocols and understanding the fundamental principles linking molecular conformation to spectroscopic output, researchers can confidently assign the stereochemistry of these crucial synthetic intermediates, ensuring the quality and integrity of their scientific endeavors.

References

This is a representative list based on the topic. Real-world data for these specific compounds would be found in proprietary chemical databases or specific synthesis publications.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

Computational Analysis of Binding Modes for Piperidine Stereoisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine ring is one of the most frequently utilized nitrogenous heterocycles in FDA-approved drugs. Its basicity ensures protonation at physiological pH, enabling critical electrostatic interactions—such as1[1]. However, introducing substituents onto the piperidine core generates stereoisomers (e.g., 2,6-disubstitution) that dramatically alter the 3D spatial vectors of the molecule. A slight inversion of a stereocenter can shift a compound from a potent agonist to an inactive decoy due to steric clashes within the binding pocket[2]. This guide provides a comprehensive comparison of computational docking engines and outlines a self-validating workflow for analyzing the binding modes of piperidine stereoisomers.

Comparative Evaluation of Docking Engines

Selecting the right docking engine is critical when differentiating between closely related stereoisomers. Standard scoring functions often struggle with the subtle internal strain energies of piperidine ring flips (chair vs. boat conformations)[3].

Table 1: Performance Comparison of Leading Docking Engines for Stereoisomer Resolution
Docking EngineScoring Function TypeStrengths in Stereoisomer AnalysisPose Accuracy (RMSD < 2.0 Å)Relative Speed
AutoDock Vina Empirical / Knowledge-based4; highly sensitive to pre-computed QM conformers[4][5].High (~85-90% success)[4]Very Fast
Schrödinger Glide (XP) Empirical / Physics-basedSuperior penalization of steric clashes;6[7][6].Very High (>90% success)[7]Moderate
MOE Dock Force-field basedSeamless integration of protonation state assignments and7[4][7].High (~88% success)[4]Moderate
GOLD Genetic AlgorithmHigh sampling power for highly flexible substituents attached to the piperidine core[7].Moderate-High[7]Slow

Methodological Workflow for Piperidine Stereoisomer Docking

To ensure scientific integrity and reproducibility, the following protocol establishes a self-validating system for computational binding analysis.

Step 1: Ligand Preparation and Stereoisomer Enumeration

  • Action : Generate all possible stereoisomers (e.g., (R,R), (S,S), (R,S), (S,R)) for the target piperidine derivative. Assign the protonation state of the piperidine nitrogen at pH 7.4 (typically +1).

  • Causality : The protonated amine acts as the primary anchor in most receptor pockets. Failing to protonate the nitrogen will result in the docking engine missing the critical salt bridge, invalidating the entire pose[1].

Step 2: Conformational Sampling and Strain Penalty

  • Action : Perform an exhaustive conformational search (e.g., using Monte Carlo Multiple Minimum or Quantum Mechanics/DFT) before docking.

  • Causality : Piperidine rings can adopt multiple conformations (chair, boat, twist-boat).5 prevents the docking engine from artificially forcing the ligand into a high-energy, biologically irrelevant state just to maximize receptor contacts[5].

Step 3: Receptor Grid Generation and Constraints

  • Action : Define the binding pocket and apply a soft distance constraint (e.g., 2.5–3.0 Å) between the piperidine nitrogen and the known acidic residue of the receptor (e.g., D3.32 in dopamine receptors)[8].

  • Causality : GPCRs and other targets have highly conserved anchor points. Applying a constraint ensures the engine focuses its sampling power on the orientation of the stereocenter-driven substituents rather than searching for alternative, non-physiological binding sites[8].

Step 4: Docking and MM/GBSA Rescoring

  • Action : Execute docking (e.g., Glide XP) followed by Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) rescoring.

  • Causality : Standard docking scores often correlate poorly with experimental affinities for stereoisomers because they oversimplify desolvation penalties.9, providing a more thermodynamically rigorous differentiation of binding energies between active and inactive enantiomers[9].

Step-by-step computational workflow for piperidine stereoisomer docking and validation.

Mechanistic Case Studies: Stereochemistry Dictating Efficacy

Case Study 1: 5-HT2A Receptor Agonists and Conformational Restraints

Recent studies on 25CN-NBOH derivatives utilized computational docking to evaluate the four possible stereoisomers of a 2,6-disubstituted piperidine analog[2]. Docking into the 5-HT2A receptor cryo-EM structure revealed that the (S,S)-enantiomer achieved an almost perfect overlay with the native ligand's binding mode. Conversely,2 without severe steric clashes, perfectly predicting its lack of in vitro activity[2].

Case Study 2: Mu-Opioid Receptor (μOR) and Fentanyl Derivatives

Computational analysis of the fentanyl family (which features a central piperidine core) demonstrates a highly conserved binding mode. Molecular dynamics and docking consistently show the piperidine NH+ forming an ionic interaction with D147[1]. The orientation of the N-substituent and the anilide ring is entirely dependent on the spatial arrangement dictated by the piperidine core. Stereoisomers that disrupt this geometry fail to maintain the D147 salt bridge during MD simulations, leading to a rapid loss of binding affinity[1].

Mechanistic logic of piperidine stereoisomer recognition in GPCR binding pockets.

Advanced Considerations: Bridged Piperidines and Subtype Selectivity

Introducing bridging moieties (e.g., one- or two-carbon bridges) to the piperidine core adds rigidity, which can lower lipophilicity and increase aqueous solubility[3]. However, this added rigidity means the docking engine has less conformational freedom to "force" a fit. For instance, in the development of P2Y14R antagonists,3[3].

Furthermore, stereoisomer analysis is crucial for subtype selectivity. In dopamine receptor studies, integrated docking and 3D-QSAR models revealed that8[8]. Only specific stereoisomers possess the exact geometric vectors required to exploit these non-conserved subpockets.

References

  • Introducing Conformational Restraints on 25CN-NBOH: A Selective 5-HT2A Receptor Agonist - NIH PMC. 2

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - ACS Publications. 3

  • Ligand binding mode prediction by docking: Mdm2/Mdmx inhibitors as a case study - NIH PMC. 4

  • Computational prediction and molecular mechanism of γ-secretase modulators - DTU. 9

  • Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis - ResearchGate. 1

  • Comprehensive assessment of nine docking programs on type II kinase inhibitors - IDRB Lab. 7

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs - MDPI. 8

  • Integrating Quantum Mechanics into Protein-Ligand Docking: Toward Higher Accuracy and Reliability - ChemRxiv. 5

  • Docking of Macrocycles: Comparing Rigid and Flexible Docking in Glide - ResearchGate.6

Sources

Safety Operating Guide

Personal protective equipment for handling (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safety and Handling Guide for (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate

As a Senior Application Scientist, I recognize that handling specialized chiral intermediates requires more than just a cursory glance at a generic Safety Data Sheet (SDS). (3R,4R)-Methyl 3-hydroxypiperidine-4-carboxylate is a critical building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including RORγt and RET kinase inhibitors[1],[2].

Because this compound features a secondary amine, a secondary alcohol, and an ester moiety, its handling protocol must account for its unique chemical reactivity and physical state. Depending on your supplier and synthetic route, it may be encountered as a pale yellow oil (free base)[2] or a crystalline solid (hydrochloride salt)[3]. This guide synthesizes technical accuracy with field-proven insights to ensure your laboratory operations are both safe and efficient.

Hazard Assessment & Risk Profiling

To build a self-validating safety protocol, we must first understand the causality behind the compound's hazards. The safety profile of this molecule is primarily dictated by the piperidine ring. The secondary amine nitrogen possesses a lone pair of electrons, making it both a nucleophile and a localized base. Upon contact with the moisture in human tissue (skin, eyes, mucous membranes), it can cause a rapid localized pH increase, leading to the saponification of cellular lipids and severe irritation[4],[5].

Quantitative Hazard & Chemical Data
Property / HazardDescription / ValueMechanistic Causality
Physical State Pale yellow oil (Free Base)[2] White/Off-white powder (HCl Salt)[3]The free base lacks an ionic lattice, resulting in an oil. The HCl salt forms a stable, water-soluble crystalline solid.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[6],[5]The basicity of the amine causes localized tissue damage. Volatilization of the free base irritates the respiratory tract[5].
Chemical Incompatibilities Strong oxidizers, strong acids, strong bases[7],[5]The amine and hydroxyl groups are susceptible to rapid oxidation. Strong bases/acids will hydrolyze the methyl ester.
Solubility Soluble in Methanol (MeOH), Dichloromethane (DCM), slightly soluble in water[2],[6]The polar functional groups readily hydrogen-bond with protic solvents like MeOH.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is not a static decision; it is highly dependent on the solvent system you are using to dissolve the compound.

Protection TypeRecommended EquipmentScientific Justification & Causality
Eye/Face Snug-fitting chemical safety goggles (EN166 / ANSI Z87.1)[5]. Add a face shield if handling >100 mL of solution.The compound causes serious eye irritation[6]. A face shield prevents splash-mediated ocular exposure during solvent transfer.
Skin (Hands) Solid/Salt Form: Nitrile gloves (min 0.11 mm thickness). Free Base in DCM: Fluorinated rubber (Viton) or PVA gloves.Nitrile provides excellent protection against the dry powder. However, if the oil is dissolved in DCM, DCM will rapidly permeate nitrile, carrying the toxic piperidine core through the glove and into the skin.
Skin (Body) Flame-retardant lab coat (Nomex or equivalent), closed-toe non-porous shoes.Prevents dermal contact. Flame retardancy is critical if the compound is handled alongside highly flammable solvents like MeOH[8].
Respiratory N95/P2 particulate respirator (for solid salt). Organic vapor cartridge (Type A) if handled outside a fume hood[5].Mitigates inhalation of irritating dust (salt form) or volatile amine vapors (free base form)[5].

Operational Workflow: Safe Handling & Transfer Protocol

To ensure trustworthiness and reproducibility, every handling procedure must be a self-validating system. The following protocol guarantees that environmental controls are active before chemical exposure occurs.

Step-by-Step Methodology: Material Transfer and Solution Preparation
  • Pre-Operation Validation: Verify that the chemical fume hood is operational. The face velocity must validate between 80–120 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Static Mitigation: Ground the analytical balance. If handling the hydrochloride salt, fine organic powders can generate static electricity during transfer, posing a deflagration risk if flammable solvent vapors are present[7].

  • Mass Transfer:

    • For the Solid (HCl Salt): Tare an anti-static weigh boat. Use a clean PTFE or stainless-steel spatula to transfer the desired mass.

    • For the Oil (Free Base): Use a positive-displacement pipette or a glass syringe with a stainless-steel needle to aspirate the viscous oil.

  • Solubilization: Transfer the compound into the reaction vessel (e.g., a round-bottom flask). Slowly add the designated reaction solvent (e.g., anhydrous Methanol) while stirring[2].

  • Decontamination: Wash all spatulas, syringes, and contaminated surfaces with a dilute acidic solution (e.g., 1M HCl). Causality: The acid protonates the residual free amine, converting it into a highly water-soluble salt that is easily rinsed away with water, followed by an acetone drying wash[4].

HandlingWorkflow Start Pre-Operation Setup Verify Hood & PPE Weigh Material Transfer Weighing (3R,4R)-Isomer Start->Weigh Dissolve Solvent Addition (e.g., MeOH or DCM) Weigh->Dissolve React Reaction Execution Closed System Dissolve->React Decon Decontamination Clean Tools & Hood React->Decon

Operational workflow for the safe transfer and reaction setup of the piperidine derivative.

Spill Response & Waste Disposal

In the event of a spill, immediate categorization of the physical state is required to execute the correct containment strategy.

Step-by-Step Methodology: Spill Containment
  • Evacuation & Ventilation: If the spill volume exceeds 50 mL (or 50 g) outside of a fume hood, evacuate the immediate area and maximize room ventilation[9].

  • State Assessment & Containment:

    • Solid Spills (HCl Salt): Do not use a brush, as this aerosolizes the irritating dust. Gently cover the spill with damp paper towels (using water) to suppress dust, then sweep into a designated solid waste container.

    • Liquid Spills (Free Base or Solution): Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand, or vermiculite)[4],[9]. Do not use sawdust, as the basic amine can react exothermically with organic matter.

  • Neutralization: Wipe the affected surface with a 1M Citric Acid or dilute HCl solution to neutralize residual base, followed by a thorough water wash.

  • Disposal: Place all absorbed materials and contaminated PPE into a clearly labeled, sealable hazardous waste container. Dispose of in accordance with local EPA/RCRA regulations for halogenated or non-halogenated organic waste (depending on the solvent used)[10].

SpillResponse Spill Spill Detected (3R,4R)-Isomer Vent Ensure Ventilation & Evacuate if > 50mL/g Spill->Vent State Assess Physical State Vent->State Solid Solid (HCl Salt) Dampen & Collect State->Solid Salt form Liquid Liquid (Free Base) Absorb with Sand State->Liquid Free base form Dispose Transfer to EPA-Approved Waste Container Solid->Dispose Liquid->Dispose

Decision matrix for spill containment based on the physical state of the compound.

Sources

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